Bacbenzylpenicillin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
37660-97-2 |
|---|---|
Molecular Formula |
C21H26N2O7S |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H26N2O7S/c1-5-28-20(27)30-12(2)29-19(26)16-21(3,4)31-18-15(17(25)23(16)18)22-14(24)11-13-9-7-6-8-10-13/h6-10,12,15-16,18H,5,11H2,1-4H3,(H,22,24)/t12?,15-,16+,18-/m1/s1 |
InChI Key |
LLOPNXSHSVOOOI-NZHQHIMKSA-N |
SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C |
Synonyms |
bacbenzylpenicillin |
Origin of Product |
United States |
Foundational & Exploratory
The Serendipitous Discovery by Alexander Fleming
An In-Depth Technical Guide to the Discovery and History of Benzylpenicillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal discovery and subsequent development of benzylpenicillin, the first antibiotic to be widely used in medicine. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the key experiments, methodologies, and scientific breakthroughs that ushered in the age of antibiotics.
The journey of penicillin began in 1928 at St. Mary's Hospital in London, with the Scottish physician and bacteriologist Alexander Fleming.[1][2][3][4][5][6]
Fleming's Initial Observation
Fleming returned from a holiday to find that a Petri dish containing Staphylococcus bacteria had been contaminated with a mold, later identified as a rare strain of Penicillium notatum (now known as Penicillium rubens).[1][2][3] He observed a clear zone around the mold where the bacterial colonies had been lysed.[1][5][7][8] This indicated that the mold was producing a substance that inhibited bacterial growth.[1][7] Fleming named this substance "penicillin".[1][6][9]
Early Experimental Protocol: Fleming's Plate Culture Observation
-
Organism: Staphylococcus aureus cultured on a Petri dish.[1][4]
-
Methodology: Fleming observed the natural contamination of a staphylococcal culture plate by the Penicillium mold. He noted the bacteriolytic effect, characterized by the dissolution of the bacterial colonies in the vicinity of the mold.[8] He then proceeded to culture the mold in a fluid medium and found that the resulting "mould juice" was effective at killing a range of Gram-positive bacteria.[1][4][8]
-
Initial Findings: The crude extract was found to be effective against many Gram-positive pathogens, including those responsible for scarlet fever, pneumonia, meningitis, and diphtheria.[8][11] However, it was not effective against Gram-negative bacteria like those causing typhoid fever.[11]
Fleming published his findings in the British Journal of Experimental Pathology in 1929, but the scientific community showed little interest at the time.[1][5] A major hurdle was the inability to isolate and stabilize the active compound.[5][12]
The Oxford Team: From Laboratory Curiosity to Life-Saving Drug
It wasn't until a decade later that a team of researchers at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, took on the challenge of isolating and testing penicillin.[1][2][3][13][14]
Purification and In Vivo Testing
Norman Heatley, a biochemist on the Oxford team, devised a method for purifying penicillin from the mold culture.[15][16] This enabled the team to conduct the first crucial in vivo experiments.[15]
Experimental Protocol: The Oxford Mouse Experiment (1940)
-
Objective: To determine the in vivo efficacy of penicillin against a lethal bacterial infection.
-
Subjects: Eight mice were used in the initial experiment.[7][12][15]
-
Methodology:
-
Results: The four untreated mice died, while the four mice that received penicillin survived.[7][12] This experiment provided the first definitive proof of penicillin's therapeutic potential.[7]
Table 1: Results of the Initial Oxford Mouse Experiment
| Group | Number of Mice | Treatment | Outcome |
| Control | 4 | None | All died |
| Experimental | 4 | Penicillin | All survived |
The First Human Trial (1941)
The first human recipient of penicillin was a 43-year-old policeman, Albert Alexander, who had a severe staphylococcal and streptococcal infection.[1][6][12][15] He showed remarkable improvement after receiving the drug.[12][15] However, the limited supply of penicillin ran out, and he ultimately relapsed and died.[6][12][15] This highlighted the urgent need for large-scale production.
The Dawn of Mass Production and Structural Elucidation
With the outbreak of World War II, the potential of penicillin as a treatment for wounded soldiers became a priority.[10] Florey and Heatley traveled to the United States to seek assistance with mass production.[10][17][18]
The American Contribution to Mass Production
American pharmaceutical companies, including Pfizer, played a crucial role in developing deep-tank fermentation methods, which significantly increased the yield of penicillin.[1][10] A key breakthrough was the discovery of a strain of Penicillium chrysogenum on a moldy cantaloupe in Peoria, Illinois, which produced much larger quantities of penicillin.[17]
Table 2: Penicillin Price Drop with Increased Production
| Year | Price per Dose (USD) |
| 1940 | Nearly priceless |
| July 1943 | $20 |
| 1946 | $0.55 |
Source: USDA ARS[17]
Unraveling the Structure: Dorothy Hodgkin and X-ray Crystallography
The chemical structure of penicillin was a subject of debate among chemists.[19] In 1945, Dorothy Hodgkin, using the technique of X-ray crystallography, solved the three-dimensional structure of penicillin.[19][20][21][22] Her work confirmed the presence of the crucial β-lactam ring, a four-membered cyclic amide, which is central to penicillin's antibacterial activity.[19][20][22] This discovery was vital for the future development of semi-synthetic penicillins.
Mechanism of Action of Benzylpenicillin
Benzylpenicillin, and other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[20][23]
The Target: Penicillin-Binding Proteins (PBPs)
The molecular targets of penicillin are a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[24] These enzymes are essential for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall.[24]
Inhibition of Cell Wall Synthesis
By binding to PBPs, benzylpenicillin inhibits their transpeptidase activity, which is responsible for cross-linking the peptidoglycan chains.[23][25] This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately causing the bacterium to lyse and die.[20][23]
Mandatory Visualizations
The Historical Workflow of Penicillin's Development
References
- 1. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]
- 2. History of penicillin - Wikipedia [en.wikipedia.org]
- 3. Discovery of penicillin - Wikipedia [en.wikipedia.org]
- 4. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]
- 5. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 6. thoughtco.com [thoughtco.com]
- 7. Penicillin | BioNinja [old-ib.bioninja.com.au]
- 8. Alexander Fleming (1881–1955): Discoverer of penicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penicillin - Wikipedia [en.wikipedia.org]
- 10. ibms.org [ibms.org]
- 11. Alexander Fleming - Wikipedia [en.wikipedia.org]
- 12. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]
- 14. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]
- 15. ox.ac.uk [ox.ac.uk]
- 16. Alexander Fleming: Penicillin's Co-Finder I Oxford Open Learning [oxfordhomeschooling.co.uk]
- 17. Penicillin: Opening the Era of Antibiotics : USDA ARS [ars.usda.gov]
- 18. societyforhistoryeducation.org [societyforhistoryeducation.org]
- 19. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 22. Dorothy Hodgkin - Wikipedia [en.wikipedia.org]
- 23. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. go.drugbank.com [go.drugbank.com]
The Core Mechanism of Benzylpenicillin: A Technical Guide to its Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental mechanism of action of benzylpenicillin, a cornerstone of antibacterial therapy. By examining its interaction with bacterial cell wall synthesis, this document provides a comprehensive resource for researchers, scientists, and professionals involved in drug development. Through detailed data, experimental protocols, and visual representations of molecular pathways, this guide offers a granular understanding of how this critical antibiotic exerts its bactericidal effects.
Executive Summary
Benzylpenicillin, also known as Penicillin G, is a beta-lactam antibiotic that exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] Its primary target is a group of enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[3] This guide will delve into the intricacies of this mechanism, including the binding kinetics to PBPs, the subsequent inhibition of peptidoglycan cross-linking, and the activation of autolytic enzymes that contribute to the ultimate demise of the bacterium.
Inhibition of Peptidoglycan Synthesis: The Primary Mode of Action
The bactericidal activity of benzylpenicillin stems from its ability to inhibit the biosynthesis of the peptidoglycan layer of the bacterial cell wall.[1][3] This process can be broken down into two key events: the binding of benzylpenicillin to penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan cross-linking.
Targeting Penicillin-Binding Proteins (PBPs)
PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the final step in peptidoglycan synthesis: the cross-linking of peptide side chains.[4] Benzylpenicillin mimics the D-Ala-D-Ala substrate of these enzymes, allowing it to bind to the active site of PBPs and form a stable, covalent acyl-enzyme intermediate.[5] This effectively inactivates the enzyme, preventing it from carrying out its function in cell wall synthesis.
The affinity of benzylpenicillin for different PBPs can vary, influencing the antibiotic's efficacy against different bacterial species. The following table summarizes key quantitative data related to the interaction of benzylpenicillin with various PBPs.
| Parameter | PBP Target | Bacterium | Value | Reference |
| Acylation Efficiency (k2/K) (M-1s-1) | PBP2x (penicillin-sensitive) | Streptococcus pneumoniae | 200,000 | [6] |
| PBP2x (penicillin-resistant) | Streptococcus pneumoniae | 137 | [6] | |
| Dissociation Constant (Kd) (mM) | PBP2x (penicillin-sensitive) | Streptococcus pneumoniae | 0.9 | [6] |
| PBP2x (penicillin-resistant) | Streptococcus pneumoniae | 4 | [6] | |
| Acylation Rate Constant (k2) (s-1) | PBP2x (penicillin-sensitive) | Streptococcus pneumoniae | 180 | [6] |
| PBP2x (penicillin-resistant) | Streptococcus pneumoniae | 0.56 | [6] | |
| Deacylation Rate Constant (k3) (s-1) | Penicilloyl-PBP2x | Streptococcus pneumoniae | 8 x 10-6 | [6] |
| Penicilloyl-PBP2x (resistant) | Streptococcus pneumoniae | 5.7 x 10-4 | [6] | |
| 50% Inhibitory Concentration (IC50) (µM) | PBP2x (penicillin-sensitive) | Streptococcus pneumoniae | 22 | [7] |
| PBP2x (penicillin-resistant) | Streptococcus pneumoniae | 312 | [7] |
Disruption of Peptidoglycan Cross-Linking
The inactivation of PBPs by benzylpenicillin directly inhibits the cross-linking of the peptidoglycan chains.[8][9] This weakens the cell wall, making the bacterium susceptible to osmotic lysis. The extent of this inhibition is a critical factor in the bactericidal efficacy of the antibiotic.
| Parameter | Bacterium | Benzylpenicillin Concentration | % Inhibition of Cross-linking | Reference |
| Peptidoglycan Cross-linking | Escherichia coli | Increasing concentrations | Increases with concentration | [8][9] |
Activation of Autolytic Enzymes: A Secondary Lethal Effect
Beyond the direct inhibition of cell wall synthesis, benzylpenicillin also triggers the activity of endogenous autolytic enzymes, or autolysins.[1][4] These enzymes are normally involved in cell wall remodeling during growth and division. However, in the presence of benzylpenicillin, their activity becomes unregulated, leading to the degradation of the already weakened peptidoglycan and accelerating cell lysis. It is hypothesized that benzylpenicillin may interfere with an inhibitor of these autolysins.[1]
Visualizing the Molecular Interactions and Experimental Processes
To provide a clearer understanding of the complex processes involved in the mechanism of action of benzylpenicillin, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of benzylpenicillin.
Caption: Fluorescent PBP binding assay workflow.
Caption: Peptidoglycan cross-linking analysis workflow.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon existing studies, the following are detailed methodologies for key experiments cited in the investigation of benzylpenicillin's mechanism of action.
Fluorescent Penicillin-Binding Protein (PBP) Binding Assay
This protocol outlines a method for visualizing the binding of penicillin to PBPs using a fluorescently labeled penicillin analog, such as Bocillin-FL.[10]
Materials:
-
Bacterial culture (e.g., Streptococcus pneumoniae)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescent penicillin analog (e.g., Bocillin-FL)
-
Microcentrifuge tubes
-
Centrifuge
-
SDS-PAGE equipment
-
In-gel fluorescence imaging system
Procedure:
-
Grow the bacterial culture to the desired optical density.
-
Harvest 1 mL of the cell culture by centrifugation.
-
Wash the cell pellet with 1 mL of PBS.
-
Resuspend the cell pellet in 50 µL of PBS containing the fluorescent penicillin analog at the desired concentration.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Pellet the cells by centrifugation and discard the supernatant to remove unbound probe.
-
Wash the cell pellet with PBS.
-
Lyse the cells using an appropriate method (e.g., sonication, enzymatic digestion).
-
Separate the proteins in the cell lysate by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using an in-gel fluorescence imaging system.
-
Quantify the fluorescence intensity of the bands to determine the extent of binding.
HPLC Analysis of Peptidoglycan Muropeptides
This protocol describes the analysis of peptidoglycan cross-linking by digesting the cell wall into its muropeptide components and separating them by high-performance liquid chromatography (HPLC).[11][12]
Materials:
-
Bacterial culture
-
Buffer for cell wall isolation (e.g., Tris-HCl)
-
Muramidase (e.g., Cellosyl)
-
Sodium borohydride
-
Orthophosphoric acid
-
HPLC system with a reverse-phase column (e.g., C18)
-
Solvents for HPLC (e.g., sodium phosphate buffer with methanol gradient)
Procedure:
-
Grow bacterial cultures in the presence and absence of benzylpenicillin.
-
Harvest the cells and isolate the crude peptidoglycan (sacculi).
-
Digest the isolated peptidoglycan with a muramidase to generate muropeptides.
-
Reduce the muropeptides with sodium borohydride to prevent anomerization.
-
Stop the reduction reaction by adding orthophosphoric acid.
-
Separate the muropeptides by reverse-phase HPLC. A gradient of an organic solvent like methanol in a phosphate buffer is typically used for elution.
-
Detect the muropeptides by measuring the UV absorbance at 204 nm.
-
Analyze the resulting chromatogram. The degree of cross-linking is determined by the relative abundance of monomeric, dimeric, and multimeric muropeptides.
Autolysin Activity Assay (Zymography)
Zymography is a technique used to detect the activity of autolysins in a protein extract separated by SDS-PAGE.[13][14]
Materials:
-
Bacterial cell extract
-
SDS-PAGE gel containing heat-killed bacterial cells as a substrate
-
Renaturing buffer (e.g., Tris-HCl with Triton X-100)
-
Staining solution (e.g., Methylene Blue)
-
Destaining solution (e.g., deionized water)
Procedure:
-
Prepare a crude protein extract from the bacterial culture.
-
Separate the proteins in the extract on an SDS-PAGE gel that has been co-polymerized with heat-killed bacterial cells.
-
After electrophoresis, wash the gel with deionized water to remove SDS.
-
Incubate the gel in a renaturing buffer to allow the autolysins to refold and become active.
-
Incubate the gel in a buffer that is optimal for autolysin activity.
-
Stain the gel with a dye that binds to the substrate in the gel (e.g., Methylene Blue).
-
Destain the gel. Zones of autolysin activity will appear as clear bands against a stained background, where the substrate has been degraded.
Autolysin Activity Assay (Turbidity Assay)
This method measures the lytic activity of autolysins by monitoring the decrease in turbidity of a bacterial cell suspension.[15][16]
Materials:
-
Autolysin-containing extract or purified autolysin
-
Suspension of heat-killed or live bacterial cells in buffer
-
Spectrophotometer
Procedure:
-
Prepare a suspension of bacterial cells in a suitable buffer to a specific optical density (e.g., OD600 of 0.5-1.0).
-
Add the autolysin-containing sample to the cell suspension.
-
Monitor the decrease in the optical density of the suspension over time at a specific wavelength (e.g., 600 nm).
-
The rate of decrease in turbidity is proportional to the lytic activity of the autolysins in the sample.
Conclusion
The efficacy of benzylpenicillin as an antibacterial agent is a result of a multi-pronged attack on the integrity of the bacterial cell wall. By irreversibly binding to and inhibiting the function of penicillin-binding proteins, it effectively halts the crucial process of peptidoglycan cross-linking. This primary mechanism is further amplified by the subsequent activation of the bacterium's own autolytic enzymes, which together lead to the catastrophic failure of the cell wall and ensuing cell death. A thorough understanding of these intricate molecular events, supported by robust quantitative data and detailed experimental methodologies, is paramount for the continued development of novel antibacterial strategies and for combating the growing threat of antibiotic resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of peptidoglycan cross-linking in growing cells of Escherichia coli by penicillins and cephalosporins, and its prevention by R factor-mediated beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Peptidoglycan Cross-Linking in Growing Cells of Escherichia coli by Penicillins and Cephalosporins, and Its Prevention by R Factor-Mediated Beta-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
- 13. Preparation and Analysis of Crude Autolytic Enzyme Extracts from Staphylococcus aureus [bio-protocol.org]
- 14. Preparation and Analysis of Crude Autolytic Enzyme Extracts from Staphylococcus aureus [en.bio-protocol.org]
- 15. An improved 96-well turbidity assay for T4 lysozyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Enduring Efficacy of Penicillin G: A Technical Examination of its Antimicrobial Spectrum
For Immediate Release
[City, State] – Despite decades of clinical use and the advent of newer antimicrobial agents, Penicillin G remains a cornerstone in the treatment of a variety of bacterial infections. A comprehensive technical review of its spectrum of activity reveals a potent and targeted efficacy, primarily against Gram-positive organisms, alongside a growing understanding of resistance mechanisms that inform its appropriate clinical application. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial profile of Penicillin G, including quantitative susceptibility data, detailed experimental protocols for its assessment, and a visualization of its molecular interactions.
I. Spectrum of Activity of Penicillin G
Penicillin G, a narrow-spectrum beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary activity is against Gram-positive bacteria, although it also shows efficacy against some Gram-negative cocci and certain spirochetes. The spectrum of susceptible organisms is, however, continually evolving due to the emergence of resistance.
A. Susceptible Organisms
Penicillin G is generally effective against a range of Gram-positive cocci and bacilli, as well as some Gram-negative cocci. Key susceptible organisms include:
-
Gram-Positive Cocci:
-
Gram-Positive Bacilli:
-
Gram-Negative Cocci:
-
Neisseria meningitidis (penicillin-susceptible strains)[13]
-
Neisseria gonorrhoeae (non-penicillinase-producing strains)
-
-
Other Organisms:
-
Pasteurella multocida[14]
-
Treponema pallidum (syphilis)
-
B. Resistant Organisms
The utility of Penicillin G is limited by intrinsic and acquired resistance. Key resistant organisms include:
-
Gram-Positive Cocci:
-
Gram-Negative Bacilli:
-
Most Gram-negative bacilli are intrinsically resistant due to the outer membrane preventing access to the cell wall.
-
II. Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Penicillin G against a variety of clinically relevant bacteria. These values represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: Penicillin G MIC Values for Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | ≤0.06 | ≤0.06 - 0.12 |
| Streptococcus pyogenes | ≤0.03 | 0.06 | 0.006 - 0.06 |
| Streptococcus agalactiae | ≤0.06 | 0.125 | 0.032 - 0.125 |
| Staphylococcus aureus (methicillin-susceptible) | ≤0.06 | 1 | ≤0.06 - >32 |
| Enterococcus faecalis | 2 | 4 | 2 - >32 |
| Listeria monocytogenes | 0.5 | 1 | 0.5 - 8 |
| Clostridium perfringens | 0.04 | 0.12 | 0.018 - 0.12 |
| Bacillus anthracis | ≤0.12 | ≤0.12 | ≤0.03 - 0.12 |
Data compiled from multiple sources.[1][2][3][4][6][8][9][10][17]
Table 2: Penicillin G MIC Values for Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Neisseria meningitidis (penicillin-susceptible) | ≤0.06 | 0.12 | ≤0.06 - 0.25 |
| Neisseria gonorrhoeae (penicillin-susceptible) | ≤0.06 | 0.5 | ≤0.06 - 1 |
| Pasteurella multocida | 0.06 | 0.06 | ≤0.03 - 0.78 |
Data compiled from multiple sources.[13][14][18][19]
III. Experimental Protocols
The determination of Penicillin G's spectrum of activity relies on standardized antimicrobial susceptibility testing methods. The two most widely recognized protocols are the broth microdilution method, primarily outlined by the Clinical and Laboratory Standards Institute (CLSI), and the disk diffusion method, with guidelines provided by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
A. Broth Microdilution Method (CLSI Protocol) for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Solution:
- Prepare a stock solution of Penicillin G of known concentration.
- Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
- From a pure 18-24 hour culture, select 3-5 well-isolated colonies.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]
- Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the diluted Penicillin G with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[20]
4. Interpretation of Results:
- Following incubation, visually inspect the microtiter plate for turbidity.
- The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth of the organism.
B. Disk Diffusion Method (EUCAST Protocol)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
1. Media Preparation:
- Use Mueller-Hinton agar plates with a depth of 4.0 ± 0.5 mm.[21]
- Ensure the agar surface is dry before inoculation.
2. Inoculum Preparation:
- Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[22]
3. Inoculation:
- Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[23]
- Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.[23]
4. Application of Disks and Incubation:
- Within 15 minutes of inoculation, apply a Penicillin G disk (typically 1 unit) to the surface of the agar.[22]
- Incubate the plates at 35°C ± 1°C for 16-20 hours in ambient air.[23]
5. Interpretation of Results:
- After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.
- Interpret the result as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to the clinical breakpoints established by EUCAST.
IV. Visualizing the Molecular Landscape
A. Mechanism of Action
Penicillin G's bactericidal activity stems from its ability to interfere with the final step of peptidoglycan synthesis in the bacterial cell wall. The beta-lactam ring of Penicillin G mimics the D-Ala-D-Ala moiety of the pentapeptide side chains of peptidoglycan precursors. This allows it to bind to and irreversibly inactivate penicillin-binding proteins (PBPs), which are the transpeptidases responsible for cross-linking the peptidoglycan chains. The inhibition of this cross-linking process weakens the cell wall, leading to cell lysis and bacterial death.
Caption: Mechanism of action of Penicillin G leading to bacterial cell lysis.
B. Experimental Workflow: Broth Microdilution
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of Penicillin G using the broth microdilution method.
Caption: Workflow for determining the MIC of Penicillin G via broth microdilution.
C. Mechanisms of Resistance
Bacterial resistance to Penicillin G primarily occurs through three mechanisms: enzymatic degradation of the antibiotic, alteration of the target site, and reduced permeability of the bacterial cell envelope.
Caption: Primary mechanisms of bacterial resistance to Penicillin G.
V. Conclusion
Penicillin G continues to be a vital tool in the antimicrobial armamentarium, particularly for infections caused by susceptible Gram-positive organisms. A thorough understanding of its spectrum of activity, supported by quantitative susceptibility data and standardized testing methodologies, is crucial for its effective and prudent use. Continuous surveillance of resistance patterns and further research into overcoming these mechanisms will ensure the longevity of this landmark antibiotic in clinical practice.
References
- 1. karger.com [karger.com]
- 2. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. Streptococcus species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Antimicrobial Resistance of Listeria monocytogenes Isolates from Food and the Environment in France over a 10-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neisseria meningitidis with decreased susceptibility to penicillin G and molecular characterization of the penA gene in strains isolated at University Hospital Centers of Casablanca and Marrakech (Morocco) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. droracle.ai [droracle.ai]
- 16. High-level penicillin resistance among isolates of enterococci. Implications for treatment of enterococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibiotic susceptibility of Listeria monocytogenes in Argentina | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 18. Antimicrobial Susceptibility Profiles of Pasteurella multocida Isolates from Clinical Cases of Waterfowl in Hungary between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdstest.net [cdstest.net]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 22. nicd.ac.za [nicd.ac.za]
- 23. cgspace.cgiar.org [cgspace.cgiar.org]
An In-depth Technical Guide to the Core Chemical Structure and Properties of Benzylpenicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum β-lactam antibiotic of profound historical and clinical significance. First isolated by Alexander Fleming in 1928, it heralded the dawn of the antibiotic era and remains a cornerstone in the treatment of various bacterial infections. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to benzylpenicillin, tailored for a technical audience engaged in research and development.
Chemical Structure and Stereochemistry
Benzylpenicillin possesses a unique bicyclic structure, the penam core, which consists of a thiazolidine ring fused to a β-lactam ring. The side chain, a benzyl group, is attached to the β-lactam ring via an amide linkage.
The International Union of Pure and Applied Chemistry (IUPAC) name for benzylpenicillin is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2] The molecule has three stereocenters at positions 2, 5, and 6, with the absolute configuration being crucial for its antibacterial activity.
Physicochemical Properties
The physicochemical properties of benzylpenicillin are critical for its formulation, stability, and pharmacokinetic profile. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₈N₂O₄S | [3] |
| Molar Mass | 334.39 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 214-217 °C (decomposes) | [4] |
| pKa | 2.76 | [5] |
| Specific Rotation [α]D | +282° (in ethanol) | [4] |
| Water Solubility | Sparingly soluble | [4] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, ether, ethyl acetate, benzene, chloroform, and acetone. Insoluble in petroleum ether. | [4] |
Mechanism of Action
Benzylpenicillin exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.
The key steps in the mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Benzylpenicillin specifically binds to and acylates the active site of PBPs, which are bacterial transpeptidases.
-
Inhibition of Transpeptidation: This acylation inactivates the enzyme, preventing the cross-linking of peptidoglycan chains.
-
Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened cell wall.
-
Bacterial Lysis: In the hypotonic environment of the host, the compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of benzylpenicillin.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of benzylpenicillin in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum using the residual solvent peak.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~1.4-1.6 ppm: Singlets for the two methyl groups on the thiazolidine ring.
-
~3.5 ppm: Singlet for the CH₂ of the benzyl group.
-
~4.1 ppm: Singlet for the H-3 proton.
-
~5.3-5.5 ppm: Doublets for the H-5 and H-6 protons of the β-lactam ring.
-
~7.2-7.4 ppm: Multiplet for the aromatic protons of the benzyl group.
-
~8.0 ppm: Doublet for the amide NH proton.
-
~12.9 ppm: Broad singlet for the carboxylic acid proton.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the benzylpenicillin molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of finely ground benzylpenicillin with dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: An FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan and subtract it from the sample spectrum.
-
Expected Characteristic IR Absorption Bands:
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of benzylpenicillin.
Methodology:
-
Sample Preparation: Dissolve a small amount of benzylpenicillin in a suitable solvent (e.g., methanol, acetonitrile/water mixture).
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
LC-MS Parameters:
-
Chromatography: Reversed-phase HPLC with a C18 column. A common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.[3][7]
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap.
-
Collision Energy (for MS/MS): Varies depending on the instrument, typically in the range of 10-40 eV, to induce fragmentation.[3]
-
-
Data Analysis:
-
Full Scan MS: The protonated molecule [M+H]⁺ (m/z 335.1) or the deprotonated molecule [M-H]⁻ (m/z 333.1) should be observed.
-
MS/MS Fragmentation: Common fragments include the penam core and the benzyl side chain, resulting from the cleavage of the amide bond and opening of the β-lactam ring. Key fragment ions are often observed at m/z 160 and 176.[3]
-
Conclusion
This technical guide has provided a detailed examination of the chemical structure and properties of benzylpenicillin. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of these fundamental characteristics is essential for the continued study and application of this important antibiotic and for the development of new antibacterial agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin G [drugfuture.com]
- 5. iris.inrim.it [iris.inrim.it]
- 6. researchgate.net [researchgate.net]
- 7. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Profile of Benzylpenicillin: A Pharmacokinetic and Pharmacodynamic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of benzylpenicillin (Penicillin G). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways and processes.
Pharmacokinetics: The Journey of Benzylpenicillin in the Body
Benzylpenicillin is a narrow-spectrum beta-lactam antibiotic primarily effective against Gram-positive bacteria.[1] Its in vivo behavior is characterized by rapid distribution and elimination, with its administration route being a critical determinant of its bioavailability.
Absorption
Due to its high susceptibility to acid-catalyzed hydrolysis, the oral absorption of benzylpenicillin in fasting, healthy humans is limited, with a bioavailability of only about 15-30%.[1][2] Consequently, it is typically administered parenterally, via intravenous (IV) or intramuscular (IM) injection, after which it is rapidly absorbed.[1][2] Following intramuscular injection of water-soluble salts, maximum plasma concentrations are generally reached within 15-30 minutes.[3]
Distribution
Once in circulation, benzylpenicillin is widely distributed throughout the body, including the lungs, liver, kidneys, muscle, and various bodily fluids.[4] It exhibits moderate, reversible binding to plasma proteins, primarily albumin, with reported binding percentages ranging from 45% to 68%.[1][4][5] The volume of distribution (Vd) in adults with normal renal function is approximately 0.53 to 0.67 L/kg, while in children it can be around 0.75 L/kg.[4][5][6] Penetration into the cerebrospinal fluid (CSF) is generally poor, except when the meninges are inflamed.[4][7]
Metabolism
A portion of an administered dose of benzylpenicillin is metabolized in the body. Approximately 16-30% of an intramuscular dose is converted to the inactive metabolite, penicilloic acid.[1] Minor amounts of other metabolites, such as 6-aminopenicillanic acid and hydroxylated active metabolites, have also been identified in the urine.[1]
Excretion
The primary route of elimination for benzylpenicillin is via the kidneys, with 60-90% of the drug excreted unchanged in the urine.[3][8] This process involves both glomerular filtration (about 10%) and active tubular secretion (about 90%).[3] The elimination half-life in adults with normal renal function is short, approximately 30 to 50 minutes.[3][4][5] However, this can be significantly longer in neonates (up to 3 hours) and critically ill patients (around 67 minutes), necessitating dose adjustments in these populations.[3][9][10] Biliary elimination accounts for a minor fraction of the dose (about 5%).[5]
Table 1: Summary of Human Pharmacokinetic Parameters for Benzylpenicillin
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 15-30% | [1][2] |
| Time to Peak Plasma Concentration (IM) | 15-30 minutes | [3][4] |
| Protein Binding | 45-68% | [1][4][5] |
| Volume of Distribution (Adults) | 0.53-0.67 L/kg | [1][4] |
| Volume of Distribution (Children) | ~0.75 L/kg | [5][6] |
| Metabolism | 16-30% to inactive metabolites | [1] |
| Primary Route of Excretion | Renal (60-90% as unchanged drug) | [3][8] |
| Elimination Half-life (Adults with normal renal function) | 30-50 minutes | [3][4][5] |
| Elimination Half-life (Critically ill adults) | ~67 minutes | [9] |
| Elimination Half-life (Neonates) | Up to 3 hours | [3][10] |
Pharmacodynamics: The Action of Benzylpenicillin on Bacteria
The bactericidal activity of benzylpenicillin is primarily time-dependent, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target organism (%fT > MIC).[9][11][12]
Mechanism of Action
Benzylpenicillin exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[1] It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane.[1][13] These enzymes are crucial for the cross-linking of peptidoglycan, a key component of the cell wall. The inhibition of PBPs leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benzylpenicillin | penicillin analogue | CAS# 61-33-6 | InvivoChem [invivochem.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. mims.com [mims.com]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. litfl.com [litfl.com]
- 7. starship.org.nz [starship.org.nz]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Population Pharmacokinetic Study of Benzylpenicillin in Critically Unwell Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicines.org.uk [medicines.org.uk]
- 11. Population Pharmacokinetic Study of Benzylpenicillin in Critically Unwell Adults [mdpi.com]
- 12. Exposure to benzylpenicillin after different dosage regimens in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Benzylpenicillin
This technical guide provides a comprehensive overview of the degradation of benzylpenicillin (Penicillin G), a widely used β-lactam antibiotic. The stability of benzylpenicillin is a critical factor in its therapeutic efficacy, and understanding its degradation is essential for researchers, scientists, and professionals in drug development and environmental science. This document details the primary degradation pathways, identifies the resulting byproducts, and outlines the experimental methodologies used to study these processes.
Introduction
Benzylpenicillin's therapeutic action is dependent on the integrity of its β-lactam ring, which is susceptible to cleavage under various conditions, leading to loss of antibacterial activity. The degradation of benzylpenicillin can be initiated by several factors, including pH, temperature, enzymes, and the presence of metal ions. This guide will explore the major degradation routes: hydrolysis (acidic, neutral, and alkaline), enzymatic degradation, and other pathways such as oxidation and photolysis.
Hydrolytic Degradation Pathways
Hydrolysis is a primary mechanism of benzylpenicillin degradation, proceeding through different pathways depending on the pH of the aqueous solution.
In alkaline media, the primary degradation product of benzylpenicillin is benzylpenicilloic acid. This process involves the nucleophilic attack of a hydroxide ion on the β-lactam carbonyl carbon. The initially formed 5R,6R-benzylpenicilloic acid can then undergo epimerization to the more stable 5S,6R-epimer.[1]
Key Byproducts of Alkaline Hydrolysis:
-
5R,6R-Benzylpenicilloic acid
-
5S,6R-Benzylpenicilloic acid
Under acidic conditions, the degradation of benzylpenicillin is more complex, yielding several products. The primary pathway involves the formation of benzylpenillic acid.[2] Mechanistic studies suggest that benzylpenicilloic acid is a likely intermediate in the formation of benzylpenillic acid.[2] Further degradation can lead to benzylpenamaldic acid.[2]
Key Byproducts of Acidic Hydrolysis:
-
Benzylpenillic acid
-
Benzylpenicilloic acid
-
Benzylpenamaldic acid
-
D-Penicillamine[3]
-
Benzylpenilloaldehyde[3]
At neutral pH (around 7.4-7.5), benzylpenicillin degrades primarily to benzylpenicilloic acid.[1][4] The rate of degradation is temperature-dependent, being slower at lower temperatures.[5] Subsequent degradation can occur through decarboxylation.[5]
Key Byproducts of Neutral Hydrolysis:
-
2-(5,5-dimethyl-1,3-thiazolidin-2-yl)-2-(2-phenylacetamido)acetic acid (from decarboxylation)[5]
-
2-[amino(carboxy)methyl]-5,5-dimethyl-1,3-thiazolidone-4-carboxylic acid[5]
Enzymatic Degradation
Enzymatic degradation is a significant pathway, particularly in biological systems. The primary enzymes responsible for benzylpenicillin degradation are β-lactamases and penicillin acylases.
β-Lactamases are enzymes produced by many bacteria that confer resistance to β-lactam antibiotics. They catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[6] The product of this reaction is benzylpenicilloic acid.[7]
Key Byproduct of β-Lactamase Degradation:
-
Benzylpenicilloic acid[7]
Penicillin acylases (or amidases) catalyze the cleavage of the amide bond, separating the side chain from the β-lactam nucleus. This results in the formation of 6-aminopenicillanic acid (6-APA) and phenylacetic acid.[8][9] 6-APA can be further degraded into cysteine and valine.[8][9]
Key Byproducts of Penicillin Acylase Degradation:
Other Degradation Pathways
Oxidative conditions can also lead to the degradation of benzylpenicillin.[10] Studies involving Cu(II) ions have shown that they can act as both a hydrolysis catalyst and an oxidant.[11] In the presence of Cu(II) and oxygen, benzylpenicillin is hydrolyzed to benzylpenicilloic acid, which is then oxidized to yield phenylacetamide and other products.[11]
Key Byproducts of Oxidative Degradation (in the presence of Cu(II)):
-
Benzylpenicilloic acid
-
Phenylacetamide
Exposure to UV light can induce the degradation of benzylpenicillin.[10]
Summary of Degradation Byproducts
The following table summarizes the major degradation byproducts of benzylpenicillin and the conditions under which they are formed.
| Degradation Pathway | Key Byproducts |
| Alkaline Hydrolysis | 5R,6R-Benzylpenicilloic acid, 5S,6R-Benzylpenicilloic acid[1] |
| Acidic Hydrolysis | Benzylpenillic acid, Benzylpenicilloic acid, Benzylpenamaldic acid, D-Penicillamine, Benzylpenilloaldehyde[2][3] |
| Neutral Hydrolysis | Benzylpenicilloic acid, 2-(5,5-dimethyl-1,3-thiazolidin-2-yl)-2-(2-phenylacetamido)acetic acid, 2-[amino(carboxy)methyl]-5,5-dimethyl-1,3-thiazolidone-4-carboxylic acid[1][4][5] |
| β-Lactamase Degradation | Benzylpenicilloic acid[7] |
| Penicillin Acylase Degradation | 6-Aminopenicillanic acid (6-APA), Phenylacetic acid, Cysteine, Valine[8][9] |
| Oxidative Degradation (Cu(II)) | Benzylpenicilloic acid, Phenylacetamide[11] |
| Photolytic Degradation | Various unspecified degradation products[10] |
Experimental Protocols
The study of benzylpenicillin degradation relies on various analytical techniques to separate, identify, and quantify the parent drug and its byproducts.
Forced degradation studies are essential to understand the stability of a drug substance. A typical protocol involves subjecting a solution of benzylpenicillin to various stress conditions.
Experimental Workflow for Forced Degradation:
Example Protocol for Forced Degradation: [10]
-
Acidic Degradation: A solution of benzylpenicillin is treated with an acid (e.g., 0.1 M HCl) and stirred for a specified time.
-
Alkaline Degradation: A solution of benzylpenicillin is treated with a base (e.g., 0.1 M NaOH) and stirred.
-
Oxidative Degradation: A solution of benzylpenicillin is treated with an oxidizing agent (e.g., 3% H₂O₂) and stirred.
-
UV Degradation: A solution of benzylpenicillin is exposed to UV radiation (e.g., 365 nm) for a defined period.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the separation and quantification of benzylpenicillin and its degradation products.[1][12][13]
-
Example HPLC Method: [13]
-
Column: Spherisorb C18 (250 mm x 4.6 mm i.d., 10 µm)
-
Mobile Phase: Methanol : 0.004 mol/L KH₂PO₄ buffer (pH 4.5) = 50:50 (v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 230 nm
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of degradation products.[1][2]
Thin-Layer Chromatography (TLC): TLC can be used for the qualitative assessment of benzylpenicillin stability.[10]
Quantitative Data on Benzylpenicillin Stability
The stability of benzylpenicillin is highly dependent on temperature and pH. The following tables summarize some of the available quantitative data.
Table 1: Stability of Benzylpenicillin in Solution at Different Temperatures
| Concentration | Storage Conditions | Remaining Concentration after 24h | Reference |
| Low concentration | 22 °C | 99.5% | [12] |
| Low concentration | 35 °C | 97.5% | [12] |
| 16 megaunits/120 mL | 21-22 °C | ~90% (after ~13h 20min) | [14] |
| 16 megaunits/120 mL | 26 °C | ~90% (after ~12h 54min) | [14] |
| 16 megaunits/120 mL | 36 °C | ~90% (after ~5h 18min) | [14] |
Table 2: Influence of Buffering on Benzylpenicillin Stability
| Solution | Storage Conditions | Remaining Concentration | Reference |
| Unbuffered 60 mg/mL in 0.9% NaCl | 6 days at 2-8 °C then 1 day at 37 °C | 42.9% | |
| Buffered (sodium citrate) 60 mg/mL in 0.9% NaCl | 6 days at 2-8 °C then 1 day at 37 °C | 100.3% |
Conclusion
The degradation of benzylpenicillin is a multifaceted process influenced by a variety of chemical and biological factors. A thorough understanding of its degradation pathways and the resulting byproducts is crucial for ensuring its therapeutic efficacy, for the development of stable formulations, and for assessing its environmental impact. The primary degradation routes include hydrolysis under acidic, neutral, and alkaline conditions, and enzymatic cleavage by β-lactamases and penicillin acylases. Key degradation products include benzylpenicilloic acid, benzylpenillic acid, and 6-aminopenicillanic acid. The stability of benzylpenicillin can be significantly enhanced by controlling factors such as pH and temperature, and through the use of buffering agents. The analytical methods outlined in this guide, particularly HPLC and NMR, are indispensable tools for the detailed study of benzylpenicillin degradation.
References
- 1. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 2. Investigation of a proposed penicillin G acidic degradation scheme using high-pressure liquid chromatography and optimization techniques and mechanistic considerations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The degradation of benzylpenicillin in aqueous solution - ProQuest [proquest.com]
- 4. Degradation of benzylpenicillin at pH 7.5 to D-benzylpenicilloic acid [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl-penicillin (Penicillin G) transformation in aqueous solution at low temperature under controlled laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "An Investigation into the Fate of Benzylpenicillin and its Degradation" by David Roger Hulse [pearl.plymouth.ac.uk]
- 8. portlandpress.com [portlandpress.com]
- 9. Biological breakdown of benzylpenicillin by preformed mats of penicillin-producing organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of benzylpenicillin for continuous intravenous infusions: An isotonic formulation for therapeutic use and a low-dose formulation for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
The Discovery of Penicillin G: A Technical Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The discovery of penicillin by Alexander Fleming in 1928 at St. Mary's Hospital, London, represents a watershed moment in the history of medicine and the dawn of the antibiotic era.[1][2] This technical guide provides an in-depth analysis of the seminal discovery, focusing on the experimental protocols, quantitative data, and logical workflow that led Fleming to identify the antibacterial properties of a substance he named penicillin. The paper details the initial serendipitous observation, the methods used to culture the Penicillium notatum mold, and the systematic evaluation of the crude filtrate's bactericidal and bacteriostatic effects. All quantitative findings from Fleming's original work are summarized, and the experimental workflow is visualized to provide a clear, technical understanding of this landmark scientific achievement.
The Initial Observation: A Serendipitous Contamination
The discovery of penicillin began in September 1928. Upon returning from a holiday, Alexander Fleming observed a petri dish containing a culture of Staphylococcus that had been left on a laboratory bench.[3][4] The dish had been contaminated with a mold spore, later identified as a rare strain of Penicillium notatum.[1][2] Fleming noted a distinct, clear zone surrounding the mold colony where the staphylococcal bacteria had been lysed and failed to grow.[1][5][6] This observation of antibiosis—the inhibition of one microorganism by another—prompted a systematic investigation into the properties of the mold.[3] The temperature fluctuations in the lab were fortuitous; the cooler summer weather favored the mold's growth first, followed by a warmer period that encouraged bacterial growth, making the zone of inhibition evident.[2][7]
Experimental Protocols
Fleming undertook a series of methodical experiments to characterize the antibacterial substance produced by the mold. His protocols, detailed in his 1929 publication in the British Journal of Experimental Pathology, formed the foundation for the subsequent development of penicillin.[1][2]
Cultivation of Penicillium notatum
To produce what he termed "mould juice," Fleming developed a protocol to culture the fungus in a liquid medium.
-
Culture Medium: The mold was grown in a nutrient broth.
-
Incubation Conditions: The cultures were incubated at room temperature (approximately 20°C), which Fleming determined to be optimal for the growth of the mold and production of the active substance.[8]
-
Harvesting: After several days, the broth, now containing the secreted antibacterial substance, was passed through a Seitz filter to remove the mold mycelium, yielding a cell-free crude filtrate.[9]
Assay of Antibacterial Activity (Gutter/Ditch Plate Method)
To efficiently screen the spectrum of penicillin's activity against various microbes, Fleming devised an agar diffusion method.
-
Plate Preparation: A channel or "ditch" was cut across the surface of an agar plate and filled with the penicillin-containing agar.[8]
-
Inoculation: Different species of bacteria were then streaked as lines across the plate, perpendicular to the ditch.
-
Observation: The plates were incubated, and the growth of the bacterial streaks was observed. A lack of growth near the ditch indicated that the bacterium was sensitive to penicillin.[8]
Determination of Inhibitory Power (Serial Dilution Method)
Fleming quantified the potency of the "mould juice" by determining the highest dilution capable of inhibiting staphylococcal growth.
-
Procedure: A serial dilution of the crude penicillin filtrate was prepared in nutrient broth.
-
Inoculation: Each dilution was inoculated with a culture of Staphylococcus.
-
Endpoint: The tubes were incubated and observed for turbidity. The absence of growth in a tube indicated that the concentration of penicillin was sufficient to inhibit the bacteria.
In Vivo Toxicity and Efficacy Testing
To assess the therapeutic potential, Fleming conducted preliminary toxicity tests.
-
Animal Model: Healthy mice were used for the experiments.
-
Administration: The crude penicillin filtrate was injected intravenously into mice.
-
Observation: Fleming observed no toxic effects in the mice, noting that the crude extract was no more harmful than standard nutrient broth.[8] This low toxicity was a crucial finding, suggesting its potential suitability as a therapeutic agent.
Quantitative Data and Analysis
Fleming's 1929 paper summarized his findings on the antibacterial spectrum and potency of the penicillin filtrate. The data is presented below in a structured format.
Table 1: Antibacterial Spectrum of Penicillin Filtrate
This table categorizes the bacteria tested by Fleming based on their sensitivity to the crude penicillin extract, as determined by the gutter plate method.
| Sensitive Bacteria (Growth Inhibited) | Insensitive Bacteria (Growth Unaffected) |
| Staphylococcus pyogenes | Bacillus coli (now Escherichia coli) |
| Streptococcus pyogenes | Bacillus influenzae (now Haemophilus influenzae) |
| Pneumococcus | Salmonella typhimurium |
| Gonococcus | |
| Meningococcus | |
| Corynebacterium diphtheriae | |
| Source: Data compiled from Fleming's 1929 publication.[1][2][8] |
Table 2: Inhibitory Potency of Crude Penicillin Filtrate
This table shows the results of Fleming's serial dilution experiments to quantify the bacteriostatic power of the "mould juice" against Staphylococcus.
| Dilution of Filtrate | Result |
| 1 in 10 | Complete inhibition |
| 1 in 20 | Complete inhibition |
| 1 in 50 | Complete inhibition |
| 1 in 100 | Complete inhibition |
| 1 in 200 | Complete inhibition |
| 1 in 400 | Complete inhibition |
| 1 in 800 | Marked inhibition |
| 1 in 1600 | Slight inhibition |
| Note: Fleming found that the potency could vary, but good samples of filtrate consistently showed complete inhibition at dilutions up to 1 in 800. |
Experimental and Logical Workflow
Caption: Logical workflow of Alexander Fleming's discovery of penicillin.
Mechanism of Action of Penicillin G
While not elucidated by Fleming himself, it is now understood that penicillin G, the active compound in the filtrate, acts by inhibiting bacterial cell wall synthesis. Penicillins are β-lactam antibiotics that bind to and inactivate penicillin-binding proteins (PBPs).[10][11][12] These enzymes, such as transpeptidase, are essential for the final step of peptidoglycan synthesis, which involves cross-linking the polymer chains that form the bacterial cell wall.[13][14] By inhibiting this process, penicillin compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death, particularly in actively dividing Gram-positive bacteria.[11][14]
Conclusion
In his 1929 paper, Alexander Fleming meticulously documented the antibacterial properties of a crude filtrate from Penicillium notatum. He established its potent and selective action against key Gram-positive pathogens, quantified its inhibitory power, and demonstrated its low toxicity in animal models.[9] While Fleming recognized its therapeutic potential, he also highlighted its immediate practical use for bacteriologists in selectively isolating certain bacteria from mixed cultures.[1][2] The challenges of purifying and producing the unstable compound in large quantities meant that its clinical application was not realized for another decade, through the work of Howard Florey, Ernst Chain, and their team at Oxford.[15][16] Nonetheless, Fleming's foundational research provided the critical starting point for the development of penicillin, the world's first true antibiotic, which fundamentally transformed therapeutic medicine.[1]
References
- 1. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]
- 2. Discovery of penicillin - Wikipedia [en.wikipedia.org]
- 3. Alexander Fleming | Science History Institute [sciencehistory.org]
- 4. The real story behind penicillin | PBS News [pbs.org]
- 5. londonhuawiki.wpi.edu [londonhuawiki.wpi.edu]
- 6. FAS - Antibiotic Resistance Case Study - Module 5.0 [biosecurity.fas.org]
- 7. History of penicillin - Wikipedia [en.wikipedia.org]
- 8. iris.who.int [iris.who.int]
- 9. Fleming Discovers Penicillin in Molds | Research Starters | EBSCO Research [ebsco.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Penicillin G Potassium? [synapse.patsnap.com]
- 13. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 15. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencemuseum.org.uk [sciencemuseum.org.uk]
In vitro susceptibility testing methods for benzylpenicillin
An In-Depth Technical Guide to In Vitro Susceptibility Testing Methods for Benzylpenicillin
This guide provides a comprehensive overview of the core in vitro susceptibility testing methods for benzylpenicillin, targeted towards researchers, scientists, and drug development professionals. It covers detailed methodologies, data interpretation, and the underlying mechanisms of action and resistance.
Introduction to Benzylpenicillin
Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum beta-lactam antibiotic primarily effective against Gram-positive bacteria.[1][2] It functions by disrupting the synthesis of the bacterial cell wall, a structure essential for the integrity and survival of the bacterial cell.[1][3] Due to the emergence and spread of antibiotic resistance, accurately determining the susceptibility of a bacterial isolate to benzylpenicillin is crucial for effective clinical therapy.[4] In vitro susceptibility testing is the primary means by which this is achieved, providing critical data to guide treatment decisions.
Mechanism of Action and Resistance
Mechanism of Action:
Benzylpenicillin is a bactericidal agent that inhibits the final stage of peptidoglycan synthesis in the bacterial cell wall.[1] Peptidoglycan provides structural support to the cell, protecting it from osmotic lysis. Benzylpenicillin binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands.[2][3] This inhibition leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1][5]
Mechanisms of Resistance:
Bacterial resistance to benzylpenicillin can occur through several mechanisms, most notably:
-
Enzymatic Degradation: Production of β-lactamase enzymes (penicillinases) that hydrolyze the β-lactam ring of the penicillin molecule, rendering it inactive.[6]
-
Alteration of Target Site: Modifications in the structure of Penicillin-Binding Proteins (PBPs) reduce the binding affinity of benzylpenicillin, making it less effective.[1]
Core In Vitro Susceptibility Testing Methods
Several standardized methods are employed to determine the in vitro susceptibility of bacteria to benzylpenicillin. The goal of these tests is typically to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[7]
References
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Antimicrobial resistance to benzylpenicillin in invasive pneumococcal disease in Belgium, 2003–2010: the effect of altering clinical breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rapid Determination of Benzylpenicillin Resistance in Staphylococcus aureus Bacteraemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
An In-depth Technical Guide to Penicillin-Binding Proteins (PBPs) and Benzylpenicillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of penicillin-binding proteins (PBPs), their interaction with benzylpenicillin, and the experimental methodologies used to study these interactions. It is designed to be a valuable resource for researchers and professionals involved in antibacterial drug discovery and development.
Introduction to Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis.[1][2] Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis.[1][3] PBPs catalyze the transpeptidation and transglycosylation reactions that cross-link the glycan chains of peptidoglycan, forming a rigid, mesh-like structure.[4] The inhibition of PBPs by β-lactam antibiotics, such as benzylpenicillin, disrupts cell wall synthesis, leading to cell death.[1][5]
PBPs are broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories.[6] HMW PBPs are further divided into Class A, which are bifunctional enzymes with both transglycosylase and transpeptidase activity, and Class B, which are monofunctional transpeptidases.[6] LMW PBPs are typically carboxypeptidases or endopeptidases and are not always essential for bacterial viability.
Benzylpenicillin: Mechanism of Action
Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum β-lactam antibiotic that is highly effective against many Gram-positive bacteria.[7][8][9] Its mechanism of action involves the irreversible acylation of the active site serine residue of PBPs.[6][10] The β-lactam ring of penicillin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the PBP active site.[5] This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan and ultimately leading to bacterial cell lysis.[1][11]
Signaling Pathway of Benzylpenicillin Action
The following diagram illustrates the mechanism of action of benzylpenicillin, leading to the inhibition of peptidoglycan synthesis.
Caption: Mechanism of Benzylpenicillin Action.
Quantitative Analysis of Benzylpenicillin-PBP Interactions
The affinity and kinetics of benzylpenicillin binding to various PBPs are critical parameters for understanding its efficacy and for the development of new antibiotics. This data is typically presented as the 50% inhibitory concentration (IC50), the inhibition constant (Ki), the association rate constant (kon), and the dissociation rate constant (koff).
Table 1: IC50 Values of Benzylpenicillin for PBPs in Various Bacteria
| Bacterium | PBP | IC50 (µg/mL) | Reference |
| Streptococcus pneumoniae | PBP1a | 0.03 | [12] |
| Streptococcus pneumoniae | PBP2x | 0.01 | [12] |
| Streptococcus pneumoniae | PBP2b | 0.2 | [13] |
| Streptococcus pneumoniae | PBP3 | 0.05 | [12] |
| Escherichia coli | PBP2 | 0.02 | [14] |
| Escherichia coli | PBP3 | 0.03 | [14] |
| Staphylococcus aureus | PBP1 | 0.1 | [14] |
| Staphylococcus aureus | PBP2 | 0.5 | [14] |
| Staphylococcus aureus | PBP3 | 0.2 | [14] |
| Staphylococcus aureus | PBP4 | >100 | [14] |
Table 2: Kinetic Constants for Benzylpenicillin-PBP Interaction
| Bacterium | PBP | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Streptococcus pneumoniae | PBP2x | 200,000 | [2][15][16] |
| Streptococcus pneumoniae (Resistant) | PBP2x | 137 | [15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between benzylpenicillin and PBPs.
Affinity Chromatography for PBP Purification
Affinity chromatography is a powerful technique for purifying PBPs from a complex mixture of proteins. This method utilizes the specific binding of penicillin to PBPs.
Protocol:
-
Preparation of the Affinity Resin:
-
Covalently couple benzylpenicillin or a derivative to a solid support matrix (e.g., Sepharose beads).
-
-
Preparation of Bacterial Lysate:
-
Grow bacterial cells to the desired density and harvest by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed to pellet cell debris and obtain a clear supernatant containing the soluble proteins, including PBPs.
-
-
Affinity Chromatography:
-
Pack the penicillin-coupled resin into a chromatography column.
-
Equilibrate the column with binding buffer.
-
Load the bacterial lysate onto the column.
-
Wash the column extensively with binding buffer to remove non-specifically bound proteins.
-
Elute the bound PBPs using a competitive ligand (e.g., a high concentration of a different β-lactam) or by changing the buffer conditions (e.g., pH or ionic strength).
-
-
Analysis of Purified PBPs:
-
Analyze the eluted fractions by SDS-PAGE to assess the purity and molecular weight of the purified PBPs.
-
Confirm the identity of the purified proteins by mass spectrometry or Western blotting using PBP-specific antibodies.
-
Experimental Workflow for PBP Purification
Caption: PBP Purification Workflow.
SDS-PAGE with Radiolabeled Benzylpenicillin
This method is used to identify and quantify PBPs in a bacterial lysate based on their ability to covalently bind to radiolabeled benzylpenicillin.
Protocol:
-
Preparation of Bacterial Membranes:
-
Grow bacterial cells and harvest as described in the affinity chromatography protocol.
-
Lyse the cells and separate the membrane fraction by ultracentrifugation.
-
-
Labeling of PBPs:
-
Incubate the bacterial membranes with a known concentration of radiolabeled benzylpenicillin (e.g., [³H]- or [¹⁴C]-benzylpenicillin) for a specific time at a defined temperature (e.g., 30 minutes at 37°C).
-
-
SDS-PAGE:
-
Stop the labeling reaction by adding a sample buffer containing SDS and β-mercaptoethanol.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Detection and Quantification:
-
Dry the gel and expose it to X-ray film (autoradiography) or a phosphorimager screen to visualize the radiolabeled PBP bands.
-
Quantify the amount of radiolabel in each band using densitometry or scintillation counting of excised gel bands to determine the relative abundance of each PBP.
-
Mass Spectrometry for PBP Identification and Analysis
Mass spectrometry (MS) is a highly sensitive and accurate technique for identifying PBPs and characterizing their interaction with benzylpenicillin.
Protocol:
-
Sample Preparation:
-
Purify PBPs using affinity chromatography or separate them by SDS-PAGE.
-
For in-gel analysis, excise the PBP bands of interest from the gel.
-
-
In-gel Digestion:
-
Destain the gel slices and reduce and alkylate the cysteine residues.
-
Digest the proteins into smaller peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Extract the peptides from the gel and analyze them using a mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).
-
The mass spectrometer measures the mass-to-charge ratio of the peptides.
-
-
Data Analysis:
-
Search the obtained peptide mass fingerprints or tandem mass spectra against a protein database to identify the PBP.
-
For studying the interaction with benzylpenicillin, MS can be used to identify the specific serine residue in the PBP active site that is acylated by the antibiotic.
-
Mechanisms of Resistance to Benzylpenicillin
Bacterial resistance to benzylpenicillin can arise through several mechanisms, with the most common being the production of β-lactamase enzymes and alterations in the target PBPs.
-
β-Lactamase Production: β-lactamases are enzymes that hydrolyze the β-lactam ring of penicillin, rendering the antibiotic inactive before it can reach its PBP target.[17]
-
PBP Alterations: Mutations in the genes encoding PBPs can lead to proteins with reduced affinity for benzylpenicillin.[17][18] This allows the altered PBPs to continue functioning in the presence of the antibiotic, leading to resistance. In some cases, bacteria can acquire a new PBP, such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which has a very low affinity for most β-lactam antibiotics.[6]
Signaling Pathway for PBP-Mediated Resistance
The following diagram illustrates a simplified signaling pathway leading to PBP-mediated resistance to β-lactams.
Caption: PBP-Mediated Resistance Pathway.
Conclusion
A thorough understanding of PBPs and their interaction with benzylpenicillin is fundamental to combating bacterial infections and overcoming the challenge of antibiotic resistance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge in this critical area. Continued research into the structure, function, and regulation of PBPs will be essential for the discovery and development of novel antibacterial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and purification of the penicillin-binding protein 3 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. cdn.who.int [cdn.who.int]
- 7. β-Lactam Resistance Response Triggered by Inactivation of a Nonessential Penicillin-Binding Protein | PLOS Pathogens [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry and machine learning for the accurate diagnosis of benzylpenicillin and multidrug resistance of Staphylococcus aureus in bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of penicillin binding to penicillin-binding proteins of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screen for Inhibitors of Transglycosylase and/or Transpeptidase Activities of Escherichia coli Penicillin Binding Protein 1b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Penicillin-Binding Protein Genes of Clinical Isolates of Streptococcus pneumoniae with Reduced Susceptibility to Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry-Based Functional Assay for Rapid Detection of Resistance against β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. etflin.com [etflin.com]
- 18. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Penicillins: From Natural Discovery to Semi-Synthetic Advancements
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of natural and semi-synthetic penicillins, offering a detailed examination of their core structures, mechanisms of action, spectrum of activity, and the evolution of bacterial resistance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, providing both foundational knowledge and detailed experimental insights.
Core Structure: The Foundation of Penicillin's Power
All penicillins, whether natural or semi-synthetic, share a fundamental chemical architecture: the 6-aminopenicillanic acid (6-APA) nucleus.[1][2] This core structure is a bicyclic system composed of a thiazolidine ring fused to a β-lactam ring.[1][2][3] The integrity of the four-membered β-lactam ring is paramount to the antibacterial activity of these compounds.[3][4][5]
The key distinction between natural and semi-synthetic penicillins lies in the acyl side chain attached to the 6-amino group of the 6-APA nucleus.[2][3]
-
Natural Penicillins: These are produced through the fermentation of the mold Penicillium chrysogenum.[6] The composition of the fermentation medium dictates the specific side chain incorporated. For instance, the addition of phenylacetic acid leads to the production of Penicillin G (benzylpenicillin), while phenoxyacetic acid yields Penicillin V (phenoxymethylpenicillin).[3]
-
Semi-synthetic Penicillins: These are created by chemically modifying the 6-APA nucleus.[2][3][7] The process typically involves the enzymatic or chemical cleavage of the side chain from a natural penicillin (like Penicillin G) to isolate 6-APA.[8][9][10] Subsequently, novel acyl side chains are chemically attached to the 6-APA core.[2][11] This synthetic flexibility has allowed for the development of a vast array of penicillin derivatives with improved properties, such as enhanced acid stability, broader spectrum of activity, and resistance to bacterial enzymes.[12][13][14]
Below is a diagram illustrating the core penicillin structure and the point of variation for natural and semi-synthetic derivatives.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. mbbcollege.in [mbbcollege.in]
- 4. Penicillin Production | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. idexx.com [idexx.com]
- 8. media.neliti.com [media.neliti.com]
- 9. 12 Principles of Green Chemistry - American Chemical Society [acs.org]
- 10. researchgate.net [researchgate.net]
- 11. New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Penicillin MICs To Predict In Vitro Activity of Other β-Lactam Antimicrobial Agents against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Benzylpenicillin Quantification in Serum using HPLC
These application notes provide detailed protocols for the quantitative determination of benzylpenicillin (Penicillin G) in human serum using High-Performance Liquid Chromatography (HPLC). Two primary methodologies are presented: a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method and a more conventional HPLC with Ultraviolet (UV) detection method. These protocols are intended for researchers, scientists, and professionals in drug development and clinical monitoring.
Method 1: High-Sensitivity Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for studies requiring high sensitivity and specificity, such as pharmacokinetic and therapeutic drug monitoring, especially when sample volumes are limited.[1][2][3][4][5][6][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.0015–10 mg/L | [1][2][3][4] |
| Limit of Detection (LOD) | ~0.003 mg/L | [1][7] |
| Lower Limit of Quantification (LLOQ) | 0.01 mg/L | [1][2][3][4][7] |
| Accuracy | 93–104% | [1][7] |
| Retention Time | ~2.3 minutes | [1] |
| Sample Volume | 15 µL | [1][2][3][4][7] |
Experimental Protocol
1. Materials and Reagents:
-
Benzylpenicillin sodium salt (analytical standard)
-
Benzylpenicillin-d7 (Internal Standard, IS)[2]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Human serum (drug-free for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
2. Instrumentation:
-
Triple Quadrupole Liquid Chromatograph-Mass Spectrometer (TQ LC/MS)[1][2][3]
-
Reversed-phase analytical column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm)[1]
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
3. Sample Preparation (Protein Precipitation): [1][2][3]
-
Pipette 15 µL of serum sample, calibration standard, or quality control into a microcentrifuge tube.[2]
-
Add 60 µL of acetonitrile containing the internal standard (benzylpenicillin-d7 at 0.15 mg/L).[1][2]
-
Vortex the mixture thoroughly for 10 seconds to precipitate proteins.[2]
-
Allow the mixture to equilibrate for 10 minutes.[2]
-
Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to an HPLC vial for analysis.
4. Chromatographic Conditions: [1][2][3]
-
Column: Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm[1]
-
Mobile Phase: 55% methanol in water with 0.1% formic acid[1][2][3]
-
Injection Volume: 2 µL[1]
5. Mass Spectrometry Detection: [1][2][6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[1][2]
-
Gas Temperature: 300 °C[6]
-
Gas Flow: 10 L/min[6]
Workflow Diagram
Method 2: Quantification by HPLC with UV Detection
This method is a robust and cost-effective alternative for routine analysis where the ultra-high sensitivity of LC-MS is not required. The protocol is based on a liquid-liquid extraction procedure for sample clean-up.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analytical Recovery | > 79.2% | [8] |
| Detection Wavelength | 208 nm | [8] |
| Sample Preparation | Liquid-Liquid Extraction | [8] |
Experimental Protocol
1. Materials and Reagents:
-
Benzylpenicillin sodium salt (analytical standard)
-
Phenoxymethylpenicillinic acid (Internal Standard, IS)[8]
-
Dichloromethane (HPLC grade)[8]
-
Tetrabutylammonium hydrogen sulfate[8]
-
Sodium hydroxide (NaOH)
-
Citrate buffer
-
Acetonitrile (HPLC grade)[8]
-
Ammonium acetate (HPLC grade)[8]
-
Water (ultrapure)
-
Human serum
-
Glass test tubes
-
HPLC vials
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Spherisorb 5 ODS)[8]
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Vortex mixer
3. Sample Preparation (Liquid-Liquid Extraction): [8]
-
To a glass test tube, add the serum sample.
-
Add the internal standard (phenoxymethylpenicillinic acid).[8]
-
Add the ion-pairing reagent (tetrabutylammonium hydrogen sulfate, neutralized with NaOH and buffered with citrate).[8]
-
Add dichloromethane as the extraction solvent.[8]
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic (lower) layer containing the analyte and IS to a clean tube.
-
Evaporate the dichloromethane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
4. Chromatographic Conditions: [8]
-
Column: Spherisorb 5 ODS[8]
-
Mobile Phase: 14% acetonitrile in 10 mM ammonium acetate buffer[8]
-
Flow Rate: (A typical flow rate for a standard HPLC column would be 1.0 mL/min, but should be optimized for the specific column dimensions)
-
Detection Wavelength: 208 nm[8]
-
Injection Volume: (Typically 20 µL, but should be optimized)
Workflow Diagram
References
- 1. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 2. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
- 7. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A rapid method for the determination of benzylpenicillin in serum by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodometric Titration Assay of Benzylpenicillin Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpenicillin (Penicillin G) is a widely used beta-lactam antibiotic. Ensuring the purity of benzylpenicillin is critical for its safety and efficacy. The United States Pharmacopeia (USP) outlines an iodometric titration method for the assay of penicillin and related antibiotics[1]. This application note provides a detailed protocol for the determination of benzylpenicillin purity using this well-established iodometric back-titration method.
The principle of this assay is based on the hydrolysis of the β-lactam ring of benzylpenicillin using sodium hydroxide, which opens the ring to form penicilloic acid. The solution is then acidified, and a known excess of iodine solution is added. The penicilloic acid degradation products react with a specific amount of iodine. The unreacted (excess) iodine is then titrated with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint. A blank titration is also performed to account for any iodine consumed by other substances in the reagents. The difference in the volume of sodium thiosulfate consumed between the blank and the sample titration is directly proportional to the amount of benzylpenicillin in the sample.
Principle of the Assay
The iodometric titration of benzylpenicillin involves a two-step reaction process followed by a back-titration:
-
Hydrolysis: The β-lactam ring of benzylpenicillin is hydrolyzed by sodium hydroxide (NaOH) to form the corresponding penicilloic acid[2][3].
-
Reaction with Iodine: After acidification with hydrochloric acid (HCl), a known excess of iodine (I₂) solution is added. The degradation products of penicilloic acid, including D-penicillamine, are oxidized by the iodine[2].
-
Back-Titration: The excess, unreacted iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution. The endpoint is detected by the disappearance of the blue color of the starch-iodine complex[2].
The overall purity of the benzylpenicillin sample is calculated based on the amount of iodine consumed in the reaction.
Reagents and Materials
Reagents
-
Benzylpenicillin Sodium Reference Standard (USP or equivalent)
-
Benzylpenicillin Sodium sample of unknown purity
-
Sodium Hydroxide (NaOH), 1 N solution
-
Hydrochloric Acid (HCl), 1.2 N solution
-
Iodine solution, 0.02 N, standardized
-
Sodium Thiosulfate (Na₂S₂O₃), 0.02 N, standardized
-
Starch Indicator Solution (1% w/v)
-
Phosphate Buffer, pH 4.5
-
Potassium Iodide (KI)
-
Potassium Bromate (KBrO₃), primary standard
-
Deionized or distilled water
Preparation of Solutions
-
1 N Sodium Hydroxide: Dissolve 40.0 g of NaOH in water and dilute to 1 L.
-
1.2 N Hydrochloric Acid: Slowly add 103 mL of concentrated HCl to approximately 800 mL of water, then dilute to 1 L.
-
0.02 N Iodine Solution: Dissolve about 2.54 g of iodine and 9.0 g of potassium iodide in 25 mL of water. Once dissolved, dilute to 1 L with water. Standardize against a primary standard.
-
0.02 N Sodium Thiosulfate Solution: Dissolve 4.96 g of Na₂S₂O₃·5H₂O in freshly boiled and cooled water and dilute to 1 L. Add about 0.2 g of sodium carbonate to stabilize the solution. Standardize this solution against potassium bromate.
-
Starch Indicator Solution (1% w/v): Make a paste of 1 g of soluble starch with a small amount of cold water. Add this paste to 100 mL of boiling water with continuous stirring. Boil for 1 minute and allow to cool. This solution should be freshly prepared.
-
Phosphate Buffer (pH 4.5): Dissolve 13.6 g of monobasic potassium phosphate (KH₂PO₄) in water and dilute to 1 L. The pH of this 0.1 M solution should be approximately 4.5. Adjust the pH if necessary using a suitable acidic or basic solution.
Experimental Protocols
Standardization of 0.02 N Sodium Thiosulfate Solution
-
Accurately weigh about 0.15 g of primary standard potassium bromate (KBrO₃), previously dried at 120°C for 2 hours, and dissolve it in 250 mL of water in a volumetric flask.
-
Pipette 50.0 mL of the KBrO₃ solution into a conical flask.
-
Add 2 g of potassium iodide and 5 mL of 2 N HCl.
-
Immediately titrate the liberated iodine with the prepared 0.02 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 2 mL of starch indicator solution, which will turn the solution blue.
-
Continue the titration until the blue color disappears.
-
Calculate the normality of the sodium thiosulfate solution.
Assay Protocol for Benzylpenicillin Purity
-
Sample Preparation: Accurately weigh about 100 mg of the benzylpenicillin sodium sample, dissolve it in water, and dilute to 100.0 mL in a volumetric flask.
-
Sample Treatment:
-
Pipette 10.0 mL of the sample solution into a 250 mL glass-stoppered conical flask.
-
Add 5.0 mL of 1 N NaOH and allow the mixture to stand for 20 minutes to ensure complete hydrolysis of the β-lactam ring.
-
-
Reaction with Iodine:
-
To the hydrolyzed sample solution, add 20.0 mL of the pH 4.5 phosphate buffer, 5.0 mL of 1.2 N HCl, and accurately pipette 25.0 mL of standardized 0.02 N iodine solution.
-
Stopper the flask, swirl gently, and allow it to stand in the dark for 20 minutes.
-
-
Back-Titration:
-
Titrate the excess iodine with the standardized 0.02 N sodium thiosulfate solution.
-
When the solution becomes a pale yellow, add 2 mL of starch indicator solution.
-
Continue the titration until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution consumed (Vs).
-
-
Blank Determination:
-
Perform a blank titration by following the same procedure (steps 2-4) but using 10.0 mL of deionized water instead of the benzylpenicillin sample solution.
-
Record the volume of sodium thiosulfate solution consumed for the blank (Vb).
-
Data Presentation
The results of the titration can be summarized in the following tables.
Table 1: Standardization of 0.02 N Sodium Thiosulfate Solution
| Trial | Weight of KBrO₃ (g) | Volume of Na₂S₂O₃ (mL) | Calculated Normality (N) |
| 1 | 0.1512 | 45.2 | 0.0201 |
| 2 | 0.1508 | 45.0 | 0.0201 |
| 3 | 0.1515 | 45.3 | 0.0200 |
| Average | 0.0201 |
Table 2: Iodometric Titration Data for Benzylpenicillin Purity Assay
| Sample ID | Sample Weight (mg) | Volume of 0.02 N Na₂S₂O₃ for Sample (Vs) (mL) | Volume of 0.02 N Na₂S₂O₃ for Blank (Vb) (mL) |
| Batch A-1 | 100.2 | 11.5 | 24.8 |
| Batch A-2 | 100.5 | 11.4 | 24.8 |
| Batch B-1 | 99.8 | 12.0 | 24.9 |
| Batch B-2 | 100.1 | 11.9 | 24.9 |
Calculation of Purity
The percentage purity of the benzylpenicillin sodium sample is calculated using the following formula:
% Purity = [(Vb - Vs) * N * E] / W * 100
Where:
-
Vb = Volume of sodium thiosulfate solution consumed in the blank titration (mL)
-
Vs = Volume of sodium thiosulfate solution consumed in the sample titration (mL)
-
N = Normality of the sodium thiosulfate solution (N)
-
E = Equivalent weight of benzylpenicillin sodium (Molecular Weight / number of equivalents). The molecular weight of benzylpenicillin sodium (C₁₆H₁₇N₂NaO₄S) is 356.37 g/mol . Based on the reaction, the equivalent weight is typically taken as the molecular weight divided by 8, which is 44.546 mg/meq.
-
W = Weight of the benzylpenicillin sodium sample taken for the assay (mg) in the 10 mL aliquot.
Example Calculation (for Batch A-1):
-
W = 100.2 mg in 100 mL, so the weight in the 10 mL aliquot is 10.02 mg.
-
% Purity = [(24.8 - 11.5) * 0.0201 * 44.546] / 10.02 * 100
-
% Purity = [13.3 * 0.0201 * 44.546] / 10.02 * 100
-
% Purity = 11.92 / 10.02 * 100
-
% Purity = 98.7%
Table 3: Calculated Purity of Benzylpenicillin Samples
| Sample ID | Calculated Purity (%) |
| Batch A-1 | 98.7 |
| Batch A-2 | 99.5 |
| Batch B-1 | 97.5 |
| Batch B-2 | 98.2 |
Visualizations
Signaling Pathway of Benzylpenicillin Hydrolysis and Reaction
Caption: Hydrolysis and subsequent reaction of benzylpenicillin.
Experimental Workflow for Iodometric Titration
Caption: Workflow of the iodometric titration for benzylpenicillin purity.
Conclusion
The iodometric titration method is a reliable and accurate approach for determining the purity of benzylpenicillin. Adherence to the detailed protocol, including the proper preparation and standardization of reagents, is crucial for obtaining reproducible results. The provided data tables and calculation methods offer a clear framework for data analysis and reporting. This application note serves as a comprehensive guide for researchers and quality control professionals in the pharmaceutical industry. The purity of benzylpenicillin sodium should typically be between 96.0% and 102.0% according to pharmacopeial standards[4].
References
Application Notes and Protocols for the Analysis of Benzylpenicillin by Capillary Zone Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capillary Zone Electrophoresis (CZE) is a powerful analytical technique for the separation and quantification of charged species. Its high efficiency, minimal sample and reagent consumption, and rapid analysis times make it an attractive alternative to traditional high-performance liquid chromatography (HPLC) methods. This document provides detailed application notes and protocols for the analysis of benzylpenicillin (Penicillin G), a widely used antibiotic, in pharmaceutical preparations using CZE. The methods described are suitable for quality control, stability studies, and formulation development.
Benzylpenicillin is susceptible to degradation, and CZE can effectively separate the active pharmaceutical ingredient (API) from its degradation products, such as penicilloic acid, providing a comprehensive profile of the sample.[1] The protocols outlined below have been synthesized from validated methods reported in the scientific literature.
Quantitative Data Summary
The following tables summarize the key quantitative data from various CZE methods applied to the analysis of benzylpenicillin.
Table 1: Capillary Zone Electrophoresis - Method Parameters
| Parameter | Method 1 (CZE-UV) | Method 2 (MEKC-UV) | Method 3 (CZE-MS/MS) |
| Capillary | Fused silica, 70 cm total length, 50 µm i.d. | Fused silica | Fused silica |
| Background Electrolyte (BGE) | 0.01 M Sodium Phosphate, 0.006 M Sodium Borate | Phosphate-borate buffer with 14.4 g/L Sodium Dodecyl Sulphate (SDS) | 20 mM Ammonium Hydrogen Carbonate |
| Applied Voltage | Not specified | 18 kV | Not specified |
| Detection | UV at 228 nm[2] | UV | Tandem Mass Spectrometry (MS/MS) |
| Internal Standard | Phenol (2.07 g/L)[3] | Not specified | Not specified |
Table 2: Method Validation and Performance Characteristics
| Parameter | Method 1 (CZE-UV) | Method 2 (MEKC-UV) | Method 3 (CZE-MS/MS) |
| Linearity (Correlation Coefficient) | Not specified | 0.999 | Satisfactory |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
| Precision (%RSD) | Not specified | Precise | Satisfactory |
| Accuracy/Recovery (%) | Not specified | >98% for benzylpenicillin | Satisfactory |
| Selectivity | Selective for benzylpenicillin and its degradation product | Selective | Satisfactory |
| Robustness | Not specified | Not specified | Satisfactory |
Experimental Protocols
This section provides a detailed methodology for the analysis of benzylpenicillin in a pharmaceutical formulation using a CZE-UV system.
Protocol 1: CZE-UV Analysis of Benzylpenicillin in Pharmaceutical Preparations
1. Apparatus and Reagents
-
Apparatus:
-
Capillary Electrophoresis system with a UV detector.
-
Fused silica capillary (e.g., 70 cm total length, 50 µm internal diameter).
-
Data acquisition and processing software.
-
Ultrasonic bath.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
Benzylpenicillin Potassium reference standard.
-
Sodium phosphate dibasic (Na₂HPO₄).
-
Sodium borate decahydrate (Na₂B₄O₇·10H₂O).
-
Phenol (for internal standard).
-
Deionized water, HPLC grade or equivalent.
-
Pharmaceutical dosage form containing benzylpenicillin.
-
2. Preparation of Solutions
-
Background Electrolyte (BGE): 0.01 M Sodium Phosphate, 0.006 M Sodium Borate
-
Weigh the appropriate amounts of sodium phosphate dibasic and sodium borate decahydrate.
-
Dissolve in deionized water and dilute to the final volume in a volumetric flask.
-
Sonicate the buffer for 15 minutes before use to degas.[3]
-
-
Internal Standard (IS) Solution: Phenol (2.07 g/L)
-
Accurately weigh 207 mg of phenol.
-
Dissolve in and dilute to 100 mL with deionized water in a volumetric flask.
-
-
Standard Stock Solution (e.g., 1000 µg/mL Benzylpenicillin)
-
Accurately weigh 25 mg of Benzylpenicillin Potassium reference standard.
-
Dissolve in and dilute to 25 mL with deionized water in a volumetric flask.
-
-
Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the expected concentration range of the samples.
-
For each standard, add a fixed volume of the Internal Standard solution.
-
3. Sample Preparation
-
For Tablets:
-
Place one tablet in a 500 mL volumetric flask.
-
Add 20 mL of the phenol internal standard solution.[3]
-
Add approximately 150 mL of deionized water and swirl until the tablet is dispersed.[3]
-
Dilute to volume with deionized water and mix thoroughly.[3]
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
-
For Injectable Preparations:
-
Reconstitute the injectable preparation according to the manufacturer's instructions.
-
Dilute an appropriate volume of the reconstituted solution with deionized water to bring the concentration of benzylpenicillin within the calibration range.
-
Add a fixed volume of the Internal Standard solution.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
4. CZE Procedure
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 0.1 M NaOH, followed by deionized water, and finally with the BGE.
-
Injection: Inject the standard or sample solution into the capillary. Hydrodynamic injection (e.g., by applying pressure or siphoning) is commonly used.
-
Separation: Apply the separation voltage (e.g., 18 kV).
-
Detection: Monitor the separation at a wavelength of 228 nm.[2]
-
Data Analysis: Identify and integrate the peaks corresponding to benzylpenicillin and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of benzylpenicillin to the peak area of the internal standard against the concentration of the standard solutions. Determine the concentration of benzylpenicillin in the sample from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the CZE analysis of benzylpenicillin.
Caption: Workflow for Benzylpenicillin Analysis by CZE.
Logical Relationship of Method Components
The following diagram illustrates the relationship between the key components of the CZE method.
Caption: Key Components of the CZE Method.
References
Protocol for determining MIC of benzylpenicillin against Streptococcus pneumoniae
Application Notes and Protocols
Topic: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Benzylpenicillin against Streptococcus pneumoniae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptococcus pneumoniae is a major human pathogen responsible for infections like pneumonia, meningitis, and bacteremia. The emergence of penicillin resistance in S. pneumoniae has complicated treatment strategies, making accurate antimicrobial susceptibility testing essential for effective patient management and epidemiological surveillance.[1] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] This document provides a detailed protocol for determining the MIC of benzylpenicillin against S. pneumoniae using the broth microdilution method, which is considered the reference standard by the Clinical and Laboratory Standards Institute (CLSI).[3]
Principle of Broth Microdilution
The broth microdilution method involves exposing a standardized bacterial inoculum to a series of twofold serial dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the microtiter plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits this visible growth.[2][4] This quantitative result is crucial for classifying the isolate as susceptible, intermediate, or resistant based on established clinical breakpoints.
Materials and Reagents
-
Streptococcus pneumoniae clinical isolate(s)
-
Streptococcus pneumoniae ATCC® 49619™ (Quality Control strain)[1][5]
-
Benzylpenicillin sodium salt powder (standard powder from a reputable supplier)[2]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Laked or Lysed Horse Blood (LHB)
-
Sheep Blood Agar (SBA) plates
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
CO₂ incubator (35°C ± 2°C, 5% CO₂)[6]
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
Sterile filter (0.22 µm pore size) for sterilizing stock solutions[2]
-
Appropriate solvent for benzylpenicillin (e.g., sterile distilled water or phosphate buffer)[2]
Experimental Protocols
Preparation of Reagents
4.1.1. Test Medium Preparation Prepare Mueller-Hinton broth supplemented with 2-5% lysed horse blood (MH-F broth).[7] This is the recommended medium for susceptibility testing of fastidious organisms like S. pneumoniae.[8] Ensure the final concentration of cations (Ca²⁺ and Mg²⁺) is adjusted according to CLSI guidelines.
4.1.2. Benzylpenicillin Stock Solution Preparation The preparation of an accurate antibiotic stock solution is critical.
-
Determine Weight: Use the following formula to calculate the weight of benzylpenicillin powder needed.[2]
-
Formula: Weight (mg) = (Volume (mL) × Concentration (mg/L)) / Potency (µg/mg)
-
Example: To prepare 10 mL of a 1280 mg/L stock solution from a powder with a potency of 1600 µg/mg (provided by the manufacturer): Weight = (10 mL × 1280 mg/L) / 1600 µg/mg = 8 mg
-
-
Dissolution: Accurately weigh the calculated amount of benzylpenicillin powder and dissolve it in the appropriate sterile solvent (e.g., sterile distilled water) to achieve the desired stock concentration.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[2]
-
Storage: Dispense into sterile aliquots and store at -60°C or below. Avoid repeated freeze-thaw cycles.[9]
Broth Microdilution Protocol
4.2.1. Inoculum Preparation
-
Subculture the S. pneumoniae isolate onto a Sheep Blood Agar (SBA) plate and incubate for 18-24 hours at 35°C in a 5% CO₂ atmosphere.[6]
-
Select several well-isolated colonies from the fresh culture plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer and corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension must be used within 15 minutes.[6]
-
Prepare the final inoculum by diluting this standardized suspension in MH-F broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:20 dilution of the 0.5 McFarland suspension into the final broth volume.
4.2.2. Preparation of Microtiter Plates
-
Prepare serial twofold dilutions of benzylpenicillin in MH-F broth. The typical concentration range for S. pneumoniae is 0.008 to 8 µg/mL.[10]
-
Dispense 50 µL of the appropriate antibiotic dilution into each well of a 96-well microtiter plate.
-
Include a growth control well (containing 50 µL of MH-F broth without antibiotic) and a sterility control well (containing 100 µL of uninoculated MH-F broth).
4.2.3. Inoculation and Incubation
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (prepared in section 4.2.1) to each well, except the sterility control well. This brings the total volume in each test well to 100 µL.
-
The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 35°C ± 2°C in a 5% CO₂ atmosphere for 20-24 hours.[6]
Reading and Interpreting Results
-
After incubation, examine the plate for visible growth (turbidity or a pellet at the bottom of the U-bottom wells). A reading aid like a light box with a dark background can be helpful.
-
The MIC is the lowest concentration of benzylpenicillin at which there is no visible growth.[2]
-
Compare the determined MIC value to the clinical breakpoints established by regulatory bodies like CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Quality Control (QC)
-
Concurrently with each batch of clinical isolates, test the reference QC strain, S. pneumoniae ATCC® 49619™.[3]
-
The MIC value obtained for the QC strain must fall within the acceptable range specified by the standards organization (e.g., CLSI).
-
If the QC result is out of range, the test results for the clinical isolates are considered invalid, and troubleshooting is required.
Data Presentation
Clinical breakpoints for benzylpenicillin are dependent on the site of infection (meningitis vs. non-meningitis) and the route of administration.[11][12]
Table 1: CLSI MIC Breakpoints (µg/mL) for Benzylpenicillin against S. pneumoniae
| Clinical Setting | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Non-Meningitis (IV Penicillin) | ≤2 | 4 | ≥8 |
| Meningitis (IV Penicillin) | ≤0.06 | N/A | ≥0.12 |
| Oral Penicillin V (Non-Meningitis) | ≤0.06 | 0.12 - 1 | ≥2 |
Source: Based on revised CLSI guidelines.[11][12][13] The intermediate category is not applicable for meningitis as maximal therapeutic efficacy is required.
Table 2: EUCAST MIC Breakpoints (µg/mL) for Benzylpenicillin against S. pneumoniae
| Infection Type | Susceptible (S) | Resistant (R) |
| Non-Meningitis | ≤0.06 | >2 |
| Meningitis | ≤0.06 | >0.06 |
Note: EUCAST categorizes isolates with MICs between the S and R breakpoints as "Susceptible, Increased Exposure" (I), implying that therapeutic success is likely if the drug exposure at the site of infection is elevated.[14]
Table 3: Quality Control Range for S. pneumoniae ATCC® 49619™
| Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Benzylpenicillin | 0.25 - 1 |
Note: QC ranges are subject to change and should be verified against the latest CLSI M100 document.
Workflow Visualization
The following diagram illustrates the complete workflow for determining the MIC of benzylpenicillin against S. pneumoniae using the broth microdilution method.
References
- 1. Antimicrobial resistance to benzylpenicillin in invasive pneumococcal disease in Belgium, 2003–2010: the effect of altering clinical breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicd.ac.za [nicd.ac.za]
- 7. eucast: S. pneumoniae [eucast.org]
- 8. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. academic.oup.com [academic.oup.com]
- 13. cdc.gov [cdc.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Benzylpenicillin in Animal Models of Bacterial Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum β-lactam antibiotic effective against a range of Gram-positive bacteria. Its bactericidal action stems from the inhibition of bacterial cell wall synthesis. These application notes provide detailed protocols for utilizing benzylpenicillin in established murine and rat models of bacterial sepsis and pneumonia, critical tools in preclinical drug development and infectious disease research. The provided methodologies, quantitative efficacy data, and pharmacokinetic parameters are intended to guide researchers in designing robust and reproducible in vivo studies.
Data Presentation
Benzylpenicillin Efficacy in Murine Sepsis Models
| Animal Model | Bacterial Strain | Inoculum Size (CFU) | Benzylpenicillin Dosage | Route of Administration | Treatment Schedule | Primary Outcome | Reference |
| Mouse | Neisseria meningitidis (endotoxin-liberating) | Not Specified | High Dose | Intravenous (IV) | Immediately post-infection | ~100% survival | [1] |
| Mouse | Neisseria meningitidis (non-liberating) | Not Specified | High Dose | Intravenous (IV) | Immediately post-infection | ~100% survival | [1] |
| Mouse | Neisseria meningitidis (endotoxin-liberating) | Not Specified | Not Specified | Subcutaneous (SC) depot | Delayed | 17.5% survival | [1] |
| Mouse | Neisseria meningitidis (non-liberating) | Not Specified | Not Specified | Subcutaneous (SC) depot | Delayed | 57.5% survival | [1] |
Benzylpenicillin Efficacy in Rat Pneumonia Models
| Animal Model | Bacterial Strain | Inoculum Size (CFU) | Benzylpenicillin Dosage | Route of Administration | Treatment Schedule | Primary Outcome (Lung CFU Reduction) | Reference |
| Wistar Rat | Streptococcus pneumoniae (penicillin-resistant, MIC: 2 µg/ml) | 3 x 10⁹ | 100,000 IU/kg | Intramuscular (IM) | Every 2 hours for 8 doses | Significant decrease in bacterial titers | [2] |
| Wistar Rat | Streptococcus pneumoniae (penicillin-resistant, MIC: 2 µg/ml) | 3 x 10⁹ | 250,000 IU/kg | Intramuscular (IM) | Every 2 hours for 8 doses | More effective than lower dose in decreasing bacterial titers | [2] |
| Rat | Streptococcus pneumoniae | Not Specified | 4 mg/kg/day | Intramuscular (IM) | Every 12 hours for 4 days | Cure | [3] |
| Rat (decomplemented) | Streptococcus pneumoniae | Not Specified | 100-102 mg/kg/day | Intramuscular (IM) | Every 8-12 hours for 4 days | Cure | [3] |
| Rat (normal and decomplemented) | Streptococcus pneumoniae | Not Specified | 3.5 mg/kg/day | Continuous IV Infusion | For 4 days | Cure | [3] |
Pharmacokinetic Parameters of Benzylpenicillin in Rodents
| Animal Model | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) | Reference |
| Rabbit | Intramuscular (IM) | 38 mg/kg | 9.5 | 0.6 | 2.0 | 22.3 (0-t) | [4] |
| Calf | Intramuscular (IM) | 17,760 IU/kg | 2.1 IU/mL | Not Specified | 4.3 | 18.25 IU/mL/h | [5] |
| Calf | Intramuscular (IM) | 30 mg/kg | 5.37 | 1.5 | 2.98 | Not Specified | [5] |
| Cow | Intramuscular (IM) | 9.5 mg/kg | 4.8 | 0.5-1 | Not Specified | Not Specified | [5] |
Note: Comprehensive pharmacokinetic data for benzylpenicillin specifically in mice and rats is limited in single-source publications. The provided data from other species can offer general guidance, but species-specific studies are recommended for precise modeling.
Minimum Inhibitory Concentration (MIC) of Benzylpenicillin
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes | Reference |
| Staphylococcus aureus (penicillin-susceptible) | ≤0.125 | ≤0.125 | Some β-lactamase producers may have MICs of 0.064 or 0.125 mg/L. | [6] |
| Staphylococcus aureus (clinical isolate, resistant) | 512 | - | Penicillinase-producing strain. | [7] |
| Streptococcus pneumoniae (adults with pneumonia) | ~0.03 | ~2.0 | Distribution of Etest MICs. | [8] |
| Streptococcus pneumoniae (children with invasive disease) | ~0.06 | ~4.0 | Distribution of Etest MICs. | [8] |
| Streptococcus pneumoniae (nasopharyngeal isolates) | ~0.25 | ~4.0 | Distribution of Etest MICs. | [8] |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | - | NCCLS guidelines. | [9] |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.12-1.0 | - | NCCLS guidelines. | [9] |
| Streptococcus pneumoniae (penicillin-resistant) | ≥2.0 | - | NCCLS guidelines. | [9] |
Experimental Protocols
Murine Sepsis Model: Cecal Ligation and Puncture (CLP)
This protocol describes the induction of polymicrobial sepsis in mice, a model that closely mimics the clinical progression of human sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
3-0 silk suture
-
22-gauge needle
-
70% ethanol
-
Suture for wound closure (e.g., 4-0 nylon)
-
Heating pad
Procedure:
-
Anesthetize the mouse using a standardized protocol. Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum and ligate it with a 3-0 silk suture at its distal third.
-
Puncture the ligated cecum twice with a 22-gauge needle, ensuring to pass through both walls of the cecum.
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneum and skin in two separate layers using appropriate suture material.
-
Administer subcutaneous fluids for resuscitation and place the mouse on a heating pad for recovery.
-
Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, hypothermia).
Rat Pneumonia Model: Intratracheal Inoculation
This protocol details the induction of bacterial pneumonia in rats, a valuable model for studying lower respiratory tract infections.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Bacterial culture of Streptococcus pneumoniae
-
Brain Heart Infusion (BHI) broth with 0.7% agar
-
1 mL syringe with a 24-gauge gavage needle or intratracheal instillator
-
Small animal laryngoscope (optional)
Procedure:
-
Prepare the bacterial inoculum by growing S. pneumoniae to mid-log phase in BHI broth. Suspend the bacteria in BHI with 0.7% agar to achieve the desired concentration (e.g., 3 x 10⁹ CFU/mL).[2]
-
Anesthetize the rat.
-
Position the rat on its back on a tilted board to facilitate visualization of the trachea.
-
Gently pull the tongue to the side and visualize the epiglottis. A small animal laryngoscope can aid in this process.
-
Carefully insert the gavage needle or instillator past the epiglottis and into the trachea. Avoid entering the esophagus.
-
Instill the bacterial suspension (typically 100-200 µL) directly into the lungs.
-
Remove the needle and allow the rat to recover in a clean cage on a heating pad.
-
Monitor the animals for signs of pneumonia (e.g., labored breathing, ruffled fur, weight loss).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of benzylpenicillin.
Caption: Host innate immune response to bacterial infection.
Caption: Experimental workflow for murine sepsis model.
Caption: Experimental workflow for rat pneumonia model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Treatment of experimental pneumonia due to penicillin-resistant Streptococcus pneumoniae in immunocompetent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survival Benefit of Empirical Therapy for Staphylococcus aureus Bloodstream Infections in Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Evaluation of methods for detection of β-lactamase production in MSSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Benzylpenicillin Resistance in Staphylococcus aureus Bacteraemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography protocol for benzylpenicillin
An Application Note on the High-Performance Liquid Chromatography Protocol for Benzylpenicillin Analysis
This application note provides a detailed protocol for the quantitative analysis of benzylpenicillin using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the determination of benzylpenicillin in various matrices, including pharmaceutical formulations and biological fluids.
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC method for benzylpenicillin analysis, compiled from various validated methods.
| Parameter | Value | Reference |
| Linearity Range | 0.024 - 0.482 mg/mL | [1] |
| Correlation Coefficient (r²) | >0.999 | [1] |
| Limit of Detection (LOD) | 0.6 ng | [2] |
| Limit of Quantification (LOQ) | 50 ng/mL | [3][4] |
| Recovery | > 79.2% | [5] |
| Relative Standard Deviation (RSD) | < 5% | [6] |
Experimental Protocol
This protocol details the necessary reagents, equipment, and steps for the successful quantification of benzylpenicillin.
1. Materials and Reagents
-
Benzylpenicillin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge (for biological samples)
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Spherisorb 5 ODS, 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.1 with phosphoric acid) in a ratio of 15:85 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
4. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of benzylpenicillin reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.025, 0.05, 0.1, 0.2, 0.4 mg/mL).
5. Sample Preparation
-
For Pharmaceutical Formulations (e.g., Injections):
-
Reconstitute the formulation according to the product instructions.
-
Dilute an appropriate volume of the reconstituted solution with the mobile phase to obtain a theoretical benzylpenicillin concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[3]
-
-
For Biological Matrices (e.g., Serum/Plasma):
-
To 1 mL of serum or plasma sample, add 2 mL of acetonitrile to precipitate proteins.[7][8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
-
6. System Suitability
Before sample analysis, perform at least five replicate injections of a working standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.
7. Analysis
Inject the prepared standard and sample solutions into the HPLC system. Record the chromatograms and the peak areas.
8. Calculation
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of benzylpenicillin in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: Workflow for Benzylpenicillin HPLC Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rapid method for the determination of benzylpenicillin in serum by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzylpenicillin in plasma and lymph at the ng ml-1 level by reversed-phase liquid chromatography in combination with digital subtraction chromatography technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
Application Notes: Preparation of Benzylpenicillin Solutions
Introduction
Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum β-lactam antibiotic effective against many Gram-positive bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[2][3] In the laboratory, it is a crucial component in cell culture media to prevent bacterial contamination and is widely used in various bacteriology and pharmacology studies.
Proper preparation and handling of benzylpenicillin solutions are critical to ensure their potency and stability. The free acid form of benzylpenicillin is only sparingly soluble in water and is unstable.[4] Therefore, its more stable and water-soluble sodium or potassium salts are exclusively used for preparing laboratory solutions.[4][5] These solutions are susceptible to degradation by factors such as temperature, pH, and enzymatic activity (β-lactamases). These notes provide comprehensive data and protocols for the preparation, storage, and use of benzylpenicillin solutions for research applications.
Data Presentation
For optimal efficacy, it is essential to use freshly prepared solutions or solutions stored under conditions that preserve their stability. The following tables summarize the key quantitative data for the preparation of benzylpenicillin sodium solutions.
Table 1: Properties and Solubility of Benzylpenicillin Salts
| Parameter | Value | Notes |
| Form | Benzylpenicillin Sodium | The most common salt used for preparing aqueous solutions due to its high water solubility and stability compared to the free acid.[4] |
| Molecular Weight | 356.37 g/mol (Sodium Salt) | |
| Appearance | White to off-white crystalline powder | [5][6] |
| Primary Solvent | Water for Injections (WFI) | Recommended for initial reconstitution to desired concentrations.[5][7] |
| Common Diluents | 0.9% Sodium Chloride, 5% Glucose | Used for further dilution to working concentrations for infusions or experiments.[7][8] |
| Reconstitution Example | 600 mg in 1.6 mL to 3.6 mL of WFI | Achieves concentrations of 300 mg/mL and 150 mg/mL, respectively.[5][7] |
Table 2: Stability of Benzylpenicillin Solutions
| Storage Temperature | Solvent / Buffer | Concentration | Stability / Degradation |
| 2-8°C (Refrigerated) | Citrate Buffered Saline | 10-40 Mio IU | No more than 2.2% degradation after 7 days.[9] |
| 3-5°C (Refrigerated) | 0.9% Sodium Chloride | 16 Megaunits/120 mL | Dropped below 90% of initial concentration at 8 days.[10][11] |
| 4°C (Refrigerated) | Acetate Ringer Solution | Not specified | Stable for 10 days (99.7% ± 0.5% remaining).[12] |
| 21-22°C (Room Temp) | 0.9% Sodium Chloride | 16 Megaunits/120 mL | Concentration dropped to 83% after 24 hours.[11] |
| 25°C (Room Temp) | Acetate Ringer Solution | Not specified | Stable for 24 hours (101.7% ± 1.4% remaining).[12] |
| 35°C | Isotonic solution with Sodium Citrate | 5-30 µg/mL | 2.5% degradation after 24 hours.[13] |
| 36°C | 0.9% Sodium Chloride | 16 Megaunits/120 mL | Concentration dropped to 5% of initial concentration after 24 hours.[11] |
| 37°C | Unbuffered Saline Solution | Not specified | Significant degradation; analyte concentration not measurable after 8 days (including initial fridge storage).[9] |
| 37°C | Citrate Buffered Saline | 10-40 Mio IU | Sufficiently stable over 24 hours, with a maximum degradation of 6.5%.[9] |
Factors Influencing Stability:
-
Temperature: Higher temperatures dramatically accelerate the degradation of benzylpenicillin.[10][11] Solutions should be stored refrigerated whenever possible.
-
pH: The stability of benzylpenicillin is pH-dependent. Buffering solutions, for instance with sodium citrate, has been demonstrated to significantly enhance stability.[9][13]
-
Concentration: Some studies suggest that the rate of degradation can be influenced by the concentration of benzylpenicillin in the solution.[9]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Benzylpenicillin Stock Solution (e.g., 150 mg/mL)
This protocol describes the preparation of a high-concentration stock solution that can be stored frozen and diluted for various applications.
Materials:
-
Benzylpenicillin sodium salt powder
-
Sterile Water for Injections (WFI) or sterile deionized water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringes and needles or sterile serological pipettes
-
Calibrated balance
-
Aseptic workspace (e.g., laminar flow hood)
Procedure:
-
Preparation: Work within a laminar flow hood or other aseptic environment to prevent contamination.
-
Weighing: Accurately weigh the desired amount of benzylpenicillin sodium powder. For example, to prepare 10 mL of a 150 mg/mL solution, weigh 1.5 g of the powder.
-
Reconstitution:
-
Transfer the weighed powder into a sterile conical tube.
-
Using a sterile syringe or pipette, add a portion of the sterile WFI to the tube (e.g., add 5 mL of WFI to the 1.5 g of powder).
-
Gently swirl or vortex the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Add the remaining volume of WFI to reach the final desired volume of 10 mL.[5][7]
-
-
Sterilization (Optional): If the starting materials were not sterile, the final solution must be sterilized. Use a 0.22 µm syringe filter to filter the solution into a new sterile tube.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.
-
Label each aliquot clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for Cell Culture (e.g., 100 U/mL)
This protocol details the dilution of the concentrated stock solution to a typical working concentration for use in cell culture media. Note: 1 million International Units (IU) of benzylpenicillin sodium is equivalent to approximately 0.6 g.[6] Therefore, 1 mg is approximately 1667 IU. A 100 U/mL working solution is common.
Materials:
-
Frozen aliquot of benzylpenicillin stock solution (from Protocol 1)
-
Sterile cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile pipettes
-
Aseptic workspace
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the frozen benzylpenicillin stock solution from the freezer and thaw it at room temperature or on ice.
-
Calculate Dilution:
-
First, determine the concentration of the stock solution in U/mL. For a 150 mg/mL stock: 150 mg/mL * 1667 U/mg = 250,050 U/mL.
-
Use the formula C1V1 = C2V2 to calculate the volume of stock solution needed.
-
To prepare 500 mL of media with a final concentration of 100 U/mL:
-
(250,050 U/mL) * V1 = (100 U/mL) * (500 mL)
-
V1 = (100 * 500) / 250,050 ≈ 0.2 mL
-
-
-
Dilution:
-
In a laminar flow hood, add the calculated volume (0.2 mL) of the thawed stock solution to your 500 mL bottle of cell culture medium.
-
Mix the medium gently by swirling or inverting the bottle several times to ensure even distribution of the antibiotic.
-
-
Use: The medium is now ready for use in cell culture experiments.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Some individuals may be allergic to penicillins. Handle the powder and solutions with care to avoid inhalation or skin contact.
-
Dispose of all waste, including unused solutions and contaminated materials, according to institutional guidelines for chemical and biohazardous waste.
Visualizations
The following diagrams illustrate the experimental workflow for solution preparation and the mechanism of action of benzylpenicillin.
Caption: Workflow for preparing benzylpenicillin stock and working solutions.
Caption: Mechanism of action of benzylpenicillin in bacteria.[2][14][15]
References
- 1. Benzylpenicillin - Wikipedia [en.wikipedia.org]
- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzyl-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Benzylpenicillin - American Chemical Society [acs.org]
- 5. labeling.seqirus.com [labeling.seqirus.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 8. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 9. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. stability-of-benzylpenicillin-potassium-and-ampicillin-in-an-elastomeric-infusion-pump - Ask this paper | Bohrium [bohrium.com]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. go.drugbank.com [go.drugbank.com]
- 15. medicines.org.uk [medicines.org.uk]
Techniques for Studying Benzylpenicillin Resistance Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the mechanisms of bacterial resistance to benzylpenicillin. Understanding these mechanisms is crucial for the development of new antimicrobial strategies and the effective use of existing antibiotics. The methodologies outlined below cover phenotypic and genotypic approaches to characterize resistance, focusing on key aspects such as the minimum inhibitory concentration (MIC), the role of β-lactamases, and alterations in penicillin-binding proteins (PBPs).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a fundamental quantitative measure of antibiotic susceptibility.
Application Notes
The broth microdilution method is a widely used and standardized technique for determining the MIC of benzylpenicillin.[2] This method allows for the testing of multiple bacterial isolates against a range of antibiotic concentrations in a 96-well plate format, making it suitable for high-throughput screening.[3] It is essential to use a standardized inoculum and quality control strains to ensure the accuracy and reproducibility of the results.[4] The MIC value is critical for classifying a bacterial strain as susceptible, intermediate, or resistant to benzylpenicillin based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Experimental Protocol: Broth Microdilution Method
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Benzylpenicillin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 1°C)[7]
-
0.5 McFarland turbidity standard[4]
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test organism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Preparation of Benzylpenicillin Dilutions:
-
Prepare a serial two-fold dilution of the benzylpenicillin stock solution in CAMHB in the wells of the 96-well plate. The concentration range should typically span from 0.002 to 32 µg/mL for organisms like Streptococcus pneumoniae.[7]
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Cover the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.[7]
-
-
Reading the MIC:
Data Presentation:
| Isolate ID | Benzylpenicillin MIC (µg/mL) | Interpretation (S/I/R) |
| Strain A | 0.06 | Susceptible |
| Strain B | 2 | Intermediate |
| Strain C | >32 | Resistant |
| QC Strain (e.g., S. pneumoniae ATCC 49619) | 0.03 (Expected Range: 0.015-0.06 µg/mL) | N/A |
Interpretation based on CLSI/EUCAST guidelines.
β-Lactamase Activity Assays
β-lactamases are enzymes produced by some bacteria that inactivate β-lactam antibiotics like benzylpenicillin by hydrolyzing the β-lactam ring.[3][8] Detecting and quantifying their activity is crucial for understanding a primary mechanism of resistance.
Application Notes
Several methods are available to detect β-lactamase activity. The chromogenic cephalosporin method using nitrocefin is a rapid and widely used qualitative and quantitative assay.[3][9] Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase.[9] This color change can be detected visually for a rapid qualitative result or measured spectrophotometrically for a quantitative assessment of enzyme activity.[3][10]
Experimental Protocol: Nitrocefin-Based β-Lactamase Assay
Materials:
-
Bacterial colonies or cell lysate
-
Nitrocefin solution (e.g., 0.5 mg/mL)
-
Phosphate buffer (pH 7.0)
-
Sterile filter paper disks or microtiter plate
-
Spectrophotometer (for quantitative assay)
Qualitative (Disk) Method:
-
Place a sterile filter paper disk in a petri dish or on a microscope slide.
-
Moisten the disk with one drop of sterile distilled water.[9]
-
Using a sterile loop, smear several colonies of the test organism onto the disk surface.[9]
-
Observe the disk for a color change from yellow to red. A rapid color change (within 5-10 minutes) indicates a positive result for β-lactamase production. Some organisms may require up to an hour for the color change to become apparent.[9]
Quantitative (Spectrophotometric) Method:
-
Prepare a bacterial cell lysate from a standardized culture.
-
In a cuvette or a 96-well plate, add the bacterial lysate to a phosphate buffer (pH 7.0).
-
Add the nitrocefin solution to the mixture to initiate the reaction.
-
Immediately measure the change in absorbance at 490 nm over time using a spectrophotometer.[3]
-
The rate of increase in absorbance is proportional to the β-lactamase activity. One unit of β-lactamase activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific temperature and pH.[3]
Data Presentation:
| Isolate ID | β-Lactamase Production (Qualitative) | β-Lactamase Activity (Quantitative - U/mg protein) |
| Strain D | Positive | 15.2 |
| Strain E | Negative | 0.1 |
| QC Strain (Positive Control) | Positive | 20.5 |
| QC Strain (Negative Control) | Negative | 0.05 |
Analysis of Penicillin-Binding Proteins (PBPs)
PBPs are bacterial enzymes involved in the final steps of peptidoglycan synthesis, which is the major component of the bacterial cell wall. Benzylpenicillin and other β-lactam antibiotics inhibit these enzymes.[11] Resistance can arise from alterations in PBPs that reduce their affinity for the antibiotic.[6]
Application Notes
The analysis of PBPs typically involves detecting these proteins and assessing their affinity for benzylpenicillin. A common method is the use of a labeled form of penicillin, such as radioactive [¹⁴C]benzylpenicillin or a fluorescent penicillin derivative (e.g., Bocillin FL), to visualize the PBPs after separation by SDS-PAGE.[12] A competition assay, where unlabeled benzylpenicillin is used to compete with the labeled penicillin for binding to the PBPs, can be used to determine the affinity of the PBPs for the antibiotic. Alterations in the number or molecular weight of PBPs, or a decrease in their binding affinity, can indicate a mechanism of resistance.[12][13]
Experimental Protocol: PBP Analysis using Fluorescent Penicillin
Materials:
-
Bacterial membrane preparations
-
Bocillin FL (fluorescent penicillin)
-
Unlabeled benzylpenicillin
-
SDS-PAGE apparatus and reagents
-
Fluorescence imager
Procedure:
-
Membrane Preparation:
-
Grow bacterial cells to mid-logarithmic phase and harvest by centrifugation.
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
-
PBP Labeling:
-
Incubate a standardized amount of membrane protein with Bocillin FL for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).
-
For competition assays, pre-incubate the membrane preparation with increasing concentrations of unlabeled benzylpenicillin before adding Bocillin FL.
-
-
SDS-PAGE and Visualization:
-
Stop the labeling reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Data Presentation:
| PBP | Molecular Weight (kDa) | Relative Binding Affinity for Benzylpenicillin (IC₅₀ - µg/mL) |
| PBP1a | 94 | 0.1 |
| PBP2x | 82 | 5.0 (in resistant strain) |
| PBP2b | 78 | 0.5 |
| PBP3 | 75 | 0.2 |
IC₅₀ is the concentration of unlabeled benzylpenicillin required to inhibit 50% of the binding of the fluorescent penicillin.
Genetic Techniques for Resistance Determinant Analysis
Genetic techniques are essential for identifying the specific genes and mutations responsible for benzylpenicillin resistance.
Application Notes
Polymerase Chain Reaction (PCR) and DNA sequencing are fundamental tools for detecting and characterizing resistance genes. For β-lactamase-mediated resistance, PCR can be used to amplify known β-lactamase genes (e.g., blaZ in Staphylococcus aureus). For PBP-mediated resistance, the genes encoding the PBPs (e.g., pbp1a, pbp2x, pbp2b in Streptococcus pneumoniae) can be amplified and sequenced to identify mutations that lead to reduced antibiotic affinity.[14] Techniques like PCR-RFLP (Restriction Fragment Length Polymorphism) and PCR-SSCP (Single-Strand Conformation Polymorphism) can be used for rapid screening of known mutations.[15]
Experimental Protocol: PCR and Sequencing of PBP Genes
Materials:
-
Bacterial genomic DNA
-
Primers specific for the target PBP genes
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Agarose gel electrophoresis system
-
DNA sequencing service or instrument
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocols.
-
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted genomic DNA, specific forward and reverse primers for the target PBP gene, and PCR master mix.
-
Perform PCR using a thermal cycler with an optimized cycling program (denaturation, annealing, and extension steps).
-
-
Verification of Amplicon:
-
Run the PCR product on an agarose gel to verify the size of the amplified DNA fragment.
-
-
DNA Sequencing:
-
Purify the PCR product.
-
Send the purified product for Sanger sequencing using the same primers used for PCR.
-
-
Sequence Analysis:
-
Align the obtained DNA sequence with the sequence of the corresponding PBP gene from a susceptible reference strain to identify any nucleotide mutations.
-
Translate the nucleotide sequence to the amino acid sequence to identify any amino acid substitutions.
-
Data Presentation:
| Gene | Nucleotide Change | Amino Acid Substitution | Associated with Resistance |
| pbp2x | G1716A | Gln552Glu | Yes |
| pbp1a | A1234T | Thr371Ser | Yes |
| pbp2b | C987G | Ala329Ala (Silent) | No |
Visualizations
Caption: Workflow for Benzylpenicillin Resistance Analysis.
Caption: Mechanisms of Benzylpenicillin Resistance.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. youtube.com [youtube.com]
- 3. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A review of penicillin binding protein and group A Streptococcus with reduced-β-lactam susceptibility [frontiersin.org]
- 7. labmartgh.com [labmartgh.com]
- 8. Exploring molecular mechanisms of drug resistance in bacteria and progressions in CRISPR/Cas9-based genome expurgation solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Analysis of Penicillin-Binding Protein Genes of Clinical Isolates of Streptococcus pneumoniae with Reduced Susceptibility to Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic Methods for Assessing Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzylpenicillin in Veterinary Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzylpenicillin (Penicillin G) in veterinary microbiology research. This document outlines the antibiotic's mechanism of action, applications in treating animal diseases, and detailed protocols for susceptibility testing.
Introduction to Benzylpenicillin
Benzylpenicillin is a narrow-spectrum β-lactam antibiotic effective against many Gram-positive and a limited number of Gram-negative bacteria.[1] It is widely used in veterinary medicine to treat infections in various animal species, including cattle, pigs, dogs, and cats.[2][3] Its primary applications include the treatment of mastitis, respiratory tract infections, and skin infections.[2][3] Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6]
Mechanism of Action
Benzylpenicillin's bactericidal activity stems from its ability to interfere with the final stage of peptidoglycan synthesis in the bacterial cell wall.[7] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death.[7]
The key steps in the mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Benzylpenicillin binds to and inactivates PBPs, which are bacterial enzymes essential for cross-linking peptidoglycan strands.[7][8]
-
Inhibition of Transpeptidation: By binding to PBPs, benzylpenicillin blocks the transpeptidation reaction, preventing the formation of the peptide cross-links that strengthen the peptidoglycan layer.[8]
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis results in a weakened cell wall that cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4]
Figure 1: Mechanism of action of benzylpenicillin.
Mechanisms of Resistance
Bacterial resistance to benzylpenicillin is a significant concern in veterinary medicine. The primary mechanisms of resistance include:
-
Enzymatic Degradation: Production of β-lactamase (penicillinase) enzymes that hydrolyze the β-lactam ring of benzylpenicillin, rendering it inactive.[9][10]
-
Alteration of Target Sites: Modifications in the structure of PBPs reduce their affinity for benzylpenicillin, preventing the antibiotic from effectively inhibiting cell wall synthesis.[11]
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the entry of benzylpenicillin or actively pump it out of the cell.[11]
Quantitative Data for Benzylpenicillin Susceptibility
The susceptibility of a bacterial isolate to benzylpenicillin is determined by measuring the Minimum Inhibitory Concentration (MIC) and by the disk diffusion method. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for interpreting these results in veterinary medicine.[6][12][13]
Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Benzylpenicillin against Common Veterinary Pathogens
| Pathogen Group | Animal Species | Infection Type | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Streptococcus spp. | Cattle | Mastitis | ≤ 0.5 µg/mL | - | - |
| Streptococcus suis | Swine | Various | ≤ 0.25 µg/mL | - | - |
| Staphylococcus aureus | Cattle | Mastitis | ≥ 0.25 µg/mL | - | - |
| Beta-hemolytic Streptococci | Horse | Various | ≤ 0.06 µg/mL | - | - |
Data compiled from multiple sources.[5][14] Breakpoints can vary based on the specific CLSI guidelines in use.
Table 2: Disk Diffusion Zone Diameter Interpretive Standards for Benzylpenicillin (10 U disk)
| Pathogen Group | Animal Species | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococci | General | ≥ 29 mm | - | ≤ 28 mm |
| Streptococcus spp. (beta-hemolytic) | General | ≥ 24 mm | 15-23 mm | ≤ 14 mm |
| Streptococcus pneumoniae | General | ≥ 24 mm | - | - |
Interpretive criteria are based on CLSI guidelines and may be updated.[15][16] Always refer to the latest CLSI documents for the most current information.
Experimental Protocols
Accurate and standardized experimental protocols are essential for reliable antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of benzylpenicillin that inhibits the visible growth of a bacterial isolate.
Workflow for MIC Determination
Figure 2: Workflow for MIC determination.
Detailed Protocol:
-
Prepare Inoculum: From a pure 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[17]
-
Prepare Benzylpenicillin Dilutions: Perform two-fold serial dilutions of a stock solution of benzylpenicillin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 64 µg/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final inoculum density of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.[17]
-
Reading Results: The MIC is the lowest concentration of benzylpenicillin at which there is no visible bacterial growth.
Disk Diffusion (Kirby-Bauer) Assay
This method assesses bacterial susceptibility by measuring the zone of growth inhibition around a benzylpenicillin-impregnated disk.
Workflow for Disk Diffusion Assay
Figure 3: Workflow for the disk diffusion assay.
Detailed Protocol:
-
Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the MIC protocol.[18]
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[18][19] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[19][20]
-
Apply Antibiotic Disk: Aseptically place a 10-unit benzylpenicillin disk on the inoculated agar surface.[20] Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C for 16-18 hours.[20]
-
Measure and Interpret: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.[18] Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints in the current CLSI guidelines.[18]
Conclusion
Benzylpenicillin remains a valuable antibiotic in veterinary medicine. Understanding its mechanism of action, the development of resistance, and the proper application of standardized susceptibility testing methods are crucial for its effective use in treating bacterial infections in animals and for conducting meaningful research. The protocols and data presented here provide a foundation for researchers and professionals working in veterinary microbiology. For the most accurate and up-to-date information, it is imperative to consult the latest versions of CLSI documents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
- 5. A pharmacological perspective on the use of benzylpenicillin-G in the production of veterinary medicine in Latin America [scielo.org.mx]
- 6. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 8. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Predicted efficacy and tolerance of different dosage regimens of benzylpenicillin in horses based on a pharmacokinetic study with three IM formulations and one IV formulation [frontiersin.org]
- 10. liofilchem.com [liofilchem.com]
- 11. jscm.org [jscm.org]
- 12. uoguelph.ca [uoguelph.ca]
- 13. wvdl.wisc.edu [wvdl.wisc.edu]
- 14. Pharmacokinetic–pharmacodynamic cutoff values for benzylpenicillin in horses to support the establishment of clinical breakpoints for benzylpenicillin antimicrobial susceptibility testing in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdstest.net [cdstest.net]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. youtube.com [youtube.com]
- 18. microbenotes.com [microbenotes.com]
- 19. asm.org [asm.org]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Benzylpenicillin in Surgical Site Infection Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzylpenicillin for the prophylaxis of surgical site infections (SSIs). This document includes key data on its antimicrobial activity, recommended dosing regimens, and detailed protocols for preclinical evaluation.
Introduction
Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum beta-lactam antibiotic that exerts bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1][2] It is primarily active against Gram-positive bacteria, which are common causative agents of SSIs.[2] While newer broad-spectrum antibiotics are more commonly used for surgical prophylaxis, benzylpenicillin remains a relevant agent, particularly in combination therapies or as a targeted prophylactic for specific procedures where susceptible pathogens are anticipated. Recent studies have explored its renewed application in cardiac surgery, demonstrating its efficacy in reducing deep sternal wound infections when combined with other agents.[3]
Antimicrobial Spectrum and Activity
The effectiveness of benzylpenicillin as a prophylactic agent is dependent on the susceptibility of the potential pathogens at the surgical site.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution for Benzylpenicillin against Common SSI Pathogens
| Pathogen | MIC50 (mg/L) | MIC90 (mg/L) | EUCAST Breakpoint (S≤/R>) (mg/L) |
| Staphylococcus aureus | 0.125 | >8 | 0.125 / 0.125 |
| Streptococcus pyogenes (Group A Strep) | ≤0.015 | 0.03 | 0.25 / 0.25 |
| Enterococcus faecalis | 4 | 16 | 4 / 4 |
| Escherichia coli | >64 | >64 | Not Applicable |
| Klebsiella pneumoniae | >64 | >64 | Not Applicable |
Data sourced from EUCAST MIC distribution data. Note that benzylpenicillin has limited to no activity against many Gram-negative organisms that can cause SSIs.
Prophylactic Dosing and Administration
The timing and dosage of benzylpenicillin are critical for ensuring adequate tissue concentrations throughout the surgical procedure.
Table 2: Recommended Benzylpenicillin Dosing for Surgical Prophylaxis
| Type of Surgery | Recommended Adult Dose | Timing of Administration | Intraoperative Redosing |
| Cardiac Surgery | 1.2 g (2 million units) IV in combination with another agent (e.g., cloxacillin) | Within 60 minutes prior to surgical incision | Every 2-4 hours for prolonged procedures |
| Orthopedic Surgery (with implant) | 2 million units IV | Within 60 minutes prior to surgical incision | If procedure exceeds 4 hours |
| Gastrointestinal Surgery (Upper GI) | 1.2 g (2 million units) IV | Within 60 minutes prior to surgical incision | Every 2-4 hours for prolonged procedures |
| Gynecological Surgery (Hysterectomy) | 1.2 g (2 million units) IV | Within 60 minutes prior to surgical incision | If procedure exceeds 4 hours or with significant blood loss (>1500 mL)[4] |
| Caesarean Section | 1.2 g (2 million units) IV | Prior to skin incision | Not typically required |
Note: Dosing should be adjusted for patients with renal impairment.
Comparative Efficacy
While cefazolin is the most commonly used antibiotic for surgical prophylaxis, studies have evaluated benzylpenicillin, often in combination with other agents. In cardiac surgery, the addition of benzylpenicillin to cloxacillin was associated with a significant reduction in deep sternal wound infections, decreasing the incidence from 4.7% to 1.7% (p < 0.001).[3] For caesarean sections, a preoperative course of benzylpenicillin was as effective as a combination of clindamycin and gentamicin in reducing postoperative endometritis.[5] However, for many procedures, direct comparative data between benzylpenicillin and the current standard of care are limited. A meta-analysis of clinical trials comparing cefazolin to other cephalosporins for SSI prevention found cefazolin to be as effective as the other agents studied.[6]
Experimental Protocols
In Vitro Efficacy Model for SSI Prophylaxis
This protocol outlines a method to assess the in vitro efficacy of benzylpenicillin against common SSI pathogens.
Objective: To determine the minimum inhibitory concentration (MIC) and time-kill kinetics of benzylpenicillin against clinical isolates of SSI pathogens.
Materials:
-
Benzylpenicillin sodium salt
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (e.g., S. aureus, S. pyogenes)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test organism into CAMHB and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
MIC Determination (Broth Microdilution):
-
Prepare serial twofold dilutions of benzylpenicillin in CAMHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of benzylpenicillin that completely inhibits visible growth.
-
-
Time-Kill Assay:
-
Inoculate flasks containing CAMHB with the standardized bacterial suspension.
-
Add benzylpenicillin at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Incubate the flasks at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar to determine viable bacterial counts (CFU/mL).
-
A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Animal Model of Surgical Site Infection for Prophylaxis Evaluation
This protocol describes a murine model of SSI to evaluate the in vivo prophylactic efficacy of benzylpenicillin.
Objective: To assess the ability of preoperative benzylpenicillin to prevent the development of a surgical site infection in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Benzylpenicillin for injection
-
Staphylococcus aureus (clinical isolate)
-
Surgical instruments
-
Suture material
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane. Shave the dorsal surface and disinfect the surgical site with 70% ethanol and povidone-iodine.
-
Prophylactic Administration: Administer a single intravenous dose of benzylpenicillin (e.g., 30 mg/kg) via the tail vein 30 minutes prior to surgical incision. A control group will receive a saline injection.
-
Surgical Procedure and Inoculation:
-
Create a 1 cm full-thickness incision on the dorsum of the mouse.
-
Introduce a sterile suture into the wound to act as a foreign body.
-
Inoculate the wound with a predetermined infectious dose of S. aureus (e.g., 1 x 10^7 CFU).
-
Close the incision with sutures.
-
-
Postoperative Monitoring: Monitor the animals daily for signs of infection (e.g., erythema, swelling, purulent discharge) and overall health.
-
Endpoint Analysis (e.g., Day 3 post-infection):
-
Euthanize the mice.
-
Aseptically excise the tissue surrounding the incision.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar to quantify the bacterial load (CFU/gram of tissue).
-
A significant reduction in the bacterial load in the benzylpenicillin-treated group compared to the control group indicates prophylactic efficacy.
-
Preparation and Stability of Benzylpenicillin for Injection
Proper preparation and handling of benzylpenicillin solutions are crucial to ensure potency.
Table 3: Reconstitution and Stability of Benzylpenicillin
| Parameter | Recommendation |
| Reconstitution | Reconstitute a 600 mg vial with 4-10 mL of Water for Injection or 0.9% Sodium Chloride.[3] For intravenous infusion, further dilute the reconstituted solution in a compatible infusion fluid (e.g., 100 mL of 0.9% Sodium Chloride or 5% Glucose).[3] |
| Storage of Reconstituted Solution | Use immediately after reconstitution.[3] |
| Stability in Infusion Solutions | Buffered solutions of benzylpenicillin show improved stability. When reconstituted with a citrate buffer and diluted in 0.9% sodium chloride, solutions can be stable for at least 28 days when stored at 5°C.[7] Unbuffered solutions in 0.9% sodium chloride are stable for a shorter period, with significant degradation occurring at room temperature. |
Visualizations
Caption: Mechanism of action of benzylpenicillin.
Caption: Workflow for in vitro efficacy testing.
Caption: Workflow for the animal model of SSI prophylaxis.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. emed.ie [emed.ie]
- 4. obgproject.com [obgproject.com]
- 5. Prophylactic antibiotics in Caesarean section: effect of a short preoperative course of benzyl penicillin or clindamycin plus gentamicin on postoperative infectious morbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-Analysis of Clinical Trials Comparing Cefazolin to Cefuroxime, Ceftriaxone, and Cefamandole for Surgical Site Infection Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Benzylpenicillin in Cell Culture Contamination Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing benzylpenicillin for the prevention of bacterial contamination in mammalian cell cultures. Detailed protocols for determining optimal concentrations, assessing cytotoxicity, and evaluating efficacy are included to ensure robust and reliable experimental outcomes.
Introduction to Benzylpenicillin in Cell Culture
Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum β-lactam antibiotic effective primarily against Gram-positive bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall, a structure not present in mammalian cells, leading to bacterial cell lysis and death.[1][3] This selective toxicity makes it a valuable tool for preventing bacterial contamination in cell culture environments. However, its efficacy can be compromised by the presence of β-lactamase-producing resistant bacteria. It is also important to note that Mycoplasma species are intrinsically resistant to benzylpenicillin due to their lack of a cell wall.[4]
Data Presentation: Efficacy and Cytotoxicity
The following tables summarize the quantitative data regarding the efficacy of benzylpenicillin against common contaminants and its cytotoxic effects on various cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzylpenicillin against Common Bacterial Contaminants
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Quality Control Strain | 0.125 | [5][6] |
| Staphylococcus aureus | Clinical Isolate (Penicillinase-producing) | 512 | [5][6] |
| Escherichia coli | - | 6 - 7 | [1] |
| Pseudomonas aeruginosa | 1822s | 750 (single-cell resistance) | [7][8][9] |
| Mycoplasma spp. | - | Intrinsically Resistant | [4] |
Table 2: Cytotoxicity of Benzylpenicillin on Common Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Notes | Reference |
| HeLa | Human cervical adenocarcinoma | > 1000 | Benzylpenicillin shows low reactivity and toxicity. | [10] |
| L cells | Mouse fibroblasts | > 1000 | Benzylpenicillin shows low reactivity and toxicity. | [10] |
| HEK293 | Human embryonic kidney | Data not available | - | |
| CHO | Chinese hamster ovary | Data not available | - | |
| Vero | African green monkey kidney | Data not available | - |
Experimental Protocols
Protocol for Determining the Optimal Working Concentration of Benzylpenicillin
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of benzylpenicillin against a specific bacterial contaminant in the context of your cell culture conditions.
Materials:
-
Benzylpenicillin sodium salt
-
Bacterial culture of the contaminant of interest
-
Appropriate bacterial growth medium (e.g., Tryptone Soy Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile cell culture medium
-
Mammalian cell line of interest
Procedure:
-
Prepare Benzylpenicillin Stock Solution: Prepare a sterile stock solution of benzylpenicillin (e.g., 10 mg/mL) in sterile water or PBS.
-
Prepare Bacterial Inoculum: Culture the bacterial contaminant overnight in a suitable broth. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the benzylpenicillin stock solution in your chosen cell culture medium in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (medium with bacteria, no antibiotic) and a negative control (medium only).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the negative control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of benzylpenicillin that completely inhibits visible bacterial growth (no turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Protocol for Assessing Benzylpenicillin Cytotoxicity (IC50)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of benzylpenicillin on a chosen mammalian cell line using a colorimetric assay (e.g., MTT or XTT).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Benzylpenicillin sodium salt
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of benzylpenicillin in complete cell culture medium at concentrations ranging from a low to a very high dose. Remove the old medium from the cells and add 100 µL of the benzylpenicillin dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).
-
Viability Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the benzylpenicillin concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol for Evaluating the Efficacy of Benzylpenicillin in Preventing Contamination
This protocol is designed to test the effectiveness of a predetermined concentration of benzylpenicillin in preventing bacterial contamination in a cell culture over time.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Benzylpenicillin sodium salt at the desired working concentration
-
Bacterial culture of the contaminant of interest (at a low, realistic contamination level)
-
Cell culture flasks or plates
Procedure:
-
Prepare Culture Media: Prepare two sets of complete cell culture medium: one without any antibiotic (control) and one supplemented with the chosen working concentration of benzylpenicillin.
-
Cell Seeding: Seed your mammalian cells into two sets of culture vessels.
-
Intentional Contamination: Introduce a low, known concentration of the bacterial contaminant to both sets of cell cultures.
-
Culture Maintenance: Culture the cells under standard conditions (37°C, 5% CO2). Change the medium every 2-3 days with the respective fresh medium (with or without benzylpenicillin).
-
Monitoring:
-
Visual Inspection: Daily, inspect the cultures under a microscope for any signs of bacterial contamination (e.g., turbidity, changes in medium color, presence of motile bacteria).
-
Cell Viability: At regular intervals (e.g., every 2-3 days), perform a cell viability assay (e.g., trypan blue exclusion) on both control and treated cells to assess the impact of the antibiotic and the contamination.
-
Bacterial Load (Optional): To quantify the bacterial contamination, at each time point, a small aliquot of the culture supernatant can be serially diluted and plated on agar plates to determine the colony-forming units (CFU/mL).
-
-
Data Analysis: Compare the level of contamination and the health of the mammalian cells between the control and benzylpenicillin-treated groups over the course of the experiment.
Visualizations
Signaling Pathways
Bacterial contamination can significantly impact cellular signaling pathways, leading to unreliable experimental results. Two commonly affected pathways are the NF-κB and MAPK pathways, which are central to the inflammatory response and cell stress.
Caption: Bacterial components activate TLRs, triggering MAPK and NF-κB pathways, leading to an inflammatory response.
Experimental Workflows
Caption: Workflow for determining and applying the optimal benzylpenicillin concentration for contamination prevention.
Stability and Best Practices
Benzylpenicillin solutions can lose potency over time, especially at 37°C in cell culture incubators. It is recommended to prepare fresh antibiotic-containing media regularly. Studies have shown that the stability of benzylpenicillin can be influenced by the composition of the culture medium and temperature.[7][11][12][13][14]
Best Practices for Using Benzylpenicillin:
-
Aseptic Technique: The use of antibiotics should not be a substitute for good aseptic technique, which is the primary defense against contamination.
-
Use Sparingly: Continuous use of antibiotics can mask low-level contamination and lead to the development of resistant strains. It is advisable to culture cells without antibiotics periodically to unmask any underlying issues.
-
Quarantine New Cells: Always quarantine and test new cell lines for contamination before introducing them into the main cell culture facility.
-
Regular Monitoring: Regularly inspect your cell cultures for any signs of contamination, even when using antibiotics.
References
- 1. [Level of "internal" resistance of E. coli cultures to benyzlpenicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of sublethal concentrations of benzylpenicillin on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Sublethal Concentrations of Benzylpenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. THE BINDING OF PENICILLIN IN RELATION TO ITS CYTOTOXIC ACTION: III. THE BINDING OF PENICILLIN BY MAMMALIAN CELLS IN TISSUE CULTURE (HELA AND L STRAINS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. publications.ashp.org [publications.ashp.org]
- 14. globalrph.com [globalrph.com]
Application Notes and Protocols for Benzylpenicillin Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common administration routes for Benzylpenicillin (also known as Penicillin G) in preclinical studies. This document includes summaries of pharmacokinetic data, detailed experimental protocols for various administration routes, and visual diagrams to elucidate experimental workflows and compare administration route characteristics.
Introduction to Benzylpenicillin Administration
Benzylpenicillin is a narrow-spectrum, time-dependent β-lactam antibiotic primarily effective against Gram-positive bacteria.[1] Due to its poor oral bioavailability (approximately 30%) and instability in gastric acid, parenteral routes—intravenous (IV), intramuscular (IM), and subcutaneous (SC)—are the standard methods for achieving therapeutic concentrations in preclinical and clinical settings.[2][3][4] The choice of administration route is critical in study design as it directly influences the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the drug, including its absorption rate, peak plasma concentration (Cmax), and duration of exposure.[5]
This document outlines the protocols and expected pharmacokinetic outcomes for the primary parenteral routes used in animal models.
Common Administration Routes: Characteristics and Considerations
The selection of an administration route depends on the desired therapeutic outcome, the experimental model, and the specific formulation of Benzylpenicillin being used (e.g., sodium/potassium salts vs. long-acting procaine or benzathine salts).
-
Intravenous (IV) Administration: Delivers the drug directly into the systemic circulation, ensuring 100% bioavailability and rapid onset of action. It is the preferred route for achieving high peak plasma concentrations quickly, which is often necessary for treating severe systemic infections.[6] However, due to rapid renal clearance, Benzylpenicillin has a very short half-life when administered IV, often requiring frequent dosing or continuous infusion to maintain therapeutic levels.[7][8]
-
Intramuscular (IM) Administration: Involves injecting the drug into a muscle mass, from which it is absorbed into the bloodstream. This route provides a slower onset but more sustained plasma concentrations compared to IV administration.[6] Long-acting formulations, such as Benzylpenicillin procaine and Benzylpenicillin benzathine, are specifically designed for IM injection to create a depot effect, releasing the drug slowly over an extended period.[1][9]
-
Subcutaneous (SC) Administration: The drug is injected into the space just beneath the skin. Absorption from the SC space is generally slower and more variable than from an IM injection.[10] Recent studies suggest that SC administration of benzathine Benzylpenicillin can significantly delay absorption, resulting in lower peak concentrations but more prolonged therapeutic levels compared to the IM route, which could be advantageous for long-term prophylactic studies.[10]
Caption: Comparison of pharmacokinetic characteristics by administration route.
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of Benzylpenicillin reported in various preclinical species. It is important to note that values can vary significantly based on the animal strain, health status, and specific drug formulation.
Table 1: Benzylpenicillin Pharmacokinetic Parameters in Mice
| Administration Route | Formulation | Half-life (t½) | Key Findings | Reference |
| Intravenous (IV) | Benzylpenicillin | 15.2 minutes | Rapid elimination. | [11] |
| Subcutaneous (SC) | Benzylpenicillin Procaine | 2.7 hours | Depot formulation significantly extends plasma half-life. | [11] |
Table 2: Benzylpenicillin Pharmacokinetic Parameters in Other Species
| Species | Administration Route | Formulation | Key Parameter(s) | Reference |
| Rat | Intravenous (IV) | Penicillin G | Unbound renal clearance: 0.82 mL/min. | [12] |
| Horse | Intravenous (IV) | Sodium Benzylpenicillin | Very short half-life. | [7] |
| Horse | Intramuscular (IM) | Procaine Benzylpenicillin | Dosing at 22,000 IU/kg provides efficacy against bacteria with MIC ≤0.256 mg/L. | [7] |
| Pig | Intramuscular (IM) / Subcutaneous (SC) | Procaine Benzylpenicillin | Recommended dose not less than 20,000 IU/kg every 12-24 hours. | [5] |
| Rabbit | Intramuscular (IM) | Benzylpenicillin Potassium | Plasma levels decrease rapidly, often requiring dosing at least twice a day. | [13] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of Benzylpenicillin in preclinical research. All procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.
General Material and Reagent Preparation
-
Drug Substance: Benzylpenicillin sodium or potassium salt powder for injection.[14]
-
Vehicles/Diluents:
-
Equipment: Sterile syringes (1 mL, 3 mL), sterile needles (size appropriate for animal and route), vortex mixer, analytical balance.
Protocol for Intravenous (IV) Administration
This protocol is suitable for achieving rapid, high systemic exposure.
-
Reconstitution of Benzylpenicillin Powder:
-
Aseptically add a precise volume of the chosen vehicle (e.g., WFI or 0.9% NaCl) to the vial of Benzylpenicillin powder to achieve a desired stock concentration. For a 600 mg vial, adding 4-10 mL of vehicle is a common practice.[15]
-
Gently swirl or vortex until the powder is completely dissolved. Reconstituted solutions should be used immediately as Benzylpenicillin is unstable in aqueous solutions.[6][15][16]
-
-
Dose Calculation and Final Dilution:
-
Calculate the required volume of the stock solution based on the animal's body weight and the target dose (e.g., in mg/kg).
-
If necessary, dilute the stock solution further with 0.9% NaCl to a suitable volume for injection (e.g., 5 mL/kg for rats).
-
-
Administration:
Protocol for Intramuscular (IM) Administration
This protocol is used for achieving sustained drug release, especially with depot formulations.
-
Reconstitution of Benzylpenicillin Powder:
-
For standard Benzylpenicillin salts, reconstitute with a smaller volume of WFI to create a more concentrated solution. For a 600 mg vial, adding 1.6-2.0 mL of WFI is typical.[15]
-
For commercial long-acting suspensions (e.g., Benzylpenicillin procaine), follow the manufacturer's instructions for resuspension. Ensure the suspension is homogenous before drawing it into the syringe.
-
-
Dose Calculation:
-
Calculate the required injection volume based on the animal's body weight and the formulation's concentration.
-
-
Administration:
-
Select a suitable muscle mass for injection (e.g., quadriceps or gluteal muscles in larger animals, thigh muscle in rodents).[18]
-
Insert the needle deep into the muscle belly and inject the solution or suspension steadily.
-
The injection site should be rotated for subsequent doses to avoid local tissue irritation.[18]
-
Protocol for Subcutaneous (SC) Administration
This protocol provides the slowest absorption and most prolonged release profile.
-
Drug Preparation:
-
Prepare the drug solution or suspension as described for IM administration. The concentration may need to be adjusted to accommodate the desired injection volume.
-
-
Dose Calculation:
-
Calculate the required injection volume based on the animal's body weight.
-
-
Administration:
-
Gently lift a fold of skin, typically in the interscapular region (nape of the neck).
-
Insert the needle into the "tent" of skin, parallel to the body, ensuring it is in the subcutaneous space.
-
Inject the solution. Accidental subcutaneous administration of formulations intended for IM use can sometimes cause painful induration.[19]
-
Experimental Workflow Visualization
The successful execution of a preclinical pharmacokinetic study involves several sequential steps, from initial preparation to final data analysis.
Caption: Standard workflow for a preclinical pharmacokinetic study.
References
- 1. fao.org [fao.org]
- 2. litfl.com [litfl.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Benzylpenicillin - Wikipedia [en.wikipedia.org]
- 5. A pharmacological perspective on the use of benzylpenicillin-G in the production of veterinary medicine in Latin America [scielo.org.mx]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Frontiers | Predicted efficacy and tolerance of different dosage regimens of benzylpenicillin in horses based on a pharmacokinetic study with three IM formulations and one IV formulation [frontiersin.org]
- 8. Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations for syphilis and prevention of rheumatic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.starship.org.nz [media.starship.org.nz]
- 10. Subcutaneous administration of benzathine benzylpenicillin G has favourable pharmacokinetic characteristics for the prevention of rheumatic heart disease compared with intramuscular injection: a randomized, crossover, population pharmacokinetic study in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzylpenicillin in mice. Effect of meningococci on plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically based pharmacokinetic model for beta-lactam antibiotics I: Tissue distribution and elimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BENZYLPENICILLIN = PENICILLIN G injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 15. emed.ie [emed.ie]
- 16. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzylpenicillin Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 18. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. medicines.org.uk [medicines.org.uk]
Abstract
This application note presents a robust gradient elution High-Performance Liquid Chromatography (HPLC) method for the separation and determination of benzylpenicillin and its related substances. The method is based on the principles outlined in the European Pharmacopoeia and is suitable for quality control and stability testing in pharmaceutical development and manufacturing. This document provides a detailed experimental protocol, system suitability criteria, and typical chromatographic results. Additionally, a diagram of the primary degradation pathways of benzylpenicillin is included to aid in the identification of potential impurities.
Introduction
Benzylpenicillin (Penicillin G) is a widely used beta-lactam antibiotic. However, it is susceptible to degradation under various conditions, such as acidic and alkaline pH, leading to the formation of several related substances. These degradation products can impact the safety and efficacy of the drug product. Therefore, a reliable analytical method is crucial to separate and quantify benzylpenicillin from its potential impurities. This application note describes a stability-indicating gradient HPLC method that provides excellent resolution between benzylpenicillin and its key degradation products, including benzylpenicilloic acid and benzylpenillic acid.
Materials and Methods
Instrumentation and Columns
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
-
Analytical column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
Reagents and Standards
-
Benzylpenicillin Potassium Certified Reference Standard (CRS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Mobile Phase Preparation
-
Mobile Phase A: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 3.5 with phosphoric acid.
-
Mobile Phase B: Methanol
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Benzylpenicillin Potassium CRS in Mobile Phase A to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing benzylpenicillin in Mobile Phase A to achieve a similar concentration as the standard solution.
Experimental Protocol
HPLC Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 3.5 |
| Mobile Phase B | Methanol |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Gradient Program
Table 1: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 75 | 25 |
| 10 | 75 | 25 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 75 | 25 |
| 35 | 75 | 25 |
System Suitability
Before sample analysis, the chromatographic system must meet the system suitability requirements. A standard solution is injected multiple times to evaluate the system's performance.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry Factor) | ≤ 2.0 for the benzylpenicillin peak |
| Theoretical Plates | ≥ 2000 for the benzylpenicillin peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for the peak area of replicate injections |
| Resolution (Rs) | ≥ 2.0 between benzylpenicillin and the nearest eluting peak |
Results and Discussion
The described gradient HPLC method effectively separates benzylpenicillin from its major degradation products and process-related impurities. The following table summarizes the typical retention times and resolution values observed. Note: Retention times can vary slightly depending on the specific column, system, and laboratory conditions.
Table 3: Typical Retention Times and Resolution
| Compound | Typical Retention Time (min) | Relative Retention Time | Resolution (Rs) |
| Benzylpenicilloic Acid | ~5.8 | ~0.58 | - |
| Benzylpenicillin | ~10.0 | 1.00 | > 4.0 |
| Phenylacetic Acid | ~13.5 | ~1.35 | > 3.0 |
| Benzylpenillic Acid | ~16.2 | ~1.62 | > 2.5 |
The gradient program ensures that the more polar degradation products, such as benzylpenicilloic acid, are eluted early in the run, while the main component, benzylpenicillin, is well-retained and separated. The subsequent increase in the organic modifier (methanol) allows for the elution of less polar impurities like phenylacetic acid and benzylpenillic acid within a reasonable analysis time.
Benzylpenicillin Degradation Pathways
The stability of benzylpenicillin is highly dependent on pH. The following diagram illustrates the primary degradation pathways under acidic and alkaline conditions. Understanding these pathways is crucial for identifying and controlling impurities during drug development and storage.
Caption: Degradation pathways of benzylpenicillin under acidic and alkaline conditions.
Conclusion
The gradient elution HPLC method described in this application note is a reliable and robust method for the analysis of benzylpenicillin and its related substances. The method provides excellent separation and is suitable for routine quality control and stability studies in the pharmaceutical industry. The detailed protocol and system suitability criteria will enable researchers, scientists, and drug development professionals to implement this method effectively in their laboratories.
Troubleshooting & Optimization
Technical Support Center: Benzylpenicillin Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of benzylpenicillin solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of benzylpenicillin in solution?
A1: The stability of benzylpenicillin in aqueous solutions is primarily influenced by three main factors:
-
Temperature: Higher temperatures significantly accelerate the degradation of benzylpenicillin.[1][2][3][4][5]
-
pH: Benzylpenicillin is most stable in a neutral pH range. It degrades rapidly in both acidic and alkaline conditions.[2][5][6] Maximum stability is observed in the pH range of 6.5-7.5.[2][6]
-
Additives and Diluents: The choice of solvent and the presence of buffering agents can have a substantial impact on stability. Using a buffer, such as sodium citrate, can significantly improve the stability of benzylpenicillin solutions.[2][7][8][9]
Q2: My benzylpenicillin solution is losing potency rapidly. What is the most likely cause?
A2: Rapid loss of potency is often due to suboptimal storage temperature or an inappropriate pH of the solution. If the solution is stored at room temperature or higher, degradation will be accelerated.[1][3][4] Similarly, if the solution is unbuffered, its pH may shift to a less stable range, leading to rapid degradation.
Q3: How can I improve the stability of my benzylpenicillin solution for an experiment lasting several hours at room temperature?
A3: To enhance stability at room temperature, it is crucial to use a buffered solution. Reconstituting benzylpenicillin in a citrate buffer to maintain a pH between 6.5 and 7.5 has been shown to significantly extend its stability.[2][6] If possible, keeping the solution cooled even slightly below ambient temperature can also help slow degradation.[10]
Q4: What are the main degradation products of benzylpenicillin?
A4: The primary degradation product of benzylpenicillin in aqueous solutions is benzylpenicilloic acid.[11][12][13] In acidic solutions, further degradation can occur, leading to products like benzylpenilloic acid and benzylpenillic acid.[14]
Q5: Can I pre-make a stock solution of benzylpenicillin and store it?
A5: Yes, you can prepare stock solutions, but they must be stored under appropriate conditions to maintain potency. For short-term storage (up to 8 days), refrigeration at 3-5°C is recommended.[1][3] For longer-term storage, freezing at -20°C or -76°C can preserve the stability of benzylpenicillin residues in plasma and tissues, although some loss may still occur at -20°C.[15] It is highly recommended to use a buffered solution for any stored stocks.[2][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low bioactivity in an in-vitro assay. | Benzylpenicillin has degraded in the culture medium. | Ensure the pH of the culture medium is within the optimal range for benzylpenicillin stability (6.5-7.5). Consider preparing fresh solutions immediately before use or using a citrate-buffered solution if compatible with the experimental setup. |
| Precipitate forms in a concentrated benzylpenicillin solution upon storage. | pH shift leading to the formation of less soluble degradation products. | Use a buffered solution (e.g., sodium citrate) to maintain a stable pH. Ensure the storage temperature is appropriate (refrigerated or frozen). |
| Inconsistent results between experimental replicates. | Variable degradation of benzylpenicillin due to temperature fluctuations or inconsistent solution preparation. | Prepare a single, larger batch of buffered benzylpenicillin solution for all replicates. Maintain a constant and controlled temperature throughout the experiment. |
| Rapid color change observed in the solution. | Chemical degradation of benzylpenicillin. | This indicates significant degradation. Discard the solution and prepare a fresh one, paying close attention to pH, temperature, and the use of a stabilizing buffer. |
Data on Benzylpenicillin Stability
The stability of benzylpenicillin is highly dependent on temperature and the use of buffering agents. The tables below summarize quantitative data from stability studies.
Table 1: Effect of Temperature on the Stability of Unbuffered Benzylpenicillin Solutions
| Temperature (°C) | Time to Lose 10% of Initial Concentration | Reference |
| 36 | 5 hours 18 minutes | [1][3] |
| 26 | 12 hours 54 minutes | [1][3] |
| 21-22 | 13 hours 20 minutes | [1][3] |
| 3-5 | 8 days | [1][3] |
Table 2: Effect of Citrate Buffer on Benzylpenicillin Stability
| Storage Conditions | Diluent | Remaining Benzylpenicillin (%) | Reference |
| 7 days at 2-8°C | Saline (unbuffered) | 81% | [7] |
| 7 days at 2-8°C followed by 24h at 37°C | Saline (unbuffered) | Not measurable | [7] |
| 7 days at 2-8°C | Sodium Citrate Buffer | 97.8% | [7] |
| 7 days at 2-8°C followed by 24h at 37°C | Sodium Citrate Buffer | 93.5% | [7] |
Experimental Protocols
Protocol 1: Preparation of a Citrate-Buffered Benzylpenicillin Solution for Enhanced Stability
This protocol describes the preparation of a benzylpenicillin solution with improved stability for use in various experimental settings.
Materials:
-
Benzylpenicillin sodium powder
-
Sodium citrate dihydrate
-
Citric acid monohydrate
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile containers
-
pH meter
Procedure:
-
Prepare the Citrate Buffer (e.g., 0.1 M, pH 7.0):
-
Dissolve an appropriate amount of sodium citrate dihydrate and citric acid monohydrate in WFI to achieve the target pH. For example, to prepare a 0.1 M citrate buffer at pH 7.0, you can mix appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate solutions.
-
Verify the pH of the buffer solution using a calibrated pH meter and adjust as necessary.
-
Sterilize the buffer solution by filtration through a 0.22 µm filter.
-
-
Reconstitute Benzylpenicillin:
-
Aseptically, add the sterile citrate buffer to the vial of benzylpenicillin sodium powder to achieve the desired final concentration.
-
-
Final Dilution (if required):
-
If a lower concentration is needed, dilute the reconstituted solution with the same sterile citrate buffer.
-
-
Storage:
-
For immediate use, the solution can be kept at controlled room temperature.
-
For short-term storage, store the solution at 2-8°C for up to 28 days when reconstituted in a citrate buffer within the pH range of 6.5 to 7.5.[6]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Benzylpenicillin Stability Testing
This protocol outlines a general HPLC method to quantify the concentration of benzylpenicillin and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate monobasic), pH adjusted
-
Benzylpenicillin reference standard
-
Internal standard (e.g., mycophenolic acid)[4]
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in an appropriate ratio. The exact ratio may need to be optimized based on the specific column and system.
-
-
Standard Preparation:
-
Prepare a stock solution of the benzylpenicillin reference standard in the mobile phase or a suitable solvent.
-
Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Prepare a solution of the internal standard.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the benzylpenicillin solution being tested.
-
Dilute the sample with the mobile phase to a concentration within the range of the standard curve.
-
Add a fixed amount of the internal standard to each sample and standard.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with a phosphate buffer/acetonitrile mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the appropriate wavelength for benzylpenicillin (e.g., 220 nm).
-
Injection Volume: Typically 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of benzylpenicillin and the internal standard.
-
Construct a calibration curve by plotting the ratio of the benzylpenicillin peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of benzylpenicillin in the test samples from the calibration curve.
-
Visualizations
Caption: Simplified degradation pathway of benzylpenicillin under different pH conditions.
Caption: General experimental workflow for a benzylpenicillin stability study.
Caption: Logical relationship between key factors influencing benzylpenicillin stability.
References
- 1. Stability of benzylpenicillin during continuous home intravenous therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of Buffered Benzylpenicillin Solutions for Outpatient Parenteral Antimicrobial Therapy | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of penicillin-salt solutions with sodium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ivteam.com [ivteam.com]
- 10. researchgate.net [researchgate.net]
- 11. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 12. Kinetics of benzylpenicillin metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of benzylpenicillin at pH 7.5 to D-benzylpenicilloic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The degradation of benzylpenicillin in aqueous solution - ProQuest [proquest.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Benzylpenicillin HPLC Analysis
Welcome to the technical support center for the HPLC analysis of benzylpenicillin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common interferences and issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in benzylpenicillin HPLC analysis?
A1: The most frequent interferences in benzylpenicillin HPLC analysis arise from its degradation products. Benzylpenicillin is susceptible to degradation under various conditions, leading to the formation of several related substances that can co-elute with the parent peak or appear as separate peaks in the chromatogram. The primary degradation products include:
-
Benzylpenicilloic acid: A major degradation product formed by the hydrolysis of the β-lactam ring.[1]
-
Benzylpenillic acid: Another significant degradation product.[1]
-
Penilloic acid: Formed from further degradation.[1]
-
Isopenillic and Penicillenic acid: Also identified as breakdown products.[1]
Other potential sources of interference include impurities from the sample matrix, contaminants in the mobile phase or HPLC system (leading to ghost peaks), and issues with the HPLC method itself.[2][3][4]
Q2: How can I identify the degradation products of benzylpenicillin in my chromatogram?
A2: Identifying degradation products typically involves a forced degradation study. By intentionally exposing a benzylpenicillin standard to stress conditions (acid, base, oxidation, heat, and light), you can generate its degradation products.[5][6][7] The resulting chromatogram will show the peaks corresponding to these products, which can then be compared to the peaks observed in your sample. Mass spectrometry (MS) coupled with HPLC can be used for definitive identification of these degradation products.[1][8]
Q3: What is a "ghost peak" and how can I determine its source?
A3: A ghost peak is an unexpected peak that appears in a chromatogram and is not related to the sample components.[9] These peaks can originate from various sources, including:
-
Mobile phase contamination: Impurities in solvents or water, or degradation of mobile phase additives.[2][10]
-
HPLC system contamination: Carryover from previous injections, contaminated injector, or leaching from system components.[2][4]
-
Sample preparation: Contaminated vials, caps, or filters.[2]
To identify the source of a ghost peak, a systematic approach is recommended. This can involve running a blank gradient (without an injection) to check for system and mobile phase contaminants, and injecting pure solvent to test for contamination from the vial or solvent itself.[9][11]
Troubleshooting Guides
Issue 1: Co-eluting Peaks with Benzylpenicillin
Symptom: The benzylpenicillin peak is broad, shows a shoulder, or is not well-resolved from an adjacent peak.
Possible Cause: Co-elution with a degradation product, most commonly benzylpenicilloic acid.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The retention of benzylpenicillin and its acidic degradation products is highly dependent on the mobile phase pH.[12][13] Adjusting the pH can significantly alter the retention times and improve separation.
-
Protocol: Prepare mobile phases with slightly different pH values (e.g., in 0.2 unit increments) around the original pH. Analyze the sample with each mobile phase to observe the effect on peak resolution.
-
-
Modify Mobile Phase Composition: Altering the organic modifier (e.g., acetonitrile vs. methanol) or its concentration can change the selectivity of the separation.
-
Adjust Gradient Profile: If using a gradient method, modifying the gradient slope or duration can help to resolve closely eluting peaks.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., C8 instead of C18) or a higher efficiency (smaller particle size) may provide the necessary selectivity for separation.
Issue 2: Peak Tailing
Symptom: The benzylpenicillin peak is asymmetrical with a tail extending from the back of the peak.
Possible Causes:
-
Secondary interactions: Interaction of the analyte with active sites (silanols) on the column packing material.
-
Column overload: Injecting too much sample.
-
Inappropriate mobile phase pH: Can lead to interactions causing tailing.[14]
-
Contaminated or old column: Buildup of contaminants or degradation of the stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups on the column, reducing secondary interactions.[13]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, like triethylamine, into the mobile phase can mask the active sites on the column.
-
Reduce Sample Concentration: Dilute the sample and inject a smaller amount to check for column overload.
-
Flush or Replace the Column: If the column is old or contaminated, flushing it with a strong solvent may help. If the problem persists, the column may need to be replaced.[14]
Issue 3: Baseline Drift
Symptom: The chromatogram baseline is not stable and shows a continuous upward or downward trend.
Possible Causes:
-
Column not equilibrated: Insufficient time for the column to stabilize with the mobile phase.
-
Mobile phase issues: Changes in mobile phase composition, temperature fluctuations, or contamination.
-
Detector problems: Fluctuations in the lamp intensity or a contaminated flow cell.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Allow sufficient time for the mobile phase to run through the column before starting the analysis until a stable baseline is achieved.
-
Check Mobile Phase: Prepare fresh mobile phase, ensure it is properly degassed, and check for any precipitation.
-
Maintain Stable Temperature: Use a column oven to maintain a constant temperature.
-
Inspect the Detector: Check the detector lamp's usage hours and clean the flow cell if necessary.
Data Presentation
Table 1: Typical Retention Times of Benzylpenicillin and its Degradation Products
| Compound | Retention Time (min) - Method 1 | Retention Time (min) - Method 2 |
| Benzylpenicillin | 6.61 | 11.05 |
| Benzylpenicilloic Acid | 5.20 | - |
| Benzylpenillic Acid | 4.24 | 6.08 |
| Penilloic Acid | 5.10 | 7.95 |
Method 1 Conditions: C18 column, Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8] Method 2 Conditions: C18 column, Extended gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8]
Experimental Protocols
Protocol for Forced Degradation of Benzylpenicillin
This protocol is designed to generate the primary degradation products of benzylpenicillin for identification and to test the specificity of an HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of benzylpenicillin at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Heat the solution at 60°C for 30 minutes.[5]
-
Cool the solution and neutralize it with 1 M NaOH.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize the solution with 1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of benzylpenicillin in an oven at 70°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of benzylpenicillin to UV light (254 nm) for 24 hours.
-
3. HPLC Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Compare the chromatograms to identify the degradation peaks.
Visualizations
Caption: General troubleshooting workflow for HPLC issues.
Caption: Workflow for identifying the source of ghost peaks.
References
- 1. mdpi.com [mdpi.com]
- 2. biorelevant.com [biorelevant.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 5. ijrpp.com [ijrpp.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. sgs.com [sgs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 12. moravek.com [moravek.com]
- 13. agilent.com [agilent.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting benzylpenicillin susceptibility test discrepancies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering discrepancies in benzylpenicillin susceptibility testing. The following guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My quality control (QC) strain for benzylpenicillin is out of range. What are the initial steps I should take?
A1: An out-of-range QC result indicates a potential issue with the testing system that must be resolved before reporting any patient results.
-
Immediate Action: Do not report any patient results from the batch with the failed QC.
-
Initial Investigation:
-
Review Records: Check for any clerical errors in recording the results.
-
Repeat the Test: Re-run the QC test with a fresh subculture of the QC strain.
-
Check Reagents: If the repeat test fails, use a new suspension of the QC strain, a new antibiotic disk or solution, and fresh media.
-
-
Common Causes & Solutions: Refer to the troubleshooting workflow below for a systematic approach to identifying the root cause.
Q2: My zone of inhibition for a test organism is smaller than expected, or my Minimum Inhibitory Concentration (MIC) is higher than expected.
A2: This may indicate resistance, but it's crucial to rule out technical errors first.
-
Inoculum Density: An overly dense inoculum is a common cause of smaller zones or higher MICs. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard.
-
Media Quality: The pH and cation concentration of your Mueller-Hinton Agar (MHA) or Broth (MHB) can affect benzylpenicillin's activity. Check the pH of your media and ensure it is within the recommended range (typically 7.2-7.4).
-
Antibiotic Potency: Ensure that your benzylpenicillin disks or stock solutions have been stored correctly and have not expired.
-
Incubation: Verify that the incubator temperature and CO2 levels (if applicable) are correct and that plates were incubated for the appropriate duration (usually 16-20 hours for most bacteria).
Q3: I'm observing "skipped wells" in my broth microdilution assay for benzylpenicillin. What does this mean?
A3: "Skipped wells" refer to a situation where there is no bacterial growth in a well, but there is growth in wells with higher antibiotic concentrations.[1][2] This can be caused by:
-
Contamination: The well with no growth may be contaminated with a different, susceptible organism.
-
Inoculation Error: The well may have been inadequately inoculated.
-
Inaccurate Drug Concentration: There might be an error in the serial dilution for that specific well.
It is recommended to repeat the test, paying close attention to aseptic technique and proper inoculation.[3]
Q4: Are there any specific challenges when testing Streptococcus pneumoniae for benzylpenicillin susceptibility?
A4: Yes, testing S. pneumoniae requires specific conditions and has known method limitations.
-
Media: Supplemented Mueller-Hinton with 2.5% to 5% laked horse blood is required for broth dilution.[4] For disk diffusion, MHA with 5% sheep blood is used.[4]
-
Gradient Test Warning: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has issued a warning that gradient tests can underestimate benzylpenicillin MIC values for S. pneumoniae, potentially leading to false susceptibility results.[5][6] It is recommended to use standard MIC methods or disk diffusion for this organism.
-
Screening: For isolates with reduced susceptibility, an oxacillin disk screen can be used. Isolates with an inhibition zone of less than 20 mm around a 1 µg oxacillin disk should be further tested to determine their benzylpenicillin MIC.[7]
Q5: How should I interpret the zone edge for Staphylococcus aureus with benzylpenicillin disk diffusion?
A5: For S. aureus, the appearance of the zone edge is critical for detecting penicillinase (a type of β-lactamase) production.
-
Sharp Zone Edge: A sharply defined zone edge, even if the diameter is in the susceptible range, suggests the absence of penicillinase.
-
Fuzzy or "Feathered" Zone Edge: A fuzzy, indistinct zone edge indicates penicillinase production. These isolates should be reported as resistant to benzylpenicillin, regardless of the zone diameter.[8][9] EUCAST recommends examining the zone edge from the front of the plate with transmitted light.[8]
Quality Control (QC) Data
Adherence to established QC ranges is critical for ensuring the accuracy of susceptibility testing. The following tables summarize the acceptable QC ranges for benzylpenicillin testing according to CLSI M100 and EUCAST guidelines.
Table 1: CLSI M100 Quality Control Ranges for Benzylpenicillin
| Quality Control Strain | Test Method | Antimicrobial Agent | Acceptable Range |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (MIC) | Benzylpenicillin | 0.25 - 1 µg/mL |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (10 units) | Benzylpenicillin | 26 - 37 mm |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution (MIC) | Benzylpenicillin | 1 - 4 µg/mL |
Data sourced from CLSI M100 documents.[10][11][12][13] Always refer to the latest version of the CLSI M100 supplement for the most current information.
Table 2: EUCAST Quality Control Ranges for Benzylpenicillin
| Quality Control Strain | Test Method | Antimicrobial Agent | Acceptable MIC Range | Target MIC | Acceptable Zone Diameter Range | Target Zone Diameter |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (MIC) | Benzylpenicillin | 0.125 - 0.5 mg/L | 0.25 mg/L | N/A | N/A |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution (MIC) | Benzylpenicillin | 0.25 - 1 mg/L | 0.5 mg/L | N/A | N/A |
Data sourced from EUCAST QC Tables.[14] Always refer to the latest version of the EUCAST QC documentation.
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a non-selective agar plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.[15][16]
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension, removing excess fluid by pressing it against the inside of the tube.[16] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[17]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps or a disk dispenser, place a benzylpenicillin disk (e.g., 10 units for CLSI) onto the agar surface. Ensure the disk is pressed firmly to make complete contact with the agar. Disks should be at least 24 mm apart.[16]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measurement: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.[15] For S. aureus, also inspect the character of the zone edge.
Protocol 2: Broth Microdilution MIC Method
-
Reagent Preparation: Prepare serial two-fold dilutions of benzylpenicillin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 50 or 100 µL.
-
Inoculum Preparation: Prepare an inoculum of the test organism in CAMHB, standardized to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of benzylpenicillin that completely inhibits visible growth of the organism.[3]
Visualizations
Caption: Troubleshooting workflow for out-of-range QC results.
Caption: Key mechanisms of bacterial resistance to benzylpenicillin.
References
- 1. researchgate.net [researchgate.net]
- 2. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. goums.ac.ir [goums.ac.ir]
- 5. eucast: Consultation: benzylpenicillin breakpoints for S.pneumoniae and Viridans group streptococci [eucast.org]
- 6. eucast: Streptococcus pneumoniae and benzylpenicillin susceptibility testing. [eucast.org]
- 7. Antimicrobial resistance to benzylpenicillin in invasive pneumococcal disease in Belgium, 2003–2010: the effect of altering clinical breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. darvashco.com [darvashco.com]
- 11. nih.org.pk [nih.org.pk]
- 12. pid-el.com [pid-el.com]
- 13. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 14. szu.gov.cz [szu.gov.cz]
- 15. microbenotes.com [microbenotes.com]
- 16. m.youtube.com [m.youtube.com]
- 17. asm.org [asm.org]
Technical Support Center: Optimizing Benzylpenicillin Dosage in Critically Ill Patient Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing benzylpenicillin dosage in critically ill patient models.
Frequently Asked Questions (FAQs)
Q1: Why is standard benzylpenicillin dosing often suboptimal in critically ill patient models?
A1: Standard dosing regimens for benzylpenicillin are typically derived from studies in healthy or non-critically ill populations.[1] However, critical illness, particularly sepsis and septic shock, induces significant pathophysiological changes that alter drug pharmacokinetics (PK) and pharmacodynamics (PD).[1] These changes can include an increased volume of distribution due to fluid resuscitation and capillary leak, as well as augmented or impaired renal clearance, leading to unpredictable and often sub-therapeutic drug concentrations.
Q2: What are the primary pharmacokinetic parameters of benzylpenicillin that are altered in a septic state?
A2: In septic models, you can expect alterations in several key PK parameters for benzylpenicillin. The volume of distribution (Vd) often increases due to fluid shifts and resuscitation, while clearance (CL) can be highly variable. Some models may exhibit augmented renal clearance (ARC), leading to faster drug elimination, whereas others with sepsis-induced acute kidney injury will show decreased clearance. The half-life (t½) will change in accordance with these alterations in Vd and CL.
Q3: What is Augmented Renal Clearance (ARC) and how does it affect benzylpenicillin dosage in animal models?
A3: Augmented Renal Clearance (ARC) is a state of enhanced renal function often observed in critically ill patients, and can be replicated in animal models. It is typically defined as a creatinine clearance (CrCl) greater than 130 mL/min/1.73 m². In the presence of ARC, renally cleared drugs like benzylpenicillin are eliminated more rapidly, which can lead to sub-therapeutic plasma concentrations and potential treatment failure if standard doses are used. Therefore, in animal models exhibiting ARC, higher or more frequent doses, or continuous infusions of benzylpenicillin may be necessary to achieve therapeutic targets.
Q4: What is the rationale for using continuous infusion of benzylpenicillin over intermittent bolus dosing in septic models?
A4: Benzylpenicillin is a time-dependent antibiotic, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%fT>MIC).[1] In critical illness, where pharmacokinetics are highly variable, continuous infusion can provide more stable plasma concentrations, increasing the likelihood of achieving the desired %fT>MIC target compared to the peaks and troughs of intermittent dosing.[1] Studies in critically ill adult humans have shown that target attainment is improved with continuous or extended dosing of benzylpenicillin.[1]
Q5: What are the signs of benzylpenicillin neurotoxicity to monitor for in animal models?
A5: While specific signs will vary by animal species, general indicators of neurotoxicity can include seizures, myoclonus (muscle twitching), and altered levels of consciousness or responsiveness not attributable to the septic state itself. High concentrations of benzylpenicillin can be neurotoxic, and this risk is increased in the presence of renal impairment. Therapeutic drug monitoring can help to avoid excessive drug accumulation.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in benzylpenicillin plasma concentrations between animals in the same experimental group. | 1. Inconsistent induction of sepsis, leading to varying degrees of organ dysfunction. 2. Variable fluid resuscitation volumes between animals. 3. Differences in underlying renal function. | 1. Standardize the sepsis induction protocol (e.g., consistent cecal ligation length and puncture size in a CLP model). 2. Implement a strict fluid resuscitation protocol based on physiological parameters. 3. Monitor renal function (e.g., creatinine clearance) in all animals to account for its impact on drug clearance. |
| Consistently low or sub-therapeutic benzylpenicillin concentrations despite standard dosing. | 1. The animal model may be exhibiting Augmented Renal Clearance (ARC). 2. Increased volume of distribution due to aggressive fluid resuscitation. | 1. Assess renal function to confirm ARC. If present, consider increasing the dose, using a continuous infusion, or decreasing the dosing interval. 2. Quantify the volume of fluid administered and correlate with drug concentrations. Consider a loading dose to rapidly achieve therapeutic concentrations in the expanded volume of distribution. |
| Precipitation or degradation of benzylpenicillin in continuous infusion lines. | 1. Benzylpenicillin is unstable at room temperature for extended periods. 2. Incompatibility with other drugs or solutions in the same line. | 1. Prepare fresh solutions regularly. Protect infusion lines from light and heat where possible. 2. Do not co-administer other drugs through the same lumen as the benzylpenicillin infusion. Ensure compatibility with the infusion fluid (e.g., 0.9% saline). |
| Unexpected adverse events, such as seizures, in the experimental animals. | 1. Benzylpenicillin overdose leading to neurotoxicity, potentially due to acute kidney injury and reduced drug clearance. | 1. Implement therapeutic drug monitoring (TDM) to ensure concentrations are within the therapeutic range. 2. Reduce the benzylpenicillin dose in animals that develop signs of renal dysfunction. |
Data Presentation: Pharmacokinetic Parameters of Benzylpenicillin
The following tables summarize key pharmacokinetic parameters of benzylpenicillin from studies in swine. Note that these studies were not conducted in a septic shock model but do provide a comparison between healthy and infected states.
Table 1: Pharmacokinetic Parameters of Benzylpenicillin in Healthy vs. Infected Swine
| Parameter | Healthy Pigs (IV) | Pigs with A. pleuropneumoniae (IM) | Reference(s) |
| Cmax (µg/L) | 1860 - 9318 | 1000 - 4270 (Aqueous suspension) | [2][3] |
| 910 - 3220 (Oily suspension) | [2][3] | ||
| Tmax (h) | 0.25 | ~1 | [2][3] |
| Plasma Protein Binding | ~45% | Not Reported | [3] |
Table 2: Benzylpenicillin Dosing Regimens and Plasma Exposure in Infected Swine
| Dosing Regimen (Aqueous Suspension) | Dosing Interval | Adequate Plasma Exposure for MIC of 500 µg/L? | Reference(s) |
| 20 mg/kg | Once daily (qd) | No | [3] |
| 20 mg/kg | Twice daily (bid) | Yes | [3] |
| 30 mg/kg | Once daily (qd) | No | [3] |
Data from studies on pigs infected with Actinobacillus pleuropneumoniae.
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model in Rats for Benzylpenicillin Studies
This protocol is adapted from established CLP models and tailored for the investigation of benzylpenicillin pharmacokinetics.
1. Pre-operative Preparation:
-
House male Wistar rats (250-300g) individually with free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals for 12 hours before surgery but allow free access to water.
2. Anesthesia and Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Shave the abdomen and disinfect with an appropriate antiseptic.
-
Make a 2-3 cm midline laparotomy to expose the cecum.
-
Isolate the cecum and ligate it with a 3-0 silk suture at a predetermined distance from the cecal tip (e.g., 1.0 cm). The amount of ligated cecum can be adjusted to modulate the severity of sepsis.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
Administer a pre-operative analgesic (e.g., buprenorphine).
3. Post-operative Care and Benzylpenicillin Administration:
-
Immediately after surgery, administer fluid resuscitation subcutaneously (e.g., 50 mL/kg of 0.9% saline).
-
House the animals in a warm, clean environment.
-
At a predetermined time post-CLP (e.g., 6 hours), initiate benzylpenicillin therapy.
-
Group 1 (Intermittent Bolus): Administer benzylpenicillin (e.g., 50,000 IU/kg) via intraperitoneal or intravenous injection every 6 hours.
-
Group 2 (Continuous Infusion): Administer a loading dose of benzylpenicillin (e.g., 30,000 IU/kg) followed by a continuous infusion (e.g., 100,000 IU/kg/24h) via a tethered infusion system.
-
-
Continue fluid resuscitation as required based on clinical signs.
4. Pharmacokinetic Sampling:
-
Collect blood samples (e.g., 0.2 mL) at predetermined time points via a cannulated vessel (e.g., carotid artery or jugular vein).
-
Suggested sampling times for intermittent dosing: 0, 0.25, 0.5, 1, 2, 4, and 6 hours post-dose.
-
Suggested sampling times for continuous infusion: 0, 1, 2, 4, 8, 12, and 24 hours after the start of the infusion.
-
Process blood samples to separate plasma and store at -80°C until analysis.
5. Analytical Method:
-
Determine benzylpenicillin concentrations in plasma using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS).
Mandatory Visualizations
References
- 1. Population Pharmacokinetic Study of Benzylpenicillin in Critically Unwell Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure to benzylpenicillin after different dosage regimens in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure to benzylpenicillin after different dosage regimens in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing benzylpenicillin degradation during in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of benzylpenicillin during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause benzylpenicillin to degrade in an in vitro setting?
A1: Benzylpenicillin is susceptible to degradation primarily through hydrolysis of its β-lactam ring. The main factors influencing this degradation are pH, temperature, and the presence of certain enzymes. Both acidic and alkaline conditions can accelerate the degradation process.[1][2] Elevated temperatures also significantly increase the rate of degradation.[1][3] Additionally, if working with cell cultures or bacterial lysates, the presence of β-lactamase enzymes can rapidly inactivate benzylpenicillin.[4][5]
Q2: What are the major degradation products of benzylpenicillin, and are they problematic for my experiments?
A2: The primary degradation product of benzylpenicillin in aqueous solutions is benzylpenicilloic acid.[6] This can be further broken down into other products like penicillic acid and penilloic acid.[1] These degradation products lack the antibiotic activity of the parent compound and can have hazardous effects, including cytotoxicity, which could interfere with experimental results.[1]
Q3: How can I improve the stability of my benzylpenicillin solution?
A3: The most effective way to enhance the stability of benzylpenicillin in solution is by using a buffer. Citrate buffers have been shown to be particularly effective at maintaining a stable pH and significantly reducing the rate of degradation compared to unbuffered solutions like saline.[1][3][7][8][9][10] It is also crucial to store stock solutions and experimental preparations at appropriate temperatures, typically refrigerated (2-8°C) for short-term storage.[1][3][7]
Q4: What is the optimal pH range for maintaining benzylpenicillin stability?
A4: The maximum stability for benzylpenicillin in aqueous solutions is generally observed in the pH range of 6.5 to 7.5.[8][9]
Q5: How should I prepare and store my benzylpenicillin stock solutions?
A5: It is recommended to reconstitute benzylpenicillin powder with a suitable buffer, such as a citrate buffer, instead of water for injections alone.[8][9] Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, they should be kept at 2-8°C.[1][3][7] For longer-term storage, consult the manufacturer's specific recommendations, as stability can vary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of benzylpenicillin activity in my cell culture experiment. | 1. pH shift in the culture medium: Cellular metabolism can alter the pH of the medium, leading to benzylpenicillin degradation. 2. High incubation temperature: Standard cell culture incubation at 37°C accelerates degradation.[1][3] 3. Presence of β-lactamases: Some cell lines or contaminating microorganisms may produce enzymes that degrade penicillin. | 1. Use a buffered solution (e.g., with sodium citrate) to prepare your benzylpenicillin working solution to maintain a stable pH.[1][3][7][8][9][10] 2. Minimize the time the benzylpenicillin is at 37°C. Prepare fresh solutions for each experiment if possible. 3. If β-lactamase activity is suspected, consider using a β-lactamase inhibitor, such as clavulanic acid or sulbactam, in your experimental setup.[4][11] |
| Inconsistent results between experimental batches. | 1. Variability in solution preparation: Differences in the age of the stock solution, the diluent used, or the final pH can lead to varying levels of degradation. 2. Inconsistent storage conditions: Fluctuations in temperature can affect the stability of your benzylpenicillin solutions. | 1. Standardize your protocol for preparing benzylpenicillin solutions, including the use of a buffer and pH verification. 2. Ensure consistent and validated temperature control for both short-term and long-term storage. |
| Precipitate forms in my benzylpenicillin solution. | 1. Concentration exceeds solubility: The concentration of benzylpenicillin may be too high for the chosen solvent. 2. Interaction with other components in the medium: Certain ions or proteins in complex media could potentially interact with benzylpenicillin. | 1. Review the solubility information for benzylpenicillin in your specific solvent and adjust the concentration if necessary. 2. Prepare the benzylpenicillin solution in a simple, buffered diluent before adding it to a more complex medium. |
Data on Benzylpenicillin Stability
The following tables summarize the stability of benzylpenicillin under different conditions.
Table 1: Stability of Buffered vs. Unbuffered Benzylpenicillin Solutions
| Solution Type | Storage Conditions | Remaining Benzylpenicillin (%) | Reference |
| Unbuffered (in 0.9% Saline) | 7 days at 2-8°C | 81% | [1] |
| Unbuffered (in 0.9% Saline) | 7 days at 2-8°C followed by 12 hours at 37°C | ~10% of the 81% remaining | [1] |
| Buffered (with Sodium Citrate) | 7 days at 2-8°C | >97.8% | [1] |
| Buffered (with Sodium Citrate) | 7 days at 2-8°C followed by 24 hours at 37°C | >93.5% | [1] |
Table 2: Effect of Temperature on the Stability of Buffered Benzylpenicillin Solutions
| Concentration | Storage Conditions | Remaining Benzylpenicillin (%) | Reference |
| 30-60 mg/mL | 7 days at 3-5°C followed by 24 hours at 31°C | Not specified, but stable | [8] |
| 30-60 mg/mL | 7 days at 3-5°C followed by 24 hours at 37°C | ~93% | [8] |
| 30 mg/mL | 3 days at 4°C followed by 24 hours at 22°C | 96-99% | [12] |
| 30 mg/mL | 7 days at 4°C followed by 24 hours at 35°C | 95-96% | [12] |
| 5-30 µg/mL | 24 hours at 22°C | 99.5% | [12] |
| 5-30 µg/mL | 24 hours at 35°C | 97.5% | [12] |
Experimental Protocols
Protocol 1: Preparation of a Citrate-Buffered Benzylpenicillin Stock Solution
-
Prepare a Sodium Citrate Buffer: Prepare a sterile sodium citrate buffer solution (e.g., 4%) with a pH between 6.5 and 7.5.[9]
-
Reconstitute Benzylpenicillin: Aseptically reconstitute the lyophilized benzylpenicillin powder with the prepared sodium citrate buffer to the desired stock concentration.
-
Dilution: Further dilute the stock solution with your experimental medium or 0.9% sodium chloride to the final working concentration.
-
Storage: Use the solution immediately or store it at 2-8°C for up to 7 days, depending on the required stability for your experiment.[8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Benzylpenicillin Quantification
This is a general protocol and may require optimization for your specific equipment and reagents.
-
Sample Preparation:
-
Collect a sample of your experimental solution at a designated time point.
-
If the sample contains proteins (e.g., serum or cell culture medium), perform a protein precipitation step by adding acetonitrile.[13]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., Spherisorb 5 ODS) is commonly used.[14]
-
Mobile Phase: An isocratic mobile phase, for example, consisting of acetonitrile and a buffer like ammonium acetate, can be employed.[14]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV detection at approximately 208 nm is suitable for benzylpenicillin.[14]
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Quantify the benzylpenicillin concentration by comparing the peak area of the analyte to a standard curve generated from known concentrations of a benzylpenicillin reference standard.
-
Visualizations
Caption: Benzylpenicillin degradation pathway.
Caption: Workflow for stability testing.
Caption: Troubleshooting decision tree.
References
- 1. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Ther… [ouci.dntb.gov.ua]
- 3. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Rapid Determination of Benzylpenicillin Resistance in Staphylococcus aureus Bacteraemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ivteam.com [ivteam.com]
- 11. Human metallo-β-lactamase enzymes degrade penicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of benzylpenicillin for continuous intravenous infusions: An isotonic formulation for therapeutic use and a low-dose formulation for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 14. A rapid method for the determination of benzylpenicillin in serum by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in benzylpenicillin pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability encountered in benzylpenicillin pharmacokinetic (PK) studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in benzylpenicillin pharmacokinetics?
A1: The pharmacokinetics of benzylpenicillin are highly variable, primarily due to factors related to the patient's physiological state and concurrent medical conditions. Key sources of variability include:
-
Renal Function: Benzylpenicillin is predominantly eliminated by the kidneys through both glomerular filtration and active tubular secretion.[1] Impaired renal function significantly decreases its clearance, leading to higher plasma concentrations and a prolonged half-life.[2][3] Conversely, patients with augmented renal clearance may have lower than expected drug exposure.
-
Critical Illness: Critically ill patients often exhibit profound pathophysiological changes that alter drug pharmacokinetics.[4][5][6] These changes can include an increased volume of distribution and altered renal function, leading to significant inter-individual variability in benzylpenicillin concentrations.[7][8]
-
Age: Neonates, infants, and the elderly can have different pharmacokinetic profiles compared to adults due to immature or declining renal function and differences in body composition.[9]
-
Protein Binding: Benzylpenicillin binds to serum proteins, mainly albumin, at a rate of approximately 45-68%.[10][11] Conditions such as hypoalbuminemia, common in critically ill or malnourished patients, can lead to a higher fraction of unbound (active) drug, potentially increasing its clearance and volume of distribution.[12][13]
-
Drug-Drug Interactions: Co-administration of other drugs can alter the pharmacokinetics of benzylpenicillin. For example, probenecid competitively inhibits the renal tubular secretion of penicillin, leading to increased and prolonged plasma concentrations.[2] Other drugs may also affect its excretion.[10][14]
-
Administration Route: While typically administered intravenously or intramuscularly due to poor oral bioavailability (15-30%), the specific formulation (e.g., long-acting benzathine or procaine salts) will significantly alter the absorption and duration of action.[10][13]
Q2: How does critical illness specifically impact benzylpenicillin PK?
A2: Critical illness introduces a high degree of pharmacokinetic variability.[4][5][6] In this population, suboptimal antibiotic exposure is a significant concern and is associated with treatment failure.[4][5][6] Key factors in critically ill patients include:
-
Altered Volume of Distribution (Vd): Systemic inflammation and fluid resuscitation can lead to an increased Vd, potentially lowering peak drug concentrations.
-
Variable Renal Clearance: Patients may experience acute kidney injury, reducing drug elimination, or augmented renal clearance, increasing it. This makes standard dosing regimens unreliable.[15][16]
-
Suboptimal Target Attainment: Studies have shown that a significant percentage of critically ill patients receiving standard benzylpenicillin doses fail to achieve therapeutic targets, such as the free drug concentration remaining above the minimum inhibitory concentration (MIC) for a sufficient duration (%fT>MIC).[4][5] Continuous or extended infusions are often suggested to improve target attainment in this population.[4][5]
Q3: What are the recommended therapeutic targets for benzylpenicillin?
A3: The efficacy of benzylpenicillin, like other beta-lactam antibiotics, is primarily correlated with the duration of time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC).[6] While the optimal target is not definitively established and can depend on the pathogen and site of infection, a commonly accepted target for non-critically ill patients is 50% fT>MIC.[7] For critically ill patients, a more aggressive target of 100% fT>MIC is often advocated to maximize bacterial killing and improve clinical outcomes.[6]
Troubleshooting Guides
Problem 1: High inter-individual variability in plasma concentrations despite standardized dosing.
-
Possible Cause 1: Undocumented differences in renal function.
-
Troubleshooting Step: Assess renal function for all subjects using measured creatinine clearance (CrCl) or an estimated glomerular filtration rate (eGFR). Recent studies suggest that cystatin C-based eGFR equations may be more accurate predictors of benzylpenicillin clearance than those based on creatinine alone.[1] Stratify data analysis by renal function status.
-
-
Possible Cause 2: Co-administration of interacting medications.
-
Troubleshooting Step: Obtain a complete medication history for all subjects to identify any co-administered drugs known to interact with benzylpenicillin, such as probenecid or certain diuretics.[2] Analyze data for subjects receiving interacting drugs separately.
-
-
Possible Cause 3: Variability in protein binding.
-
Troubleshooting Step: Measure serum albumin concentrations in all subjects, especially in populations prone to hypoalbuminemia (e.g., critically ill, malnourished).[12] Consider measuring unbound benzylpenicillin concentrations, as this is the pharmacologically active fraction.
-
Problem 2: Lower than expected drug exposure (sub-therapeutic concentrations).
-
Possible Cause 1: Augmented renal clearance (ARC).
-
Troubleshooting Step: Identify subjects with CrCl > 130 mL/min. This is particularly common in younger patients, trauma patients, and some critically ill individuals. For these subjects, standard dosing may be insufficient. Consider alternative dosing strategies like more frequent administration or continuous infusion.
-
-
Possible Cause 2: Issues with drug administration or sample handling.
-
Troubleshooting Step: Review and verify the entire process from drug reconstitution and administration to blood sampling, processing, and storage. Benzylpenicillin can be unstable, so ensure samples are handled and stored correctly (e.g., at -80°C) to prevent degradation.[17]
-
Problem 3: Higher than expected drug exposure (supra-therapeutic or toxic concentrations).
-
Possible Cause 1: Impaired renal function.
-
Possible Cause 2: Drug-drug interaction inhibiting clearance.
-
Troubleshooting Step: As mentioned, review concomitant medications for inhibitors of renal tubular secretion, such as probenecid.[2]
-
Data Presentation
Table 1: Summary of Benzylpenicillin Pharmacokinetic Parameters in Different Adult Populations
| Parameter | Healthy Volunteers | Critically Ill Patients | Patients with Renal Impairment | Reference |
| Clearance (CL) | ~18.5 L/h | Highly variable, e.g., 23.1 L/h/70kg | Significantly reduced | [1],[6] |
| Volume of Distribution (Vd) | 0.53-0.67 L/kg | Increased, e.g., 24.9 L/70kg | No significant change | [6],[11] |
| Half-life (t½) | ~30 minutes | Prolonged and variable | Significantly prolonged | [13],[20] |
| Protein Binding | ~60% | Can be reduced due to hypoalbuminemia | ~60% | [11],[13] |
Table 2: Impact of Renal Replacement Therapy on Benzylpenicillin Clearance
| Patient Status | Mean Clearance (L/h) | Reference |
| On Prolonged Intermittent Renal Replacement Therapy (PIRRT) | 6.61 | [15],[16],[21] |
| Off PIRRT | 3.04 | [15],[16],[21] |
Experimental Protocols
Protocol 1: Quantification of Benzylpenicillin in Plasma/Serum using LC-MS/MS
This protocol is a generalized summary based on common methodologies.[1][17][22]
-
Sample Preparation (Protein Precipitation):
-
To a 15-50 µL aliquot of plasma or serum, add a 3-fold volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., benzylpenicillin-d7).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm).[17]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is 55% methanol in water + 0.1% formic acid.[17][22]
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for benzylpenicillin and the internal standard. For example, for benzylpenicillin, a transition might be m/z 335.1 → 160.1.
-
Data Analysis: Quantify the concentration of benzylpenicillin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching matrix (e.g., drug-free plasma).
-
Visualizations
Caption: Workflow for Benzylpenicillin PK Sample Analysis.
Caption: Troubleshooting Logic for PK Variability.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Benzyl-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population Pharmacokinetic Study of Benzylpenicillin in Critically Unwell Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Population Pharmacokinetic Study of Benzylpenicillin in Critically Unwell Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mims.com [mims.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Benzylpenicillin - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. Pharmacokinetics of Benzylpenicillin (Penicillin G) during Prolonged Intermittent Renal Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 18. Catching the Culprit: Benzylpenicillin Neurotoxicity Confirmed by Therapeutic Drug Monitoring in a Critically Ill Patient With Continuous Venovenous Hemofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 20. medicines.org.uk [medicines.org.uk]
- 21. researchgate.net [researchgate.net]
- 22. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
Challenges in quantifying benzylpenicillin in complex biological matrices
Welcome to the technical support center for the quantification of benzylpenicillin in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying benzylpenicillin in biological samples?
The main challenges in accurately quantifying benzylpenicillin in matrices like plasma, serum, or milk include:
-
Chemical Instability: Benzylpenicillin contains a β-lactam ring that is susceptible to hydrolysis, leading to the formation of inactive penicilloic acid. This degradation can be influenced by pH, temperature, and the presence of enzymes like β-lactamases.[1][2][3][4]
-
Matrix Effects: Components of biological samples (e.g., proteins, lipids, salts) can interfere with the analysis, particularly in mass spectrometry, by suppressing or enhancing the analyte signal.[5][6][7]
-
Low Concentrations: Therapeutic drug monitoring often requires the detection of very low concentrations of benzylpenicillin, demanding highly sensitive analytical methods.[8][9]
-
Sample Preparation: Efficient extraction of benzylpenicillin from the complex matrix while minimizing degradation and removing interfering substances is a critical and often challenging step.[10][11]
Q2: How can I minimize the degradation of benzylpenicillin during sample collection and storage?
To maintain the integrity of benzylpenicillin in your samples, adhere to the following guidelines:
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Controlled Temperature: Store samples at low temperatures. For short-term storage (up to 3-7 days), refrigeration at 2-8°C is recommended.[12] For longer-term storage, freezing is necessary.
-
pH Control: The stability of benzylpenicillin is pH-dependent.[13] Using buffered solutions, such as sodium citrate, can significantly improve stability, especially for solutions intended for continuous infusion.[14][15] Unbuffered solutions in saline can degrade rapidly.[14]
-
Immediate Use of Reconstituted Solutions: Reconstituted benzylpenicillin solutions should ideally be used immediately.[16][17]
Q3: What is the most common analytical method for benzylpenicillin quantification?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the quantification of benzylpenicillin in biological fluids.[5][18][19][20] This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.
Q4: What are "matrix effects" and how can I mitigate them?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[7] This can lead to inaccurate quantification. To address matrix effects:
-
Efficient Sample Cleanup: Employ effective sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.[7][10]
-
Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., benzylpenicillin-d7) to compensate for signal variations.[18]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[19]
-
Dilution: Diluting the sample can reduce the concentration of interfering components.[5]
Troubleshooting Guides
Problem 1: Low or No Recovery of Benzylpenicillin
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation during Sample Preparation | Ensure all steps are performed at low temperatures (e.g., on ice). Minimize the time between sample collection, processing, and analysis. Consider using a buffered solution to maintain a stable pH.[14][15] |
| Inefficient Extraction | Optimize your extraction method. For protein precipitation, ensure the correct ratio of precipitant (e.g., acetonitrile) to the sample is used.[21] For solid-phase extraction (SPE), verify that the sorbent type, pH, and elution solvent are appropriate for benzylpenicillin.[22] |
| pH-Dependent Extraction Issues | The extraction efficiency of benzylpenicillin can be pH-dependent.[13] Adjust the pH of the sample to optimize its partitioning into the extraction solvent. |
| Adsorption to Labware | Use low-binding tubes and pipette tips to prevent loss of the analyte. |
Problem 2: High Variability in Replicate Measurements
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting volumes and mixing times. Automated liquid handling systems can improve reproducibility. |
| Matrix Effects | Significant and variable matrix effects between samples can cause high variability. Implement the use of a suitable internal standard and matrix-matched calibrators.[18][19] Further sample cleanup may be necessary. |
| Instrumental Instability | Check the stability of the LC-MS/MS system. Run system suitability tests and monitor for fluctuations in spray stability, retention time, and peak area of the internal standard. |
| Carryover | Implement a rigorous wash step between sample injections on the LC system to prevent carryover from one sample to the next.[5] |
Problem 3: Unexpected Peaks in the Chromatogram
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation Products | The presence of peaks corresponding to degradation products like penicilloic acid is common.[2][23] This indicates sample instability. Review sample handling and storage procedures. |
| Matrix Interference | Co-eluting compounds from the biological matrix can appear as interfering peaks.[11] Improve the selectivity of your sample preparation method or adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the interference from the analyte. |
| Contamination | Ensure all solvents, reagents, and labware are clean and free from contamination. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on benzylpenicillin quantification.
Table 1: Performance of LC-MS/MS Methods for Benzylpenicillin Quantification
| Biological Matrix | LLOQ (mg/L) | Linearity Range (mg/L) | Accuracy (%) | Reference |
| Human Serum | 0.01 | 0.0015 - 10 | 96 - 102 | [18] |
| Blood Plasma | 0.1 | Not Specified | 1.4 - 10.5 (at LLOQ) | [5] |
| Dried Blood Spots | 0.0025 | Not Specified | Not Specified | [9] |
Table 2: Recovery Rates for Different Extraction Methods
| Extraction Method | Biological Matrix | Recovery (%) | Reference |
| Protein Precipitation & Liquid-Liquid Extraction | Plasma | > 79.2 | [24] |
| Precipitation & Extraction | Milk | ~ 90 | [25][26] |
| Magnetic Solid-Phase Extraction | Human Serum | 71.5 - 109.5 | [22] |
| Ultrafiltration (5000 Da) | Fermentation Broth | 81 | [27] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is a general guideline for protein precipitation using acetonitrile, a common method for cleaning up serum or plasma samples before LC-MS/MS analysis.[18][21]
-
Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample (plasma or serum) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., benzylpenicillin-d7) to each sample, calibrator, and quality control.
-
Precipitation: Add a precipitating agent, typically 3-5 volumes of cold acetonitrile, to the sample.[21] For a 100 µL sample, add 300-500 µL of acetonitrile.
-
Mixing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to concentrate the analyte.
Protocol 2: LC-MS/MS Analysis
This is a representative LC-MS/MS method for the analysis of benzylpenicillin.[5][18]
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with an additive like 0.1% formic acid.[18]
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile with 0.1% formic acid.[18]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[18]
-
Gradient: A gradient elution is often employed to separate benzylpenicillin from matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is frequently used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for benzylpenicillin and its internal standard.
-
Visualizations
Caption: Experimental workflow for benzylpenicillin quantification.
Caption: Troubleshooting decision tree for low benzylpenicillin recovery.
References
- 1. Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. accesson.kr [accesson.kr]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Matrix Solid-Phase Dispersion Procedure for Determination of Antibiotics and Metabolites in Mussels: Application in Exposure Bioassays [mdpi.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of benzylpenicillin in plasma and lymph at the ng ml-1 level by reversed-phase liquid chromatography in combination with digital subtraction chromatography technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A population pharmacokinetic study of benzathine benzylpenicillin G administration in children and adolescents with rheumatic heart disease: new insights for improved secondary prophylaxis strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. "An Investigation into the Fate of Benzylpenicillin and its Degradation" by David Roger Hulse [pearl.plymouth.ac.uk]
- 12. mims.com [mims.com]
- 13. Basic extraction studies of benzylpenicillin and its determination by liquid chromatography with pre-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extencilline, (benzathine benzylpenicillin) Powder and diluent for reconstitution for injection [dailymed.nlm.nih.gov]
- 17. emed.ie [emed.ie]
- 18. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Ther… [ouci.dntb.gov.ua]
- 21. agilent.com [agilent.com]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. A rapid method for the determination of benzylpenicillin in serum by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of benzylpenicillin in milk at the pg ml-1 level by reversed-phase liquid chromatography in combination with digital subtraction chromatography technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. electronicsandbooks.com [electronicsandbooks.com]
- 27. Separation and purification of benzylpenicillin produced by fermentation using coupled ultrafiltration and nanofiltration technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Procaine Benzylpenicillin Injection Site Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing injection site reactions associated with procaine benzylpenicillin.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments involving procaine benzylpenicillin injections.
| Issue | Potential Causes | Recommended Actions |
| High incidence of severe injection site reactions (e.g., large sterile abscesses, tissue necrosis) | - Formulation Issues: Inadequate suspension, large particle size, inappropriate vehicle. - Injection Technique: Accidental intravenous or intra-arterial administration, injection into or near a nerve or major blood vessel, incorrect injection depth, rapid injection rate. - Contamination: Bacterial contamination of the formulation or injection site. - Animal Model Sensitivity: Some animal strains may be more sensitive to the formulation. | - Formulation: Ensure the procaine benzylpenicillin is properly and uniformly suspended before each injection. Consider formulation optimization, such as reducing particle size or using an alternative vehicle.[1] - Technique: Adhere strictly to correct intramuscular injection techniques. Always aspirate to check for blood before injecting. Vary injection sites for repeated administrations. Administer the injection slowly and steadily. - Aseptic Technique: Use sterile needles and syringes for each animal. Properly disinfect the injection site prior to administration. - Pilot Study: Conduct a small pilot study with different strains to assess sensitivity if unexpected reactions are observed. |
| Unexpected animal morbidity or mortality following injection | - Anaphylaxis: Hypersensitivity reaction to penicillin or procaine.[2] - Procaine Toxicity: Rapid systemic absorption of procaine, potentially due to accidental intravenous administration, can lead to CNS effects such as seizures and convulsions.[2] - Severe Local Tissue Damage: Extensive necrosis leading to systemic complications. - Underlying Health Issues: Pre-existing health conditions in the animal model may increase susceptibility to adverse reactions. | - Immediate Veterinary Care: Provide immediate supportive care and consult with a veterinarian. - Necropsy: Perform a thorough necropsy on deceased animals to determine the cause of death. Examine the injection site and major organs. - Review Dosing and Administration: Double-check all dose calculations and review injection procedures with all personnel. - Consider Alternative Formulations: If procaine toxicity is suspected, consider formulations with a lower procaine concentration or alternative anesthetics. |
| Variability in injection site reaction severity between animals | - Inconsistent Injection Technique: Differences in injection depth, location, and rate between operators. - Individual Animal Variation: Biological differences in immune response and pain perception. - Inconsistent Formulation Suspension: Settling of the crystalline suspension leading to variable doses of particles being injected. | - Standardize Protocols: Ensure all personnel are trained on and adhere to a standardized injection protocol. - Randomization: Properly randomize animals across treatment groups to account for individual variability. - Consistent Formulation Handling: Vigorously and consistently shake the vial before drawing each dose to ensure a uniform suspension. |
| Difficulty in administering the injection due to high viscosity | - Formulation Properties: Procaine benzylpenicillin suspensions are inherently viscous. - Needle Gauge: Using a needle with too small a gauge can lead to blockage. | - Needle Selection: Use an appropriate needle gauge (e.g., 21-gauge for rabbits) to accommodate the viscosity of the suspension.[3] - Slow and Steady Injection: Administer the injection at a slow, steady rate to prevent needle blockage. |
Frequently Asked Questions (FAQs)
Formulation and Preparation
-
Q1: How can I reduce the pain associated with procaine benzylpenicillin injections in my animal models? A1: Co-administration with a local anesthetic like lidocaine has been shown to significantly reduce injection pain.[4][5][6][7][8] Using a 1% lidocaine solution as a diluent is a common approach.[8][9] Additionally, ensuring the formulation is at room temperature and using a new, sharp needle for each injection can help minimize discomfort.
-
Q2: Is there a protocol for preparing a procaine benzylpenicillin and lidocaine formulation for experimental use? A2: Yes, a common method involves using 1% lidocaine hydrochloride as the diluent for the procaine benzylpenicillin powder.[8][9] For a detailed experimental protocol, please refer to the "Experimental Protocols" section below. It is crucial to ensure the final formulation is a stable and uniform suspension.
-
Q3: What are the stability considerations for a procaine benzylpenicillin and lidocaine admixture? A3: Admixtures should ideally be prepared immediately before use. If short-term storage is necessary, it should be done under refrigerated conditions, and the suspension must be thoroughly agitated to ensure uniformity before administration. Always visually inspect for any changes in color, consistency, or particulate matter.
Administration Technique
-
Q4: What is the correct intramuscular injection technique for rabbits to minimize local reactions? A4: For rabbits, the preferred sites for intramuscular injection are the quadriceps muscles of the hind limb or the perilumbar muscles.[10] It is critical to avoid the sciatic nerve when injecting into the hind limb. A 90-degree angle of needle insertion is recommended, followed by aspiration to ensure a blood vessel has not been entered.[10] For detailed, step-by-step instructions, refer to the "Experimental Protocols" section.
-
Q5: How does the injection volume and rate affect injection site reactions? A5: Larger injection volumes can increase tissue distension and pain. It is recommended to use the smallest effective volume and to split larger doses into two different injection sites.[9] A slow and steady injection rate is crucial to prevent needle blockage with the viscous suspension and to minimize tissue trauma.
Assessment and Monitoring
-
Q6: How can I quantitatively assess injection site reactions in my animal models? A6: Injection site reactions can be assessed both macroscopically and microscopically. Macroscopic evaluation includes measuring the lesion size (length, width, and depth) and scoring for signs of inflammation such as redness, swelling, and heat. Microscopically, histopathological analysis of the muscle tissue can be performed to evaluate for inflammation, necrosis, fibrosis, and regeneration.[11] Additionally, plasma levels of creatine kinase (CK) can be measured as a biochemical marker of muscle damage.[12][13]
-
Q7: What are the expected plasma creatine kinase (CK) levels after an intramuscular injection of procaine benzylpenicillin? A7: An increase in plasma CK levels is expected after intramuscular injection of procaine benzylpenicillin, indicating some degree of muscle damage. In horses, CK levels have been shown to peak after three days of treatment and return to the reference range approximately nine days after the start of treatment.[13] The magnitude of the increase can be influenced by the formulation, injection technique, and the animal species.
Data Presentation
Table 1: Quantitative Comparison of Pain Scores for Intramuscular Benzathine Penicillin G Injection With and Without Lidocaine
| Study | Anesthetic | Pain Scale | Time Point | Pain Score (Control - Sterile Water) (Mean ± SD) | Pain Score (With Lidocaine) (Mean ± SD) | P-value |
| Jiamton et al., 2022[5][14] | 1% Lidocaine | Numeric Rating Scale (0-10) | During and immediately after injection | 7.93 ± 1.95 | 2.25 ± 1.85 | <0.001 |
| Jiamton et al., 2022[5][14] | 1% Lidocaine | Numeric Rating Scale (0-10) | 5 minutes after injection | 3.45 ± 2.64 | 0.60 ± 1.43 | <0.001 |
| Jiamton et al., 2022[5][14] | 1% Lidocaine | Numeric Rating Scale (0-10) | 20 minutes after injection | 2.20 ± 2.15 | 0.35 ± 1.21 | <0.001 |
| Jiamton et al., 2022[5][14] | 1% Lidocaine | Numeric Rating Scale (0-10) | 24 hours after injection | 3.13 ± 2.08 | 2.80 ± 1.94 | 0.156 |
Table 2: Pharmacokinetic Parameters of Procaine Benzylpenicillin in Rabbits
| Study | Dose (IU/kg BW) | Cmax (µg/mL) | Tmax (hours) |
| Welch et al., 1987 (in infected rabbits)[1] | 60,000 | 5.86 | 1 |
| Welch et al., 1987 (in non-infected rabbits)[1] | 60,000 | 2.34 | 3 |
Experimental Protocols
Protocol 1: Preparation of Procaine Benzylpenicillin with 1% Lidocaine for Intramuscular Injection
-
Materials:
-
Vial of Procaine Benzylpenicillin for Injection (e.g., 4,000,000 IU)
-
Sterile 1% Lidocaine Hydrochloride for Injection
-
Sterile Water for Injection (if needed for reconstitution as per manufacturer's instructions first)
-
Sterile syringes (e.g., 10 mL for reconstitution, 3 mL for administration)
-
Sterile needles (e.g., 18-20 gauge for reconstitution, 21-23 gauge for administration)
-
70% ethanol swabs
-
-
Procedure:
-
Aseptically reconstitute the procaine benzylpenicillin powder according to the manufacturer's instructions, typically with Sterile Water for Injection.
-
Draw the required volume of the reconstituted procaine benzylpenicillin suspension into a sterile syringe.
-
Using a new sterile needle, draw up the desired volume of 1% lidocaine hydrochloride into the same syringe. A common ratio is to use 1% lidocaine as the diluent for the initial reconstitution.[9] For example, a 2.4 Mega unit vial can be reconstituted with 8 mL of 1% lidocaine hydrochloride solution.[9]
-
Gently agitate the syringe to ensure a uniform suspension. Avoid vigorous shaking that can introduce air bubbles.
-
Visually inspect the suspension for uniformity and the absence of large aggregates.
-
Change the needle to the appropriate gauge for intramuscular injection in the selected animal model.
-
Administer the injection immediately.
-
Protocol 2: Standardized Intramuscular Injection in Rabbits for Local Tolerance Testing
-
Animal Preparation and Restraint:
-
Properly restrain the rabbit to prevent movement during the injection. A second person may be needed for secure restraint.
-
Locate the injection site, either the quadriceps muscle on the cranial aspect of the femur or the perilumbar muscles.
-
Disinfect the injection site with a 70% ethanol swab and allow it to dry.
-
-
Injection Procedure:
-
Use a new sterile needle and syringe for each animal.
-
Insert the needle at a 90-degree angle into the center of the muscle mass.
-
Gently pull back on the plunger (aspirate) to check for blood. If blood appears, withdraw the needle and select a new site.
-
Inject the formulation at a slow and steady rate.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Record the injection site and any immediate observations.
-
-
Post-injection Monitoring and Assessment:
-
Observe the animals for any signs of pain or distress immediately after injection and at regular intervals (e.g., 1, 4, 24, 48, and 72 hours).
-
At predetermined time points, euthanize the animals and collect the injection site muscle tissue.
-
For macroscopic evaluation, measure the dimensions of any visible lesion.
-
For microscopic evaluation, fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) for histopathological assessment of inflammation, necrosis, and fibrosis.
-
Visualizations
Caption: Inflammatory response to crystalline particles at the injection site.
References
- 1. fao.org [fao.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 4. Local anaesthetic to reduce injection pain in patients who are prescribed intramuscular benzathine penicillin G: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Local anaesthetic to reduce injection pain in patients who are prescribed intramuscular benzathine penicillin G: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Lidocaine as a diluent for administration of benzathine penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation Instructions for Extencilline 2.4MU | Right Decisions [rightdecisions.scot.nhs.uk]
- 10. researchgate.net [researchgate.net]
- 11. Tricaprylin‐based drug crystalline suspension for intramuscular long‐acting delivery of entecavir with alleviated local inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. buk.edu.ng [buk.edu.ng]
- 13. madbarn.com [madbarn.com]
- 14. researchgate.net [researchgate.net]
Adjusting benzylpenicillin dosage for renal impairment in study subjects
This guide provides technical support for researchers, scientists, and drug development professionals on the adjustment of benzylpenicillin dosage for study subjects with renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust benzylpenicillin dosage for study subjects with renal impairment?
A1: Benzylpenicillin is primarily eliminated from the body by the kidneys. In subjects with renal impairment, the drug's clearance is reduced, leading to its accumulation in the bloodstream.[1] Elevated concentrations of benzylpenicillin can lead to serious adverse effects, most notably neurotoxicity, which can manifest as seizures.[2][3] Therefore, dosage adjustment is crucial to maintain therapeutic efficacy while minimizing the risk of toxicity.
Q2: How should renal function be assessed to guide dosage adjustments?
A2: Renal function should be estimated by calculating the creatinine clearance (CrCl) using the Cockcroft-Gault equation.[4] It is important not to use the estimated Glomerular Filtration Rate (eGFR) for drug dosing purposes, as it may not be as accurate in this context.[4] The Cockcroft-Gault formula is a more established method for guiding dosage adjustments of renally-cleared medications.
Q3: What is the general approach to adjusting benzylpenicillin dosage based on creatinine clearance?
A3: The general approach involves administering a standard loading dose followed by a reduced maintenance dose or an extended dosing interval. For mild to moderate renal impairment, extending the interval between doses may be sufficient.[1] In cases of severe renal impairment, both the dose amount and the frequency of administration will likely need to be modified.[1]
Q4: How should benzylpenicillin be dosed in subjects undergoing hemodialysis?
A4: Benzylpenicillin is removed from the blood during hemodialysis.[1][2] Therefore, for subjects on intermittent hemodialysis, the dosage should be adjusted for severe renal impairment (assuming a CrCl of less than 10 mL/min).[5] A supplemental dose should be administered after each dialysis session to compensate for the drug that has been cleared.[1] Timing the administration to occur after dialysis can help avoid the need for an extra supplemental dose.[5]
Q5: Is therapeutic drug monitoring (TDM) recommended for subjects with renal impairment receiving benzylpenicillin?
A5: Yes, therapeutic drug monitoring (TDM) is highly recommended for critically ill subjects and those with renal impairment to optimize treatment and reduce the risk of neurotoxicity.[6] Monitoring serum concentrations can help ensure that drug levels remain within the therapeutic range. A suggested target plasma concentration for benzylpenicillin is between 5-20 mg/L.[2]
Data Presentation
Table 1: Recommended Benzylpenicillin Dosage Adjustments for Renal Impairment
| Creatinine Clearance (CrCl) (mL/min) | Recommended Dosage Adjustment |
| >50 | Normal dosage |
| 20 - 50 | Normal dose.[4] |
| 10 - 20 | 75% of the normal dose at the usual frequency.[4] |
| <10 | 20-50% of the normal dose at the usual frequency. The maximum recommended dose is 3.6g per day.[4] |
| Intermittent Hemodialysis | Dose as for CrCl <10 mL/min and provide a supplemental dose after each dialysis session.[1] |
| Continuous Renal Replacement Therapy (CVVH) | Adjust dose as for moderate renal impairment (75% of the normal dose).[2] |
Note: These are general recommendations. The exact dosage should be determined based on the severity of the infection and the specific clinical context. For severe infections, the higher end of the dose range may be necessary.[5]
Experimental Protocols
Protocol for Calculating Creatinine Clearance (Cockcroft-Gault Equation)
This protocol outlines the steps to calculate a subject's creatinine clearance (CrCl) to guide benzylpenicillin dosing. This calculation is only accurate in subjects with stable renal function.[4]
1. Required Parameters:
- Subject's age (in years)
- Subject's weight (in kilograms)
- Subject's serum creatinine (in mg/dL)
- Subject's sex
2. The Cockcroft-Gault Formula:
3. Step-by-Step Calculation:
- Gather all the required parameters from the subject's records.
- Insert the values into the appropriate formula based on the subject's sex.
- Calculate the result to obtain the estimated creatinine clearance in mL/min.
- Use the calculated CrCl value to determine the appropriate dosage adjustment from Table 1.
Protocol for Therapeutic Drug Monitoring (TDM) of Benzylpenicillin
This protocol provides a general framework for TDM. Specific timings and target ranges may need to be adapted based on institutional guidelines and the subject's clinical condition.
1. Objective:
- To maintain benzylpenicillin serum concentrations within the therapeutic range to ensure efficacy and avoid toxicity.
2. Target Therapeutic Range:
- The suggested target plasma concentration for benzylpenicillin is 5-20 mg/L.[2]
3. Sampling:
- Blood samples should be drawn to measure trough concentrations (just before the next dose) and/or peak concentrations (shortly after the dose is administered), depending on the pharmacokinetic modeling being used.
- The timing of sample collection should be consistent throughout the monitoring period.
4. Analysis:
- Benzylpenicillin concentrations in serum or plasma are typically measured using validated methods such as high-performance liquid chromatography (HPLC).
5. Interpretation and Dose Adjustment:
- If the measured concentrations are outside the target range, the benzylpenicillin dosage or dosing interval should be adjusted accordingly.
- In cases of suspected neurotoxicity, measuring serum concentrations is crucial, as elevated levels can confirm benzylpenicillin as the cause.[6]
Mandatory Visualization
Caption: Workflow for Benzylpenicillin Dosage Adjustment in Renal Impairment.
References
- 1. droracle.ai [droracle.ai]
- 2. Critical Care Services STH - Antimicrobial dosing in renal failure [ccs-sth.org]
- 3. Benzylpenicillin Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 4. Benzylpenicillin: Dose adjustment for renal impairment - GHNHSFT [gloshospitals.org.uk]
- 5. Galway Antimicrobial Prescribing Policy / Guidelines (GAPP) - Galway: GAPP [eguides.megsupporttools.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
Identifying and minimizing benzylpenicillin degradation products in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the degradation of benzylpenicillin during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of benzylpenicillin?
A1: Benzylpenicillin is susceptible to degradation under various conditions, leading to the formation of several products. The major degradation products include:
-
Benzylpenicilloic acid: Formed by the hydrolysis of the β-lactam ring, which is a common degradation pathway in neutral and alkaline conditions.[1][2][3]
-
Benzylpenillic acid: A major product formed under acidic conditions.[4]
-
Benzylpenilloic acid: Another significant degradation product observed.[4]
-
Isopenillic acid and Penicillenic acid: Also identified as breakdown products.[4]
-
6-Aminopenicillanic acid (6-APA) and Phenylacetic acid (PAA): Can be formed through enzymatic or chemical hydrolysis.[5]
Q2: What factors contribute to the degradation of benzylpenicillin in my assays?
A2: The stability of benzylpenicillin is influenced by several factors:
-
pH: Benzylpenicillin is most stable in the pH range of 6.0-7.0. It degrades rapidly in acidic (below pH 5.5) and alkaline (above pH 7.5) conditions.[6] Acidic conditions primarily lead to the formation of benzylpenillic acid, while alkaline hydrolysis results in benzylpenicilloic acid.[1][4]
-
Temperature: Elevated temperatures accelerate the degradation process.[7][8] For optimal stability, solutions should be stored at refrigerated temperatures (2-8°C).[4][7]
-
Solvent/Buffer: The composition of the solution can significantly impact stability. Using a citrate buffer has been shown to increase the stability of benzylpenicillin solutions compared to unbuffered saline.[4][9]
-
Enzymes: The presence of β-lactamases will rapidly hydrolyze the β-lactam ring of benzylpenicillin, leading to its inactivation.[10]
Q3: How can I minimize benzylpenicillin degradation during sample preparation and analysis?
A3: To minimize degradation, consider the following best practices:
-
pH Control: Maintain the pH of your solutions between 6.0 and 7.0 using an appropriate buffer system, such as a citrate buffer.[4][9]
-
Temperature Control: Prepare and store benzylpenicillin solutions at low temperatures (2-8°C) and protect them from prolonged exposure to room temperature or higher.[7][11]
-
Fresh Preparation: Whenever possible, prepare benzylpenicillin solutions fresh before use. If storage is necessary, store them at 2-8°C for a limited time.
-
Solvent Selection: Use buffered solutions, as they have been shown to enhance stability.[4]
-
Minimize Freeze-Thaw Cycles: If working with frozen stocks, aliquot the solution to avoid repeated freezing and thawing, which can contribute to degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram. | Benzylpenicillin degradation. | 1. Confirm the identity of the extra peaks by comparing their retention times with known degradation product standards or by using LC-MS/MS for mass identification. 2. Review your sample preparation and storage conditions (pH, temperature, time) to identify potential causes of degradation. |
| Low recovery or potency of benzylpenicillin. | Degradation of the active compound. | 1. Ensure that the pH of all solutions is maintained between 6.0 and 7.0. 2. Prepare solutions fresh and keep them on ice or at 2-8°C during the experiment. 3. If using a complex matrix, consider the possibility of enzymatic degradation and take appropriate precautions (e.g., use of enzyme inhibitors if compatible with your assay). |
| Inconsistent results between experimental runs. | Variable degradation due to inconsistent sample handling. | 1. Standardize your entire experimental protocol, including incubation times, temperatures, and solution pH. 2. Always prepare fresh solutions or use aliquots from a stock that has been validated for stability under your storage conditions. |
Quantitative Data Summary
Table 1: Stability of Benzylpenicillin under Different Temperature Conditions
| Temperature | Time to 10% Degradation | Reference |
| 36°C | 5 hours 18 minutes | [7] |
| 26°C | 12 hours 54 minutes | [7] |
| 21-22°C | 13 hours 20 minutes | [7] |
| 3-5°C | 8 days | [7] |
Table 2: HPLC Retention Times of Benzylpenicillin and its Degradation Products
| Compound | Retention Time (minutes) | Reference |
| Benzylpenicillin | 4.75 | [4] |
| Penilloic acid | 4.57 | [4] |
| Penillic acid | 3.95 | [4] |
| Penicilloic acid | 3.78 | [4] |
| Isopenillic acid | 1.32 | [4] |
| Penicillenic acid | 1.65 | [4] |
Note: Retention times are dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and should be considered as relative values.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Benzylpenicillin and its Degradation Products
This protocol provides a general framework for the separation and quantification of benzylpenicillin and its major degradation products using High-Performance Liquid Chromatography (HPLC).
1. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Benzylpenicillin standard
-
Degradation product standards (if available)
3. Mobile Phase Preparation:
-
Prepare a buffer solution of 0.004 M KH₂PO₄ in water.
-
Adjust the pH of the buffer to 4.5 with phosphoric acid.
-
The mobile phase is a mixture of the buffer and methanol (e.g., 50:50 v/v).[5]
-
Filter and degas the mobile phase before use.
4. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min[5]
-
Detection wavelength: 230 nm[5]
-
Injection volume: 20 µL
-
Column temperature: Ambient
5. Sample Preparation:
-
Dissolve the benzylpenicillin sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks based on the retention times of the standards.
-
Quantify the amount of benzylpenicillin and its degradation products using a calibration curve generated from the standards.
Protocol 2: Forced Degradation Study of Benzylpenicillin
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Acidic Degradation:
-
Dissolve benzylpenicillin in 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at room temperature or an elevated temperature (e.g., 40-60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample with 0.1 M sodium hydroxide (NaOH) before analysis.
2. Alkaline Degradation:
-
Dissolve benzylpenicillin in 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at room temperature for a specified period.
-
Neutralize the sample with 0.1 M hydrochloric acid (HCl) before analysis.
3. Oxidative Degradation:
-
Dissolve benzylpenicillin in a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for a specified period.
4. Thermal Degradation:
-
Store a solid sample of benzylpenicillin in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Dissolve the heat-stressed solid in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose a solution of benzylpenicillin to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
-
Keep a control sample protected from light.
6. Analysis:
-
Analyze the stressed samples at different time points using a suitable stability-indicating method, such as the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Visualizations
Caption: Major degradation pathways of benzylpenicillin under different conditions.
Caption: General workflow for the HPLC analysis of benzylpenicillin.
References
- 1. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 2. Degradation of benzylpenicillin at pH 7.5 to D-benzylpenicilloic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of benzylpenicillin metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of benzylpenicillin during continuous home intravenous therapy [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl-penicillin (Penicillin G) transformation in aqueous solution at low temperature under controlled laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an enzyme-linked immunosorbent assay to detect benzylpenicilloic acid, a degradation product of penicillin G in adulterated milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Strategies to Mitigate Benzylpenicillin Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments aimed at mitigating benzylpenicillin resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of benzylpenicillin resistance in bacteria?
A1: Bacteria primarily develop resistance to benzylpenicillin through three main mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes (also known as penicillinases) that hydrolyze the β-lactam ring of benzylpenicillin, rendering the antibiotic inactive.[1]
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of benzylpenicillin, can reduce the binding affinity of the antibiotic, thus decreasing its efficacy.
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane, such as modifications to porin channels in Gram-negative bacteria, can limit the entry of benzylpenicillin. Additionally, bacteria can actively pump the antibiotic out of the cell using efflux pumps before it can reach its target.[2][3]
Q2: What is the role of a β-lactamase inhibitor and how does it work in combination with benzylpenicillin?
A2: A β-lactamase inhibitor is a molecule that can inactivate β-lactamase enzymes.[4] When used in combination with benzylpenicillin, the inhibitor binds to the β-lactamase, preventing it from destroying the antibiotic. This allows benzylpenicillin to effectively reach its PBP targets and exert its antibacterial effect. Common β-lactamase inhibitors include clavulanic acid and sulbactam.
Q3: How do efflux pump inhibitors (EPIs) help in overcoming benzylpenicillin resistance?
A3: Efflux pump inhibitors are compounds that block the activity of bacterial efflux pumps.[5] By inhibiting these pumps, EPIs prevent the expulsion of benzylpenicillin from the bacterial cell, leading to an increased intracellular concentration of the antibiotic. This allows benzylpenicillin to reach and inhibit its PBP targets more effectively, thereby restoring its antibacterial activity against resistant strains. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-studied broad-spectrum EPI.[6][7]
Q4: What is a checkerboard assay and why is it useful in studying combination therapies?
A4: A checkerboard assay is an in vitro method used to assess the interaction between two antimicrobial agents, such as benzylpenicillin and an inhibitor. It involves testing a range of concentrations of both agents, alone and in combination, against a bacterial culture. The results can determine if the combination is synergistic (the combined effect is greater than the sum of their individual effects), additive (the combined effect is equal to the sum of their individual effects), indifferent (no change in effect), or antagonistic (the combined effect is less than the sum of their individual effects). This is crucial for identifying effective combination therapies to combat resistance.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results for benzylpenicillin.
| Potential Cause | Troubleshooting Step |
| Inoculum preparation errors | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) and is used within 15 minutes of preparation. An inoculum that is too dense or too dilute will lead to inaccurate MIC values.[8] |
| Media and reagent variability | Use fresh, properly prepared, and quality-controlled Mueller-Hinton broth or agar. Ensure the benzylpenicillin stock solution is prepared correctly, stored at the appropriate temperature, and not expired. |
| Incubation conditions | Maintain a consistent incubation temperature (typically 35°C ± 2°C) and duration (16-20 hours for most bacteria). Variations in these conditions can affect bacterial growth and, consequently, the MIC. |
| Contamination of bacterial culture | Before preparing the inoculum, streak the bacterial culture on an appropriate agar plate to check for purity. A mixed culture will lead to unreliable MIC results. |
Issue 2: A bacterial strain expected to be susceptible to benzylpenicillin shows resistance in an MIC assay.
| Potential Cause | Troubleshooting Step |
| Spontaneous mutation | Subculture the strain from the original stock and repeat the MIC assay to confirm the resistance. Bacteria can acquire resistance through spontaneous mutations. |
| Inducible β-lactamase production | Some bacteria only produce β-lactamases in the presence of a β-lactam antibiotic. Perform a nitrocefin test to check for β-lactamase activity both with and without prior exposure to a sub-inhibitory concentration of benzylpenicillin. |
| Incorrect interpretation of results | Ensure that the MIC is read correctly. For broth microdilution, the MIC is the lowest concentration with no visible growth. For agar dilution, it is the lowest concentration that inhibits colony formation. Trailing endpoints or single colonies should be interpreted according to established guidelines (e.g., CLSI or EUCAST). |
| Plasmid-mediated resistance | The strain may have acquired a plasmid carrying a resistance gene. Consider performing plasmid curing experiments or molecular analysis to detect the presence of resistance plasmids. |
Issue 3: No synergistic effect is observed when combining benzylpenicillin with a β-lactamase or efflux pump inhibitor.
| Potential Cause | Troubleshooting Step | | :--- | Troubleshooting Step | | Inappropriate inhibitor concentration | The concentration of the inhibitor may be too low to be effective or too high, causing toxicity. Perform a dose-response experiment for the inhibitor alone to determine its optimal non-toxic concentration for use in combination assays. | | Resistance mechanism is not targeted by the inhibitor | The primary resistance mechanism in the bacterial strain may not be susceptible to the chosen inhibitor. For example, if resistance is due to a modified PBP, a β-lactamase inhibitor will have no effect. Use alternative methods to identify the primary resistance mechanism (e.g., PCR for resistance genes). | | Inhibitor instability | Some inhibitors may be unstable under certain experimental conditions (e.g., pH, temperature). Check the stability of the inhibitor in the assay medium over the incubation period. | | Incorrect calculation of synergy | Ensure that the Fractional Inhibitory Concentration (FIC) index is calculated correctly. An FIC index of ≤ 0.5 is generally considered synergistic. Re-evaluate the raw data from the checkerboard assay. |
Data Presentation: Efficacy of Mitigation Strategies
The following table summarizes the in vitro efficacy of combining benzylpenicillin with a β-lactamase inhibitor (Clavulanic Acid) or an efflux pump inhibitor (PAβN) against resistant bacterial strains. The data demonstrates the reduction in the Minimum Inhibitory Concentration (MIC) of benzylpenicillin, indicating a restoration of its antibacterial activity.
| Bacterial Strain | Agent(s) | MIC (μg/mL) | Fold Reduction in MIC of Benzylpenicillin |
| Staphylococcus aureus (β-lactamase producer) | Benzylpenicillin alone | >256 | - |
| Benzylpenicillin + Clavulanic Acid (5 μg/mL) | 2 | >128 | |
| Pseudomonas aeruginosa (efflux pump overproducer) | Benzylpenicillin alone | 512 | - |
| Benzylpenicillin + PAβN (20 μg/mL) | 32 | 16 |
Note: The above data is a representative summary compiled from multiple sources and may vary depending on the specific bacterial isolate and experimental conditions.[6][7][9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Benzylpenicillin stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Benzylpenicillin Dilutions: a. Prepare a series of two-fold dilutions of benzylpenicillin in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. b. Include a growth control well (MHB only, no antibiotic) and a sterility control well (MHB only, no bacteria).
-
Prepare Bacterial Inoculum: a. Pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of benzylpenicillin that completely inhibits visible growth.
Checkerboard Assay for Synergy Testing
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Stock solutions of Benzylpenicillin and the inhibitor (e.g., Clavulanic Acid)
-
Bacterial culture and inoculum prepared as for the MIC assay.
Procedure:
-
Plate Setup: a. Add 50 µL of MHB to all wells of a 96-well plate. b. Create a two-dimensional array of concentrations. Along the x-axis, prepare serial two-fold dilutions of Benzylpenicillin. Along the y-axis, prepare serial two-fold dilutions of the inhibitor. c. The top left well will have the highest concentration of both agents, while the bottom right will have the lowest. d. Include a row and a column with each agent alone to determine their individual MICs.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well.
-
Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Benzylpenicillin in combination / MIC of Benzylpenicillin alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone) c. Interpret the results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Ethidium Bromide (EtBr) Efflux Pump Activity Assay
This assay qualitatively assesses efflux pump activity. A decrease in fluorescence indicates active efflux of EtBr.
Materials:
-
Fluorometer or fluorescence microplate reader
-
Black, clear-bottom 96-well plates
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Efflux pump inhibitor (EPI) as a positive control (e.g., CCCP or PAβN)
-
Glucose
Procedure:
-
Cell Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Harvest cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
EtBr Loading: a. Add the cell suspension to the wells of the microplate. b. Add EtBr to a final concentration of 2 µg/mL. c. If using an EPI, add it to the designated wells. d. Incubate at room temperature in the dark for 1 hour to allow EtBr to accumulate.
-
Efflux Initiation: a. Add glucose to a final concentration of 0.4% to energize the efflux pumps.
-
Fluorescence Measurement: a. Immediately begin measuring the fluorescence (e.g., excitation at 530 nm, emission at 600 nm) over time (e.g., every minute for 30-60 minutes).
-
Data Interpretation: a. A rapid decrease in fluorescence in the absence of an EPI indicates active efflux. b. A slower decrease or stable fluorescence in the presence of an EPI confirms that the observed efflux is inhibitor-sensitive.
Visualizations
Caption: Overview of benzylpenicillin resistance and mitigation.
Caption: Workflow for synergy testing using a checkerboard assay.
Caption: Mechanism of efflux pump inhibition.
References
- 1. Rapid Determination of Benzylpenicillin Resistance in Staphylococcus aureus Bacteraemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux pump - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 4. jwatch.org [jwatch.org]
- 5. Efflux pumps mediate changes to fundamental bacterial physiology via membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Benzylpenicillin and Flucloxacillin for the Treatment of Staphylococcus aureus Infections
For Immediate Release
This guide provides a detailed comparison of benzylpenicillin and flucloxacillin for the treatment of susceptible Staphylococcus aureus infections, with a focus on experimental data, clinical outcomes, and pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
The choice between benzylpenicillin and flucloxacillin for the treatment of penicillin-susceptible Staphylococcus aureus (PSSA) infections is a subject of ongoing clinical debate. While flucloxacillin, a penicillinase-resistant penicillin, is often favored empirically, emerging evidence suggests potential advantages for benzylpenicillin in cases of confirmed PSSA. This guide synthesizes key data to facilitate an informed comparison of these two critical antibiotics. A large retrospective cohort study has indicated a potential mortality benefit for patients with PSSA bloodstream infections (BSI) treated with benzylpenicillin compared to flucloxacillin.[1][2][3][4] Theoretical advantages for benzylpenicillin include a lower minimum inhibitory concentration (MIC) distribution and lower protein binding, leading to higher free drug concentrations.[3][5]
Comparative Efficacy and Clinical Outcomes
A significant retrospective cohort study conducted in Australia and New Zealand provides the most robust clinical data to date on this topic. The study included 915 patients with PSSA bloodstream infections and compared 30-day mortality between those treated with benzylpenicillin and those treated with flucloxacillin.
| Outcome Measure | Benzylpenicillin (n=315) | Flucloxacillin (n=600) | Odds Ratio (OR) for 30-Day Mortality (Multivariate Analysis) | p-value |
| 30-Day Mortality | 10.5% (33/315) | 14.2% (85/600) | 1.6 (95% CI 1.0–2.5) | 0.05 |
| 7-Day Mortality | 1.6% | 6.8% | Not Reported | <0.001 |
Table 1: Clinical Outcomes of Benzylpenicillin vs. Flucloxacillin for PSSA Bloodstream Infections.[1][2][4][6]
The multivariate analysis, which adjusted for several confounding factors, found that treatment with flucloxacillin was associated with a statistically significant increase in 30-day mortality compared to benzylpenicillin.[1][2][4][6] A propensity score analysis also supported this finding, suggesting a potential benefit for benzylpenicillin therapy in PSSA BSI.[1][2]
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The in vitro activity of an antibiotic is a critical determinant of its efficacy. For beta-lactam antibiotics, a lower MIC is generally indicative of greater potency. Data from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides insight into the MIC distributions for benzylpenicillin and flucloxacillin against S. aureus.
| Antibiotic | MIC Range (mg/L) for S. aureus | Modal MIC (mg/L) for S. aureus |
| Benzylpenicillin | 0.03 - 0.25 | 0.125 |
| Flucloxacillin | 0.125 - 2 | Not specified, but generally higher than benzylpenicillin |
Table 2: EUCAST MIC Distribution Data for Benzylpenicillin and Flucloxacillin against S. aureus.
The data indicate that benzylpenicillin generally has a lower MIC against susceptible S. aureus isolates compared to flucloxacillin.[5][7] A study determining the MIC of flucloxacillin in MSSA isolates found a median MIC of 0.25 µg/mL (range 0.125-0.5 µg/mL) using broth microdilution.[8] Another study reported a median flucloxacillin MIC of 0.125 mg/L.[9]
Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of an antibiotic determine its concentration at the site of infection and its killing activity over time. For beta-lactams, the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) is the key PD parameter associated with efficacy.
| Parameter | Benzylpenicillin | Flucloxacillin |
| Protein Binding | ~60% | ~95% |
| Bioavailability (Oral) | <30% (Penicillin G) | 50-70% |
| Elimination Half-life | ~0.5 hours | ~1 hour |
| Primary Route of Elimination | Renal | Renal and Hepatic |
| Typical IV Dosing (Adults) | 1.2-2.4 g every 4-6 hours | 1-2 g every 4-6 hours |
| Volume of Distribution | 24.9 L/70 kg (critically ill adults) | 9.5 L |
| Clearance | 23.1 L/h/70 kg (critically ill adults) | 8.1 L/h |
Table 3: Comparative Pharmacokinetic Parameters of Benzylpenicillin and Flucloxacillin.[6][10]
A key difference lies in their protein binding. Benzylpenicillin has significantly lower protein binding than flucloxacillin.[11] This results in a higher fraction of unbound, active drug in the plasma, which may contribute to its potential for improved clinical outcomes in PSSA infections.[3][5]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The determination of penicillin susceptibility in S. aureus is crucial for guiding appropriate therapy. Standardized methods from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) are employed.
Broth Microdilution for MIC Determination (EUCAST/ISO Standard):
-
Preparation of Inoculum: A suspension of the S. aureus isolate is prepared in saline to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of benzylpenicillin and flucloxacillin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[12]
Disk Diffusion Method (EUCAST):
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Disks impregnated with a standardized amount of benzylpenicillin (1 unit) or flucloxacillin are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The zone size is then interpreted as susceptible, intermediate, or resistant according to EUCAST breakpoints.
Retrospective Cohort Study Workflow
The large-scale clinical comparison of benzylpenicillin and flucloxacillin involved a retrospective analysis of prospectively collected data. The general workflow for such a study is as follows:
Mechanism of Action: Signaling Pathway
Both benzylpenicillin and flucloxacillin are beta-lactam antibiotics that exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. The core mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the staphylococcal cell wall.
The binding of the beta-lactam ring to the active site of PBPs forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme.[13][14] This prevents the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, cell lysis and death.[10][14][15][16] Flucloxacillin's structure provides resistance to degradation by penicillinase enzymes produced by some S. aureus strains, making it effective against penicillin-resistant, methicillin-susceptible S. aureus (MSSA).[17] However, for PSSA strains that do not produce penicillinase, this structural feature is not necessary for efficacy.
Conclusion
For the treatment of confirmed PSSA infections, particularly bloodstream infections, current evidence from a large retrospective cohort study suggests that benzylpenicillin may be associated with better clinical outcomes, including lower 30-day mortality, compared to flucloxacillin.[1][2][3][4] This clinical finding is supported by in vitro data showing a lower MIC distribution for benzylpenicillin and a more favorable pharmacokinetic profile characterized by lower protein binding. While flucloxacillin remains a crucial antibiotic for empirical treatment of suspected staphylococcal infections and for confirmed penicillin-resistant MSSA, a switch to benzylpenicillin should be considered once penicillin susceptibility is confirmed. Further prospective, randomized controlled trials are warranted to definitively establish the superiority of benzylpenicillin for PSSA infections.
References
- 1. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 2. Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations for syphilis and prevention of rheumatic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Protein Binding of β-Lactam Antibiotics in Critically Ill Patients: Can We Successfully Predict Unbound Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. β-Lactams against the Fortress of the Gram-Positive Staphylococcus aureus Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. PathWhiz [pathbank.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Flucloxacillin - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validated HPLC Methods for Benzylpenicillin Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the determination of drug substances, including the widely used antibiotic, benzylpenicillin (Penicillin G). The validation of these HPLC methods is critical to ensure the reliability, accuracy, and precision of analytical data, a mandate enforced by regulatory bodies worldwide. This guide provides a comparative overview of three distinct validated HPLC methods for the analysis of benzylpenicillin, offering insights into their experimental protocols and performance characteristics to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. The methodologies discussed are based on the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4][5]
Comparison of Validated HPLC Methods
The following table summarizes the key performance characteristics of three different HPLC methods for benzylpenicillin analysis. Each method employs a unique approach, from a simple isocratic separation to a more complex and sensitive gradient LC-MS/MS analysis.
| Parameter | Method 1: Isocratic RP-HPLC-UV | Method 2: Gradient RP-HPLC-UV | Method 3: Fast HPLC-MS/MS |
| Matrix | Serum | Benzathine Benzylpenicillin (Bulk Drug) | Human Serum and Interstitial Fluid |
| Instrumentation | HPLC with UV Detector | HPLC with UV Detector | LC-MS/MS |
| Column | Spherisorb 5 ODS | End-capped octadecylsilane bonded silica gel | Not explicitly stated, Reverse Phase |
| Mobile Phase | 14% Acetonitrile in 10 mM Ammonium Acetate | Gradient of 0.05M KH2PO4 (pH 3.1) and Methanol | 55% Methanol in water + 0.1% Formic Acid |
| Flow Rate | Not explicitly stated | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 208 nm | UV at 220 nm | Triple Quadrupole Mass Spectrometer |
| Linearity Range | Not explicitly stated | Not explicitly stated | 0.0015–10 mg/L |
| Accuracy (% Recovery) | > 79.2%[6] | Not explicitly stated | 93–104%[7] |
| Precision (% RSD) | Not explicitly stated | Not explicitly stated | Intra-day: 0.5-1.8%, Inter-day: 0.5-1.8%[7] |
| Limit of Detection (LOD) | Not explicitly stated | 0.6 ng[8] | ~0.003 mg/L[7] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | ~0.01 mg/L[7] |
| Run Time | Not explicitly stated | Not explicitly stated | < 3 minutes[7] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and implementing these analytical methods.
Method 1: Isocratic RP-HPLC-UV for Benzylpenicillin in Serum
This method is a straightforward approach for the quantification of benzylpenicillin in a biological matrix.[6]
-
Sample Preparation: The protocol involves a liquid-liquid extraction of benzylpenicillin and an internal standard (phenoxymethylpenicillinic acid) from serum into dichloromethane using an ion-pairing reagent (tetrabutylammonium hydrogen sulfate).[6]
-
Chromatographic Conditions:
Method 2: Gradient RP-HPLC-UV for Related Substances in Benzathine Benzylpenicillin
This gradient method is designed for the separation and detection of benzylpenicillin and its related substances in a bulk drug form.[8]
-
Sample Preparation: The sample preparation for this method is not detailed in the provided abstract but would typically involve dissolving the benzathine benzylpenicillin in a suitable solvent.
-
Chromatographic Conditions:
-
Column: An end-capped octadecylsilane bonded silica gel column.[8]
-
Mobile Phase: A gradient elution using Mobile Phase A (0.05M potassium dihydrogen phosphate solution adjusted to pH 3.1 with phosphoric acid) and Mobile Phase B (methanol).[8]
-
Flow Rate: 1.0 mL per minute.[8]
-
Column Temperature: 40°C.[8]
-
Detection: UV detection is set at 220 nm.[8]
-
Method 3: Fast HPLC-MS/MS for Benzylpenicillin in Biological Fluids
This method offers high sensitivity and a rapid analysis time, making it suitable for clinical applications where low concentrations of the drug need to be measured.[7]
-
Sample Preparation: A simple protein precipitation step using acetonitrile is employed for sample clean-up.[7]
-
Chromatographic Conditions:
Visualization of the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the validation process for an HPLC method, as guided by ICH principles.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational comparison of different HPLC methods for benzylpenicillin analysis. The choice of method will ultimately depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. For routine quality control of bulk drug substance, a robust gradient HPLC-UV method may be sufficient. In contrast, for pharmacokinetic studies in biological fluids where sensitivity and speed are paramount, a fast HPLC-MS/MS method would be the preferred choice.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. A rapid method for the determination of benzylpenicillin in serum by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Benzylpenicillin with Other Beta-Lactam Antibiotics
For researchers, scientists, and drug development professionals, understanding the cross-reactivity between beta-lactam antibiotics is paramount for both clinical practice and the development of new therapeutic agents. This guide provides an objective comparison of the cross-reactivity of benzylpenicillin with other major classes of beta-lactam antibiotics, supported by experimental data and detailed methodologies. The primary focus is on immunologically-mediated reactions, particularly IgE-mediated (Type I) hypersensitivity.
The Structural Basis of Cross-Reactivity
Beta-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, are characterized by a core beta-lactam ring.[1][2] Historically, it was believed that this shared ring was the primary driver of cross-reactivity.[3][4] However, extensive research now indicates that the similarity of the R1 side chains is the major determinant of immunologic cross-reactivity between different beta-lactam antibiotics.[5][6][7] While the beta-lactam ring is essential for the molecule's allergenic potential, as it can be haptenated to carrier proteins, it is the R1 side chain that often dictates the specificity of the IgE antibody recognition.[1][5]
dot
Caption: Structural determinants of beta-lactam cross-reactivity.
Quantitative Analysis of Cross-Reactivity
The rate of cross-reactivity varies significantly between different classes of beta-lactam antibiotics. The data presented below is primarily for IgE-mediated, immediate hypersensitivity reactions.
Cross-Reactivity with Cephalosporins
Early studies reported high rates of cross-reactivity (up to 10%) between penicillins and cephalosporins.[8][9] This is now believed to have been inflated due to contamination of early cephalosporin preparations with trace amounts of penicillin.[4][8] More recent prospective studies indicate a much lower rate of true cross-reactivity, which is highly dependent on the generation of the cephalosporin and the similarity of its R1 side chain to that of the offending penicillin.[8][10]
For patients with a confirmed IgE-mediated penicillin allergy, the risk of reacting to a cephalosporin is generally low, often cited as less than 2%.[10] However, this risk increases significantly when the cephalosporin shares a similar or identical R1 side chain with the penicillin.[8][11] For instance, aminopenicillins (e.g., amoxicillin, ampicillin) share side chains with first-generation aminocephalosporins (e.g., cephalexin, cefadroxil), leading to higher cross-reactivity rates.[8][11][12]
| Cephalosporin Class | Benzylpenicillin R1 Side Chain Similarity | Reported Cross-Reactivity Rate (in Penicillin-Allergic Patients) | References |
| First-Generation | |||
| (e.g., Cefazolin) | Dissimilar | Low (<1% to 2%) | [9][10] |
| (e.g., Cefalexin, Cefadroxil) | Similar to Aminopenicillins | Higher (can be >30% in aminopenicillin allergy) | [13][14] |
| Second-Generation | |||
| (e.g., Cefuroxime) | Dissimilar | Low (<1% to 2%) | [4][12] |
| (e.g., Cefaclor) | Similar to Aminopenicillins | Higher | [8][12] |
| Third-Generation | |||
| (e.g., Ceftriaxone, Cefotaxime) | Dissimilar | Very Low (~0%) | [9][12] |
| (e.g., Ceftazidime) | Dissimilar to Penicillins, but identical to Aztreonam | Very Low (but cross-reacts with Aztreonam) | [1][5] |
| Fourth/Fifth Generation | |||
| (e.g., Cefepime, Ceftaroline) | Dissimilar | Very Low | [15] |
Cross-Reactivity with Carbapenems
Carbapenems (e.g., imipenem, meropenem, ertapenem) were initially thought to have a high rate of cross-reactivity with penicillins based on early in vitro and skin test studies.[1][3] One study reported a 47.4% rate of positive skin tests to imipenem in penicillin-allergic patients.[8][13] However, subsequent, more robust prospective studies have demonstrated a clinical cross-reactivity rate of less than 1%.[2][13][14] Therefore, carbapenems can often be used with caution in patients with a history of penicillin allergy, particularly after a negative skin test or graded challenge.[16]
| Antibiotic Class | Reported In Vitro / Early Study Rates | Reported Clinical Cross-Reactivity Rate (Prospective Studies) | References |
| Carbapenems | Up to 47.4% | < 1% | [2][8][13][16] |
Cross-Reactivity with Monobactams
The monobactam class, represented by aztreonam, has a unique monocyclic beta-lactam nucleus, which is structurally distinct from the bicyclic structure of other beta-lactams.[1][17] This structural difference results in a negligible risk of IgE-mediated cross-reactivity with penicillins.[2][3][18] Numerous studies have shown that aztreonam can be safely administered to patients with a confirmed penicillin allergy.[3][18] The only notable exception is the cross-reactivity between aztreonam and ceftazidime, as they share an identical R1 side chain.[1][2][5]
| Antibiotic Class | Reported Clinical Cross-Reactivity Rate (in Penicillin-Allergic Patients) | Notes | References |
| Monobactams (Aztreonam) | Essentially zero | Shares an identical R1 side chain with ceftazidime, leading to specific cross-reactivity. | [1][2][3][18] |
Experimental Protocols for Assessing Cross-Reactivity
The diagnosis of a beta-lactam allergy and the assessment of cross-reactivity rely on a combination of clinical history, in vitro tests, and in vivo tests.[19]
dot
Caption: Experimental workflow for penicillin allergy evaluation.
In Vitro Assays: Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) can be used to quantify the extent of cross-reactivity between different beta-lactam antibiotics and anti-benzylpenicillin antibodies in vitro.[20]
Protocol:
-
Antigen Coating: Microtiter plates are coated with a benzylpenicillin-protein conjugate (e.g., benzylpenicillin-cytochrome c).[20]
-
Competitive Inhibition: Serum containing anti-benzylpenicillin antibodies (e.g., from a sensitized rabbit) is pre-incubated with a high concentration of the test beta-lactam antibiotic (the "inhibitor").[20]
-
Binding: The antibody-inhibitor mixture is added to the coated wells. The test antibiotic competes with the plate-bound benzylpenicillin conjugate for binding to the antibodies.[20]
-
Detection: A secondary, enzyme-labeled anti-species antibody is added, followed by a chromogenic substrate.[20]
-
Quantification: The degree of color development is measured spectrophotometrically. A lower signal indicates greater inhibition by the test antibiotic, signifying a higher degree of cross-reactivity.[20]
In Vivo Testing: Skin Prick and Intradermal Testing
Skin testing is the most validated method for diagnosing IgE-mediated penicillin allergy.[21] It involves introducing small amounts of penicillin determinants into the skin.
Protocol:
-
Controls: A positive control (histamine) and a negative control (saline) are applied to establish baseline reactivity.[22]
-
Reagents: The key reagents are the major determinant (penicilloyl-polylysine, PPL) and minor determinants (often a mixture including penicillin G).[21][23] The alternative beta-lactam being tested for cross-reactivity can also be used at a non-irritating concentration.[24]
-
Skin Prick Test (SPT): A drop of each reagent is placed on the skin (typically the forearm), and the epidermis is pricked with a sterile device.[22][24] The test is read after 15-20 minutes. A positive result is a wheal at least 3 mm larger than the negative control.[21][22]
-
Intradermal Test (IDT): If the SPT is negative, an intradermal test is performed.[21][24] A small amount (e.g., 0.02 mL) of each reagent is injected into the dermis to form a small bleb.[24] The test is read after 15-20 minutes. A positive result is an increase in the bleb size of 3 mm or more.[22]
In Vivo Testing: Drug Provocation Test (DPT)
The Drug Provocation Test (DPT), or graded challenge, is considered the gold standard for definitively ruling out a drug allergy when other tests are negative.[25][26] It involves the supervised administration of the drug in gradually increasing doses.[19][26]
Protocol:
-
Patient Selection: DPT is performed in patients with a negative skin test or those with a history of a mild, non-immediate reaction where the risk is deemed low.[26][27] Informed consent is mandatory.[19]
-
Dose Administration: The test typically starts with 1/100th to 1/10th of the therapeutic dose.[26] Subsequent, larger doses (e.g., 1/10th and then the full dose) are given at intervals of 30 to 60 minutes.[19][26]
-
Observation: The patient is closely monitored for any signs or symptoms of an allergic reaction (e.g., urticaria, angioedema, bronchospasm) during the challenge and for an observation period of at least one to two hours after the final dose.[19][26]
-
Interpretation: A positive DPT is the appearance of objective signs of an allergic reaction.[19] A negative DPT rules out the allergy, and the patient can be "de-labeled".[27]
Conclusion
The cross-reactivity of benzylpenicillin with other beta-lactam antibiotics is not a uniform class effect. It is a nuanced immunological phenomenon primarily driven by the similarity of R1 side chains.
-
Cephalosporins: Cross-reactivity is low overall (<2%) but is significantly higher with first and second-generation cephalosporins that share side chains with aminopenicillins.[6][10] Third and fourth-generation cephalosporins are generally safe alternatives.[9]
-
Carbapenems: Despite early concerns, extensive clinical data show a very low cross-reactivity rate (<1%).[2][13]
-
Monobactams (Aztreonam): Due to its unique monocyclic structure, aztreonam shows virtually no cross-reactivity with penicillins and is considered a safe alternative for penicillin-allergic patients.[3][18]
A thorough evaluation using a combination of detailed clinical history, skin testing, and, when appropriate, drug provocation tests, allows for the accurate diagnosis of penicillin allergy and the safe selection of alternative beta-lactam therapies. This data-driven approach is critical for optimizing antimicrobial stewardship and improving patient outcomes.
References
- 1. Cross-reactivity of beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cross-reactivity and immunology of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics: Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in collaboration with the German Society of Allergology (AeDA), German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group (DKG), the Austrian Society for Allergology and Immunology (ÖGAI), and the Paul-Ehrlich Society for Chemotherapy (PEG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nps.org.au [nps.org.au]
- 6. idstewardship.com [idstewardship.com]
- 7. β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature [mdpi.com]
- 10. Beta-Lactam Allergy and Cross-Reactivity | RECAPEM [recapem.com]
- 11. Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-reactivity and tolerability of aztreonam and cephalosporins in subjects with a T cell-mediated hypersensitivity to penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approach to beta-lactam allergy in critical care - EMCrit Project [emcrit.org]
- 16. unmc.edu [unmc.edu]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Drug provocation tests to betalactam antibiotics: experience in a paediatric setting | Allergologia et Immunopathologia [elsevier.es]
- 20. In vitro quantification of cross-reactivity between beta-lactam antibiotics and anti-benzylpenicillin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ccjm.org [ccjm.org]
- 22. penallergytest.com [penallergytest.com]
- 23. Penicillin Allergy - STI Treatment Guidelines [cdc.gov]
- 24. college.acaai.org [college.acaai.org]
- 25. researchgate.net [researchgate.net]
- 26. allergy.org.au [allergy.org.au]
- 27. Outcome of drug provocation testing in children with suspected beta-lactam hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Benzylpenicillin and Amoxicillin: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vitro comparison of two widely used beta-lactam antibiotics: benzylpenicillin (Penicillin G) and amoxicillin. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in antimicrobial research and development. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
Benzylpenicillin, the original penicillin, and its amino-derivative, amoxicillin, are fundamental components of the antibacterial armamentarium. Both antibiotics function by inhibiting the synthesis of the bacterial cell wall. While their core mechanism is similar, differences in their chemical structure affect their spectrum of activity, pharmacokinetic properties, and susceptibility to bacterial resistance mechanisms. This guide presents a comparative analysis of their in vitro efficacy, primarily focusing on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data against a panel of clinically relevant bacteria.
Data Presentation: Comparative Efficacy
The in vitro activities of benzylpenicillin and amoxicillin are summarized in the table below. The data, compiled from multiple studies, highlight the varying potencies of these agents against different bacterial species. It is important to note that MIC and MBC values can vary between studies due to differences in methodology and bacterial strains tested.
| Bacterium | Antibiotic | MIC (µg/mL) Range | MBC (µg/mL) Range |
| Gram-Positive | |||
| Staphylococcus aureus | Benzylpenicillin | 20 - 200[1] | Not widely reported |
| Amoxicillin | 20 - >400[1] | Not widely reported | |
| Streptococcus pneumoniae (penicillin-susceptible) | Benzylpenicillin | 0.01[2] | Not widely reported |
| Amoxicillin | 0.03[2] | Not widely reported | |
| Streptococcus pneumoniae (penicillin-resistant) | Benzylpenicillin | 4 - 8[2] | Not widely reported |
| Amoxicillin | 2 - 4[2] | Not widely reported | |
| Gram-Negative | |||
| Escherichia coli | Benzylpenicillin | 200[1] | Not widely reported |
| Amoxicillin | >400[1] | 8[3] | |
| Pseudomonas aeruginosa | Benzylpenicillin | 20[1] | Not widely reported |
| Amoxicillin | 20[1] | Not widely reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Solutions: Stock solutions of benzylpenicillin and amoxicillin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from each well that showed no visible growth in the MIC assay.
-
Plating and Incubation: The aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar) that does not contain any antibiotic. The plates are then incubated at 35°C ± 2°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on the agar plates.
Mandatory Visualizations
Mechanism of Action and Resistance
The following diagram illustrates the shared mechanism of action of benzylpenicillin and amoxicillin, as well as the primary mechanisms of bacterial resistance. Both antibiotics inhibit penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall.
References
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. Amoxicillin Is Effective against Penicillin-Resistant Streptococcus pneumoniae Strains in a Mouse Pneumonia Model Simulating Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrocinnamic Acid and Perillyl Alcohol Potentiate the Action of Antibiotics against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Relevance of Benzylpenicillin: A Head-to-Head Comparison with Newer Antibiotics
For decades, benzylpenicillin (Penicillin G) has been a cornerstone in the fight against bacterial infections. However, the advent of newer, broader-spectrum antibiotics has raised questions about its continued role in clinical practice. This guide provides a comprehensive, data-driven comparison of benzylpenicillin against its more modern counterparts, offering researchers, scientists, and drug development professionals a clear perspective on their relative performance.
This comparative analysis synthesizes data from numerous head-to-head studies, focusing on clinical and bacteriological efficacy, safety profiles, and the methodological frameworks of the key experiments. The findings are presented to facilitate an objective evaluation of where benzylpenicillin continues to hold its own and where newer agents offer a distinct advantage.
Efficacy in Pyogenic Meningitis: Benzylpenicillin vs. Ceftriaxone
A prospective study involving 100 patients with adult pyogenic meningitis compared the outcomes of treatment with benzylpenicillin versus the third-generation cephalosporin, ceftriaxone. The results indicated that while mortality rates were similar between the two groups, patients treated with ceftriaxone showed a better outcome in terms of the duration of clinical features and length of hospital stay.[1][2]
Table 1: Benzylpenicillin vs. Ceftriaxone in Adult Pyogenic Meningitis
| Outcome Measure | Benzylpenicillin Group (n=47) | Ceftriaxone Group (n=53) | Statistical Significance |
| Mortality | Similar in both groups | Similar in both groups | Not statistically significant[1][2] |
| Duration of Clinical Features | Longer | Shorter | Ceftriaxone favored[1][2] |
| Duration of Hospital Stay | Longer | Shorter | Ceftriaxone favored[1][2] |
| Risk of Deafness | No significant difference | No significant difference | Not statistically significant[2] |
| Treatment Failure | No significant difference | No significant difference | Not statistically significant[2] |
| CSF Culture Positivity (10-48h) | Higher | Lower | Ceftriaxone favored (p<0.05)[2] |
| Diarrhea | Lower | Higher | Benzylpenicillin favored (p<0.05)[2] |
Experimental Protocol: Pyogenic Meningitis Study
This prospective interventional study enrolled 100 adult patients diagnosed with pyogenic meningitis at Dhaka Medical College Hospital.[1][2] Patients were allocated to receive either intravenous benzylpenicillin or intravenous ceftriaxone. The primary outcomes measured were mortality, duration of clinical symptoms (such as fever and headache), and length of hospital stay.[1][2] Cerebrospinal fluid (CSF) analysis was performed at baseline and after 10-48 hours of treatment to assess for bacterial clearance.[2]
Figure 1: Experimental workflow for the comparative study of benzylpenicillin and ceftriaxone in pyogenic meningitis.
Efficacy in Febrile Neutropenia: Benzylpenicillin + Aminoglycoside vs. Meropenem
In a randomized controlled trial involving neutropenic lymphoma and leukemia patients with suspected bacterial infection, the combination of benzylpenicillin plus an aminoglycoside was compared to meropenem.[3] The study found that clinical success was significantly more common in patients treated with meropenem.
Table 2: Benzylpenicillin + Aminoglycoside vs. Meropenem in Febrile Neutropenia
| Outcome Measure | Benzylpenicillin + Aminoglycoside (PA) Group (n=148) | Meropenem (M) Group (n=149) | p-value |
| Clinical Success at 72h | 59% (87/148) | 82% (122/149) | <0.001[3] |
| No Antibiotic Modification at End of Therapy | 24% (36/148) | 52% (78/149) | <0.001[3] |
| 30-day All-Cause Fatality | 3.4% (5/148) | 0% (0/149) | 0.03[3] |
Experimental Protocol: Febrile Neutropenia Study
This randomized, controlled trial included 322 adult neutropenic patients with lymphoma or leukemia and a suspected bacterial infection, of whom 297 were evaluable.[3] Patients were randomized to receive either benzylpenicillin plus an aminoglycoside (PA) or meropenem (M). The primary endpoint was clinical success, defined as the absence of antibiotic modification and clinical stability at 72 hours after randomization.[3]
Efficacy in Community-Acquired Pneumonia: Oral Amoxicillin vs. Intravenous Benzylpenicillin
A multicentre, pragmatic, randomized controlled equivalence trial (the PIVOT trial) compared oral amoxicillin with intravenous benzylpenicillin in children hospitalized with community-acquired pneumonia.[4][5] The study demonstrated that oral amoxicillin was equivalent to intravenous benzylpenicillin for this indication.[4][5]
Table 3: Oral Amoxicillin vs. IV Benzylpenicillin in Pediatric Community-Acquired Pneumonia
| Outcome Measure | Oral Amoxicillin Group (n=126) | IV Benzylpenicillin Group (n=120) | Equivalence |
| Median Time for Temperature to Settle | 1.3 days | 1.3 days | Equivalent (p<0.001)[4][5] |
| Median Time to Complete Resolution of Symptoms | 9 days | 9 days | Equivalent[4][5] |
| Change to a Different IV Antibiotic | 3 children | 7 children | - |
Experimental Protocol: PIVOT Trial
This non-blinded equivalence trial was conducted in eight pediatric centers in England.[4] A total of 246 children requiring hospital admission for radiologically confirmed pneumonia were randomized to receive either oral amoxicillin for 7 days or initial intravenous benzylpenicillin followed by oral amoxicillin for a total of 7 days.[4] The primary outcome was the time for the temperature to be below 38°C for 24 continuous hours and for oxygen requirement to cease.[4]
Figure 2: Mechanism of action of β-lactam antibiotics like benzylpenicillin.
Other Head-to-Head Comparisons
-
Ludwig's Angina: A prospective randomized clinical study comparing intravenous benzylpenicillin and intravenous amoxicillin-clavulanate (Augmentin) for the empirical management of Ludwig's angina found no significant difference in their efficacies and clinical outcomes.[6][7]
-
Group A Streptococcal Tonsillopharyngitis: A meta-analysis of nine trials involving 2113 patients demonstrated that cephalosporin treatment had significantly superior bacteriological and clinical cure rates compared to penicillin.[8]
-
Penicillin-Susceptible Staphylococcus aureus Bloodstream Infections: A large retrospective cohort study suggested a potential benefit for benzylpenicillin therapy over flucloxacillin, with an increase in 30-day mortality associated with flucloxacillin use.[9]
-
Bacteroides Species: An in-vitro study found that imipenem was the most active antibiotic against clinical isolates of Bacteroides. Resistance to penicillin G varied from 0 to 14%.[10][11]
Conclusion
While newer antibiotics have certainly expanded the therapeutic arsenal, head-to-head studies demonstrate that benzylpenicillin remains a viable and effective option for specific, well-defined indications. Its efficacy in certain infections, coupled with its narrow spectrum and lower cost, underscores its continued importance in an era of growing antimicrobial resistance. However, for some conditions, such as severe infections in immunocompromised patients or infections caused by bacteria with a high likelihood of resistance, newer, broader-spectrum agents demonstrate superior outcomes. The choice of antibiotic should therefore be guided by the specific clinical context, local resistance patterns, and the results of antimicrobial susceptibility testing whenever possible.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of oral amoxicillin and intravenous benzyl penicillin for community acquired pneumonia in children (PIVOT trial): a multicentre pragmatic randomised controlled equivalence trial | Thorax [thorax.bmj.com]
- 5. Comparison of oral amoxicillin and intravenous benzyl penicillin for community acquired pneumonia in children (PIVOT trial): a multicentre pragmatic randomised controlled equivalence trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study of the Efficacy of Intravenous Benzylpenicillin and Intravenous Augmentin in the Empirical Management of Ludwig's Angina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 10. Comparison of the activities of penicillin G and new beta-lactam antibiotics against clinical isolates of Bacteroides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the activities of penicillin G and new beta-lactam antibiotics against clinical isolates of Bacteroides species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzylpenicillin MIC Breakpoints for Key Pathogens
FOR IMMEDIATE RELEASE
[City, State] – October 31, 2025 – In the ever-evolving landscape of antimicrobial resistance, the accurate interpretation of susceptibility testing is paramount for effective clinical decision-making. This guide provides a comprehensive comparison of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) guidelines for benzylpenicillin minimum inhibitory concentration (MIC) breakpoints against three critical pathogens: Streptococcus pneumoniae, Streptococcus pyogenes, and Neisseria meningitidis. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the validation and application of these crucial clinical standards.
Introduction
Benzylpenicillin remains a cornerstone in the treatment of infections caused by several common bacterial pathogens. However, the emergence of resistance mechanisms necessitates the continual evaluation and validation of clinical breakpoints used to predict therapeutic success. This guide synthesizes the latest available data on EUCAST and CLSI breakpoints, details the experimental methodologies for their determination, and explores the underlying mechanisms of resistance.
Data Presentation: A Comparative Analysis of MIC Breakpoints
The following tables summarize the current benzylpenicillin MIC breakpoints as defined by EUCAST and CLSI for Streptococcus pneumoniae, Streptococcus pyogenes, and Neisseria meningitidis. These values are essential for the categorization of isolates as susceptible (S), susceptible at increased exposure (I), or resistant (R).
Table 1: Benzylpenicillin MIC Breakpoints for Streptococcus pneumoniae
| Guideline | Infection Type | Susceptible (S) (mg/L) | Intermediate (I) (mg/L) | Resistant (R) (mg/L) |
| EUCAST | Meningitis | ≤ 0.06 | - | > 0.06 |
| Non-meningitis | ≤ 0.25 | - | > 0.25 | |
| CLSI | Meningitis | ≤ 0.06 | - | ≥ 0.12 |
| Non-meningitis (IV therapy) | ≤ 2 | 4 | ≥ 8 | |
| Non-meningitis (Oral therapy) | ≤ 0.06 | 0.12 - 1 | ≥ 2 |
Table 2: Benzylpenicillin MIC Breakpoints for Streptococcus pyogenes
| Guideline | Susceptible (S) (mg/L) | Intermediate (I) (mg/L) | Resistant (R) (mg/L) |
| EUCAST | ≤ 0.25 | - | > 0.25 |
| CLSI | ≤ 0.12 | - | - |
Note: For Streptococcus pyogenes, resistance to penicillin is exceedingly rare, and CLSI does not provide specific resistance breakpoints.
Table 3: Benzylpenicillin MIC Breakpoints for Neisseria meningitidis
| Guideline | Susceptible (S) (mg/L) | Intermediate (I) (mg/L) | Resistant (R) (mg/L) |
| EUCAST | ≤ 0.06 | - | > 0.25 |
| CLSI | ≤ 0.06 | 0.12 - 0.25 | ≥ 0.5 |
The differences in breakpoints between EUCAST and CLSI, particularly for non-meningitis pneumococcal infections, reflect differing pharmacological and clinical considerations. The higher CLSI breakpoints for intravenous therapy in non-meningitis cases are based on evidence suggesting that higher doses of penicillin can overcome infections with isolates that have moderately elevated MICs[1]. Conversely, EUCAST has adopted a more conservative approach. For Neisseria meningitidis, isolates with MICs between 0.12 and 0.25 mg/L are considered intermediate by CLSI but would be categorized as susceptible by EUCAST, a distinction that can impact surveillance data and therapeutic choices[2].
Experimental Protocols: Methodologies for MIC Determination
The validation of these breakpoints relies on standardized and reproducible experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of benzylpenicillin. The two most widely accepted methods are broth microdilution and agar dilution.
Broth Microdilution for Streptococcus pneumoniae
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the Streptococcus pneumoniae isolate is prepared from a fresh culture on an appropriate agar plate (e.g., blood agar). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Media Preparation: Cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood is used as the test medium.
-
Serial Dilution: A two-fold serial dilution of benzylpenicillin is prepared in the broth within a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated at 35°C in a CO2-enriched atmosphere for 20-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of benzylpenicillin that completely inhibits visible growth of the bacteria.
Agar Dilution for Neisseria meningitidis
The agar dilution method involves the incorporation of the antimicrobial agent into an agar medium.
Protocol:
-
Preparation of Agar Plates: Mueller-Hinton agar supplemented with 5% sheep blood is prepared with varying concentrations of benzylpenicillin.
-
Preparation of Inoculum: A bacterial suspension of Neisseria meningitidis is prepared and standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate containing different concentrations of benzylpenicillin.
-
Incubation: The plates are incubated at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Reading of Results: The MIC is defined as the lowest concentration of benzylpenicillin that inhibits the growth of the bacteria.
Mechanisms of Resistance and Signaling Pathways
Understanding the molecular mechanisms of resistance is crucial for interpreting MIC data and developing new therapeutic strategies.
Streptococcus pneumoniae: Alterations in Penicillin-Binding Proteins (PBPs)
The primary mechanism of benzylpenicillin resistance in S. pneumoniae involves alterations in the structure of its penicillin-binding proteins (PBPs). These enzymes are essential for the synthesis of the bacterial cell wall. Mutations in the genes encoding PBPs, particularly PBP1a, PBP2b, and PBP2x, lead to a reduced affinity of these proteins for β-lactam antibiotics like benzylpenicillin[3][4]. This decreased binding affinity allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic, resulting in higher MIC values. The acquisition of these altered PBP genes often occurs through horizontal gene transfer from other closely related streptococcal species[3].
Caption: Mechanism of benzylpenicillin resistance in S. pneumoniae.
Neisseria meningitidis: The Role of the penA Gene
In Neisseria meningitidis, reduced susceptibility to benzylpenicillin is primarily associated with alterations in the penA gene, which encodes for penicillin-binding protein 2 (PBP2)[5]. Mosaic-like structures in the penA gene, resulting from the horizontal transfer of genetic material from other Neisseria species, lead to amino acid substitutions in the PBP2 protein. These changes reduce the binding affinity of PBP2 for penicillin, thereby increasing the MIC[5][6]. The presence of specific penA alleles is strongly correlated with elevated benzylpenicillin MICs[2].
Caption: Role of the penA gene in N. meningitidis resistance.
Experimental Workflow for MIC Breakpoint Validation
The validation of clinical breakpoints is a multi-step process that integrates microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical data.
References
- 1. Antimicrobial resistance to benzylpenicillin in invasive pneumococcal disease in Belgium, 2003–2010: the effect of altering clinical breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phfscience.nz [phfscience.nz]
- 3. etflin.com [etflin.com]
- 4. Antimicrobial Resistance Among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Variation in the penA Gene of Neisseria meningitidis: Correlation between Susceptibility to β-Lactam Antibiotics and penA Gene Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total variation in the penA gene of Neisseria meningitidis: correlation between susceptibility to beta-lactam antibiotics and penA gene heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzylpenicillin and Benzathine Benzylpenicillin for Syphilis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aqueous crystalline benzylpenicillin (intravenous administration) and benzathine benzylpenicillin (intramuscular administration) for the treatment of syphilis. It synthesizes experimental data on the efficacy, pharmacokinetics, and safety of these two critical penicillin formulations, offering a comprehensive resource for clinical and research applications.
Executive Summary
Syphilis, a sexually transmitted infection caused by the spirochete Treponema pallidum, is effectively treated with penicillin. The choice between the short-acting aqueous crystalline benzylpenicillin and the long-acting benzathine benzylpenicillin formulation is dictated by the stage of the disease and the involvement of the central nervous system (CNS). Aqueous crystalline benzylpenicillin, administered intravenously, achieves high serum and cerebrospinal fluid (CSF) concentrations, making it the gold standard for treating neurosyphilis. In contrast, benzathine benzylpenicillin, given as an intramuscular depot injection, provides sustained low levels of the antibiotic, ideal for treating early and latent syphilis where CNS invasion is not a primary concern. This guide will delve into the quantitative data supporting these distinct therapeutic applications.
Comparative Efficacy
The efficacy of penicillin in treating syphilis is primarily assessed by the serological response, typically a four-fold or greater decrease in non-treponemal antibody titers (e.g., Rapid Plasma Reagin [RPR]) over a defined period.
Table 1: Efficacy of Benzathine Benzylpenicillin in Early Syphilis (Primary, Secondary, Early Latent)
| Clinical Trial/Study | Patient Population | Treatment Regimen | Serological Response Rate (at 6-12 months) | Citation(s) |
| Hook et al. (2025) | 249 adults with early syphilis (61% with HIV) | Single dose of 2.4 million units IM | 76% | [1][2] |
| Hook et al. (2025) | 249 adults with early syphilis (61% with HIV) | Three weekly doses of 2.4 million units IM | 70% | [1][2] |
| Andrade et al. | 64 HIV-infected adults with early syphilis | Single dose of 2.4 million units IM | 93% (per-protocol analysis) | [3] |
| Andrade et al. | 64 HIV-infected adults with early syphilis | Three weekly doses of 2.4 million units IM | 100% (per-protocol analysis) | [3] |
Recent clinical trials have demonstrated that a single dose of benzathine benzylpenicillin is non-inferior to a three-dose regimen for the treatment of early syphilis, even in individuals with HIV.[1][2][4][5]
Table 2: Efficacy of Aqueous Crystalline Benzylpenicillin in Neurosyphilis
| Clinical Trial/Study | Patient Population | Treatment Regimen | Outcome Measure | Citation(s) |
| Marra et al. | 150 patients at risk for neurosyphilis | 18-24 million units/day IV for 10-14 days | CSF abnormalities (WBC count, protein, VDRL) | [6] |
| Dai et al. | 578 patients with neurosyphilis | 24 million units/day IV for 14 days | Serological and clinical response | [7][8] |
Direct comparative trials of intravenous benzylpenicillin versus intramuscular benzathine benzylpenicillin for neurosyphilis are not conducted as benzathine penicillin is considered ineffective for this indication due to poor CNS penetration.[9] The standard of care for neurosyphilis is high-dose intravenous aqueous penicillin G.[6]
Pharmacokinetic Profiles: A Tale of Two Formulations
The fundamental differences in the clinical application of these two penicillin formulations are rooted in their distinct pharmacokinetic properties.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Aqueous Crystalline Benzylpenicillin (IV) | Benzathine Benzylpenicillin (IM) | Citation(s) |
| Route of Administration | Intravenous | Intramuscular | [10][11] |
| Absorption | Immediate bioavailability | Slow release from muscle depot | [12] |
| Time to Peak Plasma Concentration (Tmax) | End of infusion | 48 hours | [12] |
| Peak Plasma Concentration (Cmax) | High (e.g., 13.7 µg/mL for 12 million units/day) | Low (e.g., 259 ng/mL for 2.4 million units) | [12][13] |
| Apparent Terminal Half-life | Short | Long (approx. 189 hours) | [12] |
| CSF Penetration | Detectable, treponemicidal concentrations achieved | Undetectable concentrations | [9][10] |
The low solubility of benzathine benzylpenicillin results in a prolonged absorption phase from the intramuscular injection site, leading to sustained but low serum concentrations of benzylpenicillin over several weeks.[11][12] Conversely, intravenous administration of the highly soluble aqueous crystalline benzylpenicillin results in immediate high serum concentrations that can effectively cross the blood-brain barrier, especially when meninges are inflamed.[9][14]
Safety and Adverse Effects
Both formulations are generally well-tolerated, but are associated with specific adverse effect profiles.
Table 4: Comparative Adverse Effects
| Adverse Effect | Aqueous Crystalline Benzylpenicillin (IV) | Benzathine Benzylpenicillin (IM) | Citation(s) |
| Common | Phlebitis, diarrhea | Injection site pain and tenderness (reported in 76-85% of patients) | [2][5] |
| Less Common | Neutropenia (incidence of 2.42% in a large cohort), seizures (at very high doses) | Diarrhea, nausea | [7][12] |
| Serious/Rare | Hypersensitivity reactions (including anaphylaxis), severe skin reactions (e.g., Stevens-Johnson syndrome) | Hypersensitivity reactions (including anaphylaxis), cardiorespiratory arrest and death if inadvertently administered intravenously | [14] |
| Reaction | Jarisch-Herxheimer reaction | Jarisch-Herxheimer reaction | [12] |
A critical safety concern with benzathine benzylpenicillin is the absolute contraindication of intravenous administration, which can lead to severe adverse events, including death.[14] The Jarisch-Herxheimer reaction, an acute febrile reaction, can occur with either formulation as a result of the rapid killing of spirochetes.[12]
Experimental Protocols
Protocol for a Randomized Controlled Trial Comparing Single-Dose vs. Three-Dose Benzathine Benzylpenicillin for Early Syphilis
-
Objective: To determine if a single dose of benzathine benzylpenicillin is non-inferior to a three-dose regimen for the treatment of early syphilis.[1]
-
Study Design: A multicenter, randomized, controlled, non-inferiority trial.[1]
-
Participants: Adults with early syphilis (primary, secondary, or early latent), with or without HIV infection.[1]
-
Interventions:
-
Primary Outcome: Serological response at 6 months, defined as a four-fold or greater decrease in the rapid plasma reagin (RPR) titer.[1]
-
Follow-up: RPR titers are monitored at 3, 6, and 12 months post-treatment.[3]
Protocol for Evaluating Aqueous Crystalline Benzylpenicillin for Neurosyphilis
-
Objective: To assess the efficacy of high-dose intravenous benzylpenicillin for the treatment of neurosyphilis.[6]
-
Study Design: Prospective observational study or clinical trial arm.[6]
-
Participants: Patients with clinical or serological evidence of syphilis and cerebrospinal fluid abnormalities consistent with neurosyphilis (e.g., elevated CSF white blood cell count, elevated CSF protein, or a reactive CSF-VDRL test).[6]
-
Intervention: Aqueous crystalline penicillin G, 18-24 million units per day, administered as 3-4 million units intravenously every 4 hours or by continuous infusion for 10-14 days.[7]
-
Primary Outcome: Normalization of CSF parameters and/or a four-fold or greater decline in serum RPR titers.[6]
-
Follow-up: Clinical and serological follow-up at defined intervals (e.g., 3, 6, 12 months) to assess for treatment response and relapse.[8]
Visualizing the Science
Mechanism of Action
Penicillin's bactericidal activity against Treponema pallidum stems from its ability to disrupt the synthesis of the bacterial cell wall.
Caption: Penicillin inhibits bacterial cell wall synthesis.
Experimental Workflow
The following diagram illustrates the typical workflow of a clinical trial comparing syphilis treatments.
Caption: A typical clinical trial workflow for syphilis treatment.
Clinical Decision Pathway
The selection between aqueous crystalline benzylpenicillin and benzathine benzylpenicillin is based on the clinical stage of syphilis.
References
- 1. obgproject.com [obgproject.com]
- 2. Study confirms one dose of penicillin is effective for early syphilis [medicine.iu.edu]
- 3. Single Dose Versus 3 Doses of Intramuscular Benzathine Penicillin for Early Syphilis in HIV: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trial data support 1-dose antibiotic treatment for early syphilis | CIDRAP [cidrap.umn.edu]
- 5. Efficacy of One versus Three Doses of Benzathine Penicillin G in Early Syphilis - Content - TribeMD [tribemd.com]
- 6. Neurosyphilis Treatment Outcomes After Intravenous Penicillin G Versus Intramuscular Procaine Penicillin Plus Oral Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutropenia induced by high-dose intravenous benzylpenicillin in treating neurosyphilis: Does it really matter? | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Penicillin concentrations in cerebrospinal fluid after different treatment regimens for syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anmfonline.org [anmfonline.org]
- 11. Erroneous treatment of syphilis with benzyl penicillin in an era with benzathine benzylpenicillin shortages | Sexually Transmitted Infections [sti.bmj.com]
- 12. Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. astda.org [astda.org]
- 14. researchgate.net [researchgate.net]
Penicillin G vs. Penicillin V: A Comparative Review for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related compounds is paramount. This guide provides a detailed, data-driven comparison of Penicillin G and Penicillin V, two foundational members of the penicillin family of antibiotics.
This document delves into their structural distinctions, mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and antibacterial spectra. All quantitative data is summarized in comparative tables, and key experimental methodologies are described to support the presented data.
Chemical Structure and Acid Stability
The primary difference between Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin) lies in their side chains attached to the 6-aminopenicillanic acid core. Penicillin G possesses a benzyl side chain, while Penicillin V has a phenoxymethyl side chain. This seemingly minor structural variation has a profound impact on the acid stability of the molecules. The phenoxymethyl group in Penicillin V is electron-withdrawing, which reduces the susceptibility of the β-lactam ring to acid-catalyzed hydrolysis in the stomach.
| Feature | Penicillin G | Penicillin V |
| Chemical Name | Benzylpenicillin | Phenoxymethylpenicillin |
| Side Chain | Benzyl | Phenoxymethyl |
| Acid Stability | Labile | Stable |
| Route of Administration | Intravenous, Intramuscular[1] | Oral |
Mechanism of Action
Both Penicillin G and Penicillin V share the same mechanism of action, which is characteristic of β-lactam antibiotics. They inhibit the formation of the bacterial cell wall, leading to cell lysis and death.[2][3] Specifically, they target and irreversibly acylate the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan, a critical component of the cell wall.[2]
Pharmacokinetic Properties
The differences in acid stability directly influence the pharmacokinetic profiles of Penicillin G and V, particularly their oral bioavailability.
| Parameter | Penicillin G | Penicillin V |
| Oral Bioavailability | <30%[4] | 60-70%[4] |
| Protein Binding | ~60%[3][5] | ~80%[3][5] |
| Elimination Half-life | ~30 minutes[6] | 30-60 minutes |
| Excretion | Primarily renal | Primarily renal |
Antibacterial Spectrum and Efficacy
Both Penicillin G and V are considered narrow-spectrum antibiotics, primarily effective against Gram-positive bacteria.[7] While their spectra are largely similar, some studies suggest that Penicillin G may be slightly more active against certain susceptible organisms.[6] However, for many common pathogens like Streptococcus pyogenes, both are considered effective when administered appropriately.
| Organism | Penicillin G MIC (µg/mL) | Penicillin V MIC (µg/mL) |
| Streptococcus pyogenes | 0.006[8][9] | Not directly compared in the same study |
| Staphylococcus aureus (penicillin-susceptible) | 0.4 - 24[10] | Not directly compared in the same study |
Note: MIC values can vary between studies and bacterial strains. The data presented is for illustrative purposes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a crucial measure of antibacterial efficacy. The broth microdilution method is a standard procedure for its determination.
Protocol Outline:
-
Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of Penicillin G and Penicillin V in an appropriate solvent and dilute to the desired starting concentration.
-
Preparation of Bacterial Inoculum: Culture the test organism (e.g., S. aureus) in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solutions with broth to achieve a range of concentrations.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth is observed.
Stability Testing by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to assess the stability of pharmaceutical compounds by separating and quantifying the parent drug and its degradation products over time under various stress conditions.
Protocol Outline:
-
Sample Preparation: Prepare solutions of Penicillin G and Penicillin V in buffers of different pH values (e.g., acidic, neutral, alkaline).
-
Stress Conditions: Expose the solutions to various stress conditions, such as elevated temperature, UV light, and oxidizing agents.
-
Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
HPLC Analysis: Inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and a mobile phase that can effectively separate the parent penicillin from its degradation products.
-
Data Analysis: Quantify the peak areas of the parent drug and degradation products at each time point to determine the rate of degradation.
Conclusion
The choice between Penicillin G and Penicillin V for research and clinical applications is primarily dictated by the required route of administration. Penicillin V's enhanced acid stability makes it suitable for oral delivery, offering a significant advantage in outpatient settings. Conversely, Penicillin G, administered parenterally, achieves higher and more reliable plasma concentrations, which is critical for treating severe infections. While their fundamental mechanism of action and antibacterial spectrum are similar, their distinct pharmacokinetic profiles, stemming from a subtle structural difference, underscore the importance of understanding these variations in drug design and application. This comparative guide provides researchers with the foundational data and experimental context to make informed decisions in their work with these historically significant antibiotics.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. differencebetween.com [differencebetween.com]
- 7. news-medical.net [news-medical.net]
- 8. media.neliti.com [media.neliti.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Correlating Benzylpenicillin Serum Levels with Clinical Outcomes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relationship between benzylpenicillin serum concentrations and patient outcomes is critical for optimizing dosing strategies and improving therapeutic success. This guide provides a comparative analysis of key studies, focusing on experimental data and methodologies that correlate benzylpenicillin serum levels with clinical efficacy and safety.
Benzylpenicillin, a time-dependent antibiotic, requires maintaining free drug concentrations above the minimum inhibitory concentration (MIC) of the infecting pathogen for a sufficient duration of the dosing interval (%fT > MIC) to achieve bacterial killing and positive clinical outcomes.[1][2][3] However, the pharmacokinetic variability of benzylpenicillin, especially in critically ill patients, presents a significant challenge to achieving these therapeutic targets with standard dosing regimens.[1][2] This guide summarizes data from several studies to provide a clearer picture of this correlation.
Comparative Analysis of Pharmacokinetic/Pharmacodynamic (PK/PD) Targets and Clinical Outcomes
The following tables present quantitative data from various studies investigating the attainment of PK/PD targets with different benzylpenicillin dosing regimens and the associated clinical implications.
| Study Population | Dosing Regimen | MIC (mg/L) | PK/PD Target | Target Attainment Rate (%) | Associated Clinical Outcome/Observation | Reference |
| Adult, Severely Ill (Sub-Saharan African) | 3 million IU (1.8 g) q6h | 1 | 50% fT > MIC | 74.1 | High risk of underexposure, especially with intact renal function and pathogens with intermediate susceptibility. | [4] |
| Adult, Severely Ill (Sub-Saharan African) | 3 million IU (1.8 g) q6h | 1 | 100% fT > MIC | 24.8 | Suboptimal for severely ill patients where a more aggressive target is desired. | [4] |
| Adult, Severely Ill (Sub-Saharan African) | 3 million IU (1.8 g) q6h | 0.06 | 50% fT > MIC | 98.2 | Adequate for highly susceptible pathogens. | [4] |
| Adult, Severely Ill (Sub-Saharan African) | 3 million IU (1.8 g) q6h | 0.06 | 100% fT > MIC | 72.3 | Adequate for highly susceptible pathogens in severely ill patients. | [4] |
| Critically Unwell Adults | 1.2 g 4-hourly | 0.25 | 100% fT > MIC | 66 | A significant portion of patients may not achieve the recommended PK/PD target. | [1] |
| Critically Unwell Adults | 2.4 g 4-hourly | 0.25 | 100% fT > MIC | 82 | Higher doses improve target attainment. | [1] |
| Critically Unwell Adults | 7.2 g/24h (Continuous Infusion) | ≤ 2 | 97-100% fT > MIC | >95 | Continuous infusion strategies may optimize antimicrobial exposure for organisms with higher MICs. | [1][3] |
| Critically Ill Patient with Renal Impairment | High-dose continuous IV | Not specified | Not specified | Not specified (serum level of 96 mg/L) | Neurotoxicity (tonic-clonic seizures) was observed. | [5] |
| Patients on Outpatient Parenteral Antimicrobial Therapy (OPAT) | Continuous Infusion | Not specified | Not specified | Sufficient to high plasma levels (7.2 to 60 mg/L) | Considered a safe and convenient option for OPAT. | [6][7] |
fT > MIC: Percentage of the dosing interval during which the free drug concentration is above the Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of key experimental protocols from the cited literature.
-
Patient Population: Adult patients admitted to a Mozambican hospital treated with intravenous benzylpenicillin. A total of 762 patients were screened, and 112 were included in the final analysis.[4] Key exclusion criteria included low hemoglobin levels, recent blood transfusions, or altered levels of consciousness.[4]
-
Sample Collection: Four blood samples were collected per patient to measure total (PENt) and unbound (PENu) benzylpenicillin concentrations.[4]
-
Analytical Method: A validated method was used for the quantification of benzylpenicillin. The lower limit of quantification (LLQ) was 0.5 mg/L, and the higher limit was 40 mg/L. Within- and between-assay variability was less than 4.8% and 7.0%, respectively, with an accuracy between 97% and 102%.[8]
-
Data Analysis: Population pharmacokinetic (PPK) modeling was performed using nonlinear mixed-effects modeling software (NONMEM).[4][8] Simulations were conducted to assess different dosing and pharmacodynamic target scenarios.[4]
-
Patient Population: Critically unwell adult patients receiving benzylpenicillin. The study included 77 samples from 12 participants.[1][2]
-
Sample Collection: Plasma samples were collected, immediately placed on ice, and then centrifuged to separate the plasma, which was subsequently frozen for analysis.[3]
-
Analytical Method: Tandem ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) was used for the measurement of benzylpenicillin concentrations.[3]
-
Data Analysis: Population pharmacokinetic modeling was conducted using NONMEM version 7.5.[1][2] A two-compartment structural model with allometric weight scaling and a creatinine covariate effect on clearance provided the best fit.[2] Simulations (n=10,000) were performed to evaluate the probability of target attainment for various dosing regimens.[1]
-
Sample Preparation: The procedure involves the extraction of benzylpenicillin and an internal standard (phenoxymethylpenicillinic acid) from the serum sample into dichloromethane. This is achieved using tetrabutylammonium hydrogen sulfate as an ion-pairing reagent.[9]
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) was performed on a Spherisorb 5 ODS column.[9]
-
Elution and Detection: Isocratic elution was carried out with 14% acetonitrile in 10 mM ammonium acetate buffer. Ultraviolet (UV) detection was performed at a wavelength of 208 nm.[9]
-
Validation: The method demonstrated good accuracy and reproducibility, with an analytical recovery greater than 79.2%.[9]
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflow of the pharmacokinetic studies and the logical relationship for determining optimal dosing.
Caption: A typical experimental workflow for a clinical pharmacokinetic study of benzylpenicillin.
Caption: Logical relationship for determining optimal benzylpenicillin dosing based on PK/PD principles.
References
- 1. Population Pharmacokinetic Study of Benzylpenicillin in Critically Unwell Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Study of Benzylpenicillin in Critically Unwell Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Catching the Culprit: Benzylpenicillin Neurotoxicity Confirmed by Therapeutic Drug Monitoring in a Critically Ill Patient With Continuous Venovenous Hemofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A rapid method for the determination of benzylpenicillin in serum by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzylpenicillin's Enduring Efficacy Against Streptococcus pyogenes: A Comparative Analysis
For decades, benzylpenicillin has been the cornerstone of treatment for infections caused by Streptococcus pyogenes (Group A Streptococcus). This guide provides a comprehensive review of its continued effectiveness, objectively compared with alternative antimicrobial agents. The information presented herein is supported by recent experimental data and is intended for researchers, scientists, and drug development professionals.
Despite the global challenge of antimicrobial resistance, Streptococcus pyogenes has remained remarkably susceptible to benzylpenicillin. Recent surveillance data from 2023 and 2024 consistently demonstrate universal susceptibility of S. pyogenes isolates to penicillin[1][2][3]. This stands in stark contrast to the increasing resistance observed with other antibiotic classes, solidifying benzylpenicillin's role as a first-line therapy.
Comparative Susceptibility of S. pyogenes to Benzylpenicillin and Alternatives
The following table summarizes the in vitro susceptibility of S. pyogenes to benzylpenicillin and commonly used alternative antibiotics. The data is presented as the percentage of susceptible isolates and, where available, the range of Minimum Inhibitory Concentrations (MICs).
| Antibiotic | Class | % Susceptible | MIC Range (μg/mL) | Year of Data |
| Benzylpenicillin | β-Lactam | 100% | ≤ 0.12 | 2023-2024 |
| Ampicillin | β-Lactam | 100% | Not specified | 2023 |
| Cefotaxime | β-Lactam (Cephalosporin) | 100% | Not specified | 2023 |
| Ceftriaxone | β-Lactam (Cephalosporin) | 100% | Not specified | 2023 |
| Linezolid | Oxazolidinone | 100% | Not specified | 2023-2024 |
| Vancomycin | Glycopeptide | 100% | Not specified | 2015, 2023 |
| Erythromycin | Macrolide | 79.6% - 85.7% | Not specified | 2023-2024 |
| Clindamycin | Lincosamide | 81.2% - 85.7% | Not specified | 2023-2024 |
| Tetracycline | Tetracycline | 59.2% - 81.4% | Not specified | 2023-2024 |
| Levofloxacin | Fluoroquinolone | 98% | Not specified | 2023 |
Data sourced from recent surveillance studies[1][2][3][4].
Experimental Protocols
The determination of antibiotic susceptibility is crucial for clinical decision-making and surveillance. The gold standard for quantitative measurement is the Minimum Inhibitory Concentration (MIC) determined by broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for MIC Determination (CLSI M07)
This method involves preparing serial dilutions of antibiotics in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Materials:
-
Streptococcus pyogenes isolate
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood
-
Microtiter plates (96-well)
-
Standardized antibiotic powders
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C in ambient air)
Procedure:
-
Antibiotic Dilution: Prepare serial twofold dilutions of each antibiotic in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the S. pyogenes isolate in a suitable broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plates at 35°C for 20-24 hours in ambient air.
-
Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic in which there is no visible growth.
Mechanism of Action and Resistance
Benzylpenicillin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[5][6][7]
Mechanism of Action:
-
Binding to Penicillin-Binding Proteins (PBPs): Penicillin binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6]
-
Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the integrity of the cell wall.[5]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Potential for Reduced Susceptibility:
While clinically significant resistance has not been observed, rare instances of reduced susceptibility to β-lactams have been linked to mutations in the gene encoding Penicillin-Binding Protein 2X (pbp2x).[2][4][8] These mutations can alter the structure of PBP2X, reducing its affinity for β-lactam antibiotics. However, studies have shown that these mutations are infrequent in the global S. pyogenes population.[3][4]
Conclusion
Current evidence overwhelmingly supports the continued efficacy of benzylpenicillin as a first-line agent for the treatment of Streptococcus pyogenes infections. The pathogen remains universally susceptible, a unique attribute in an era of escalating antibiotic resistance. While alternative antibiotics are available, their use should be guided by patient-specific factors such as allergies, as many, particularly macrolides and lincosamides, face significant and geographically variable resistance rates. Continuous surveillance of S. pyogenes susceptibility patterns is imperative to ensure the long-term effectiveness of this essential antibiotic. The rare emergence of isolates with reduced susceptibility due to pbp2x mutations warrants ongoing monitoring but does not currently challenge the clinical utility of benzylpenicillin.
References
- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 2. Streptococcus pyogenes pbp2x Mutation Confers Reduced Susceptibility to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | A review of penicillin binding protein and group A Streptococcus with reduced-β-lactam susceptibility [frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. news-medical.net [news-medical.net]
- 7. youtube.com [youtube.com]
- 8. journals.asm.org [journals.asm.org]
A Comparative Analysis of Benzylpenicillin and Cephalosporins Against Gram-Positive Cocci
This guide provides a detailed comparative analysis of benzylpenicillin (Penicillin G) and cephalosporins, two pivotal classes of β-lactam antibiotics, focusing on their efficacy, mechanisms of action, and resistance profiles against clinically significant gram-positive cocci. The content is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further investigation and clinical decision-making.
Mechanism of Action: A Shared Pathway
Both benzylpenicillin and cephalosporins are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[1] Their primary target is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2] Peptidoglycan provides structural integrity to the bacterial cell wall.
By binding to the active site of PBPs, these antibiotics inhibit the transpeptidation reaction, which cross-links the peptide chains of the peptidoglycan backbone.[3][4] This inhibition weakens the cell wall, leading to a loss of osmotic stability and ultimately resulting in cell lysis and bacterial death.[3][5]
Comparative Spectrum of Activity and Efficacy
While both drug classes target gram-positive cocci, their spectrum and potency vary significantly. Benzylpenicillin has a narrow spectrum, highly effective against susceptible strains of Streptococcus species and non-β-lactamase-producing Staphylococcus.[6][7]
Cephalosporins are categorized into generations, with evolving spectrums of activity.[4]
-
First-Generation: Exhibit excellent activity against gram-positive cocci like Staphylococcus and Streptococcus.[1]
-
Second & Third-Generation: Generally show increased activity against gram-negative bacteria, sometimes with reduced potency against gram-positive organisms compared to the first generation.[1][8]
-
Fourth-Generation: Possess broad-spectrum activity against both gram-positive cocci and gram-negative bacteria.[1]
-
Fifth-Generation (e.g., Ceftaroline): Uniquely active against methicillin-resistant Staphylococcus aureus (MRSA).[4][9]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of benzylpenicillin and representative cephalosporins against key gram-positive cocci. MIC values are crucial for predicting clinical efficacy.
Table 1: Comparative MIC Values (µg/mL) for Staphylococcus aureus
| Antibiotic | MSSA (MIC Range) | MRSA (MIC Range) | Reference(s) |
| Benzylpenicillin | 0.125 - 512 (Resistant if penicillinase-producing) | >512 (Resistant) | [10][11] |
| Cefazolin (1st Gen) | ≤ 128 (Susceptible) | > 128 (Resistant) | [12] |
| Cefotaxime (3rd Gen) | ≤ 64 (Susceptible) | 128 (Resistant) | [12] |
| Ceftaroline (5th Gen) | 0.125 - 0.5 | 0.5 - 4 | [13] |
Note: Penicillinase-producing S. aureus are resistant to benzylpenicillin. MRSA is resistant to most β-lactams except for fifth-generation cephalosporins.
Table 2: Comparative MIC Values (µg/mL) for Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible (MIC Range) | Penicillin-Intermediate (MIC Range) | Penicillin-Resistant (MIC Range) | Reference(s) |
| Benzylpenicillin | ≤ 0.06 | 0.12 - 1.0 | ≥ 2.0 | [14][15] |
| Cefotaxime (3rd Gen) | ≤ 0.5 | 1.0 | ≥ 2.0 | [15][16] |
| Ceftriaxone (3rd Gen) | ≤ 1.0 (Non-meningeal) | 2.0 (Non-meningeal) | ≥ 4.0 (Non-meningeal) | [14][17] |
Note: Breakpoints can vary based on the site of infection (e.g., meningeal vs. non-meningeal).[17][18]
Mechanisms of Bacterial Resistance
Resistance to β-lactam antibiotics in gram-positive cocci primarily occurs through two mechanisms: enzymatic degradation of the antibiotic and alteration of the target site.
-
β-Lactamase Production: Bacteria may produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target.[5][19][20] This is a major mechanism of resistance in Staphylococcus aureus.
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics.[21] This is the primary resistance mechanism in Streptococcus pneumoniae and is also responsible for methicillin resistance in S. aureus through the acquisition of the mecA gene, which encodes the low-affinity PBP2a.[2][22]
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard method for determining the MIC of an antibiotic against a bacterial isolate.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).[23]
-
Antibiotics: Prepare stock solutions of benzylpenicillin and cephalosporins at a concentration at least 10 times the highest concentration to be tested.[24]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (37°C), spectrophotometer.
2. Inoculum Preparation:
-
Select 3-5 isolated colonies of the gram-positive cocci from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
-
Dispense 50 µL of sterile MHB into each well of the 96-well plate.
-
Add 50 µL of the antibiotic stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well. Discard the final 50 µL from the last well. This creates a gradient of antibiotic concentrations.
-
Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial inoculum.
-
Include a positive control well (bacteria, no antibiotic) and a negative/sterility control well (broth only).
4. Incubation and Reading:
-
Incubate the plates at 37°C for 16-20 hours under aerobic conditions.[23]
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[24]
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzylpenicillin (Penicillin G) : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medschool.co [medschool.co]
- 8. urology-textbook.com [urology-textbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Determination of Benzylpenicillin Resistance in Staphylococcus aureus Bacteraemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Cephalosporin-Glycopeptide Combinations for Use against Clinical Methicillin-Resistant Staphylococcus aureus Isolates: Enhanced In vitro Antibacterial Activity [frontiersin.org]
- 13. Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activities of Broad-Spectrum Cephalosporins against Nonmeningeal Isolates of Streptococcus pneumoniae: MIC Interpretation Using NCCLS M100-S12 Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Defining the Susceptibility of Streptococcus… | Clinician.com [clinician.com]
- 18. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 19. cmpt.ca [cmpt.ca]
- 20. microbiologyclass.net [microbiologyclass.net]
- 21. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Antimicrobial susceptibility testing for Gram positive cocci towards vancomycin using scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apec.org [apec.org]
Restoring Benzylpenicillin's Power: A Comparative Guide to Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Benzylpenicillin, a cornerstone of antibiotic therapy for decades, faces a significant challenge in the era of antimicrobial resistance: the widespread emergence of bacterial beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, the core structural component of penicillins, rendering them ineffective. This guide provides a comprehensive comparison of the impact of beta-lactamase inhibitors on the efficacy of benzylpenicillin, supported by experimental data and detailed methodologies, to aid in research and development efforts to combat antibiotic resistance.
Reviving a Classic: The Synergy of Combination Therapy
Beta-lactamase inhibitors are compounds that, on their own, typically exhibit weak antibacterial activity. However, when co-administered with a beta-lactam antibiotic like benzylpenicillin, they act as "suicide inhibitors" or substrates with high affinity for beta-lactamase enzymes.[1] By irreversibly binding to and inactivating these enzymes, they protect benzylpenicillin from degradation, allowing it to effectively inhibit bacterial cell wall synthesis and exert its bactericidal effect.[2] This synergistic relationship restores the potency of benzylpenicillin against many resistant bacterial strains.
Quantitative Assessment of Efficacy: Minimum Inhibitory Concentration (MIC) Data
The in vitro efficacy of benzylpenicillin in combination with various beta-lactamase inhibitors has been extensively studied. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, is a key metric for assessing this efficacy. A lower MIC value indicates greater potency.
The following table summarizes representative MIC data for benzylpenicillin alone and in combination with common beta-lactamase inhibitors against beta-lactamase-producing strains of clinically relevant bacteria.
| Bacterial Strain | Benzylpenicillin Alone (µg/mL) | Benzylpenicillin + Clavulanic Acid (µg/mL) | Benzylpenicillin + Sulbactam (µg/mL) | Benzylpenicillin + Tazobactam (µg/mL) |
| Staphylococcus aureus (penicillinase-producing) | >256 | 0.25 | 0.5 | 0.25 |
| Escherichia coli (TEM-1 beta-lactamase) | >1024 | 8 | 16 | 4 |
| Klebsiella pneumoniae (SHV-1 beta-lactamase) | >1024 | 16 | 32 | 8 |
Note: These values are illustrative and can vary depending on the specific bacterial isolate and the experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[3]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[1]
-
Antimicrobials: Stock solutions of benzylpenicillin and the beta-lactamase inhibitors are prepared at known concentrations.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
-
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1] This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Assay Procedure:
-
A serial two-fold dilution of benzylpenicillin is prepared across the rows of the microtiter plate using CAMHB.
-
For combination testing, a fixed concentration of the beta-lactamase inhibitor (e.g., 2 µg/mL or 4 µg/mL) is added to each well containing the benzylpenicillin dilutions.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.[3]
3. Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of benzylpenicillin (with or without the inhibitor) that completely inhibits visible growth.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of beta-lactamase action and the experimental workflow for MIC determination.
Caption: Mechanism of beta-lactamase-mediated resistance and its inhibition.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
The co-administration of beta-lactamase inhibitors with benzylpenicillin represents a highly effective strategy to overcome a common mechanism of bacterial resistance. The data clearly demonstrate a significant reduction in the MIC of benzylpenicillin against beta-lactamase-producing bacteria in the presence of these inhibitors. For researchers and drug development professionals, the continued exploration of novel beta-lactamase inhibitors and their synergistic potential with established antibiotics like benzylpenicillin is a critical avenue in the ongoing fight against antimicrobial resistance. The standardized methodologies outlined in this guide provide a robust framework for the evaluation of new combination therapies.
References
Safety Operating Guide
Proper Disposal of Bacbenzylpenicillin: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of bacbenzylpenicillin are critical for laboratory safety and environmental protection. Improper disposal of antibiotics like this compound can contribute to the development of antimicrobial resistance and harm aquatic ecosystems. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste, ensuring both immediate safety and logistical compliance.
Understanding this compound Waste Streams
In a laboratory setting, this compound waste can be generated in various forms, each requiring a specific disposal pathway. These include:
-
Liquid Waste: Contaminated cell culture media, supernatant from experiments, and aqueous solutions containing this compound.
-
Solid Waste: Contaminated consumables such as petri dishes, pipette tips, gloves, and paper products.
-
Concentrated Stock Solutions: Unused or expired stock solutions of this compound.
-
Sharps: Needles and syringes used for the administration of this compound solutions.
Disposal Procedures: A Step-by-Step Approach
The appropriate disposal method for this compound waste depends on its concentration and the presence of other hazardous materials. The primary methods for inactivation and disposal are autoclaving and chemical inactivation, followed by disposal as either biohazardous or chemical waste.
Method 1: Autoclaving for Low-Concentration Liquid and Solid Waste
Autoclaving is a suitable method for decontaminating low-concentration this compound waste, such as used cell culture media and contaminated solid lab materials. The high temperature and pressure of the autoclave will hydrolyze and inactivate the antibiotic.
Experimental Protocol for Autoclaving:
-
Segregation: Collect liquid and solid this compound waste in separate, clearly labeled, autoclavable biohazard bags or containers. Do not mix with chemical or radioactive waste.
-
Preparation of Liquid Waste:
-
Fill autoclavable containers no more than 75% full to prevent overflow.
-
Loosen caps or use vented closures to allow for steam penetration and to prevent pressure buildup.
-
-
Preparation of Solid Waste:
-
Place solid waste in an autoclavable biohazard bag.
-
Add a small amount of water (approximately 50-100 mL) to the bag to facilitate steam generation and effective sterilization.
-
Loosely close the bag to allow for steam to enter.
-
-
Autoclave Cycle:
-
Place the prepared waste in a secondary, leak-proof container within the autoclave.
-
Run the autoclave at a minimum of 121°C (250°F) at 15 psi for at least 30-60 minutes . The exact time may need to be adjusted based on the volume and density of the waste load.
-
-
Post-Autoclaving:
-
Allow the autoclave to cool completely before opening.
-
Once cooled, the autoclaved waste is considered non-hazardous and can typically be disposed of in the regular laboratory trash, in accordance with institutional guidelines.
-
Autoclaved liquid waste, if free of other hazardous chemicals, can often be poured down the drain with copious amounts of water, subject to local regulations.
-
Method 2: Chemical Inactivation for Concentrated and High-Risk Waste
For concentrated stock solutions and other high-risk this compound waste, chemical inactivation through alkaline hydrolysis is the recommended procedure. This method ensures the complete degradation of the antibiotic's β-lactam ring, rendering it inactive.
Experimental Protocol for Chemical Inactivation (Alkaline Hydrolysis):
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Preparation of Inactivation Solution: Prepare a 1 M sodium hydroxide (NaOH) solution.
-
Inactivation Procedure:
-
In a designated chemical fume hood, add the this compound waste to a chemically resistant container (e.g., borosilicate glass or high-density polyethylene).
-
Slowly add the 1 M NaOH solution to the waste. A general guideline is to add a volume of NaOH solution that is at least equal to the volume of the antibiotic waste.
-
Gently stir the mixture to ensure thorough mixing.
-
Allow the reaction to proceed for at least one hour to ensure complete hydrolysis.
-
-
Neutralization:
-
After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an acid, such as 1 M hydrochloric acid (HCl). Monitor the pH using pH indicator strips or a calibrated pH meter.
-
-
Disposal:
-
The neutralized solution can typically be disposed of down the drain with a large volume of water, in accordance with institutional and local regulations.
-
Empty containers that held concentrated this compound should be triple-rinsed with water, with the rinsate collected and inactivated as described above, before being disposed of in the regular trash.
-
Quantitative Data on this compound Degradation
The stability of this compound is influenced by temperature, highlighting the effectiveness of thermal inactivation methods like autoclaving.
| Temperature | Time | Percentage of Degradation |
| 20°C (68°F) | 24 hours | 38% |
| 37°C (98.6°F) | 24 hours | 50% |
| 56°C (132.8°F) | 3 hours | 66% |
| Room Temperature | 7 days | 100% (in pure water) |
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
Disclaimer: These procedures are intended as a guide. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
